molecular formula C17H16N4O2 B1595498 Solvent Yellow 72 CAS No. 4645-07-2

Solvent Yellow 72

Cat. No.: B1595498
CAS No.: 4645-07-2
M. Wt: 308.33 g/mol
InChI Key: DXOYLNFZQAGRCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Solvent Yellow 72 (CAS 61813-98-7) is a monoazo-class organic solvent dye with the Chemical Index (C.I.) number 127450 . It is supplied as a bright yellow powder that is insoluble in water but soluble in organic solvents and non-polar media, making it an ideal colorant for a wide range of industrial and research applications . Its primary uses include coloring thermoplastics, polymers, fibers, rubber, waxes, lubricants, fuels, candles, paints, and printing inks . From a research perspective, this compound is significant as a representative monoazo dye. Its synthesis involves the diazotization of o-Anisidine followed by coupling with 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one . Studies into azo dyes like this compound are valuable for investigating metabolic pathways, particularly the reductive cleavage of the azo bond, and the subsequent release of aromatic amines . The dye exhibits strong performance characteristics, including a heat resistance of up to 200°C and a light fastness rating of 5-6 on the standard scale, ensuring color stability in demanding environments . This product is intended for research and development use by qualified professionals. It is not intended for medicinal, household, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4645-07-2

Molecular Formula

C17H16N4O2

Molecular Weight

308.33 g/mol

IUPAC Name

4-[(2-methoxyphenyl)diazenyl]-5-methyl-2-phenyl-1H-pyrazol-3-one

InChI

InChI=1S/C17H16N4O2/c1-12-16(19-18-14-10-6-7-11-15(14)23-2)17(22)21(20-12)13-8-4-3-5-9-13/h3-11,20H,1-2H3

InChI Key

DXOYLNFZQAGRCF-UHFFFAOYSA-N

SMILES

CC1=NN(C(=O)C1N=NC2=CC=CC=C2OC)C3=CC=CC=C3

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=CC=C2)N=NC3=CC=CC=C3OC

Other CAS No.

4645-07-2
61813-98-7

physical_description

DryPowde

Pictograms

Irritant; Environmental Hazard

solubility

<0.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Properties and Structure of Solvent Yellow 72

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solvent Yellow 72, a monoazo dye, is a synthetic organic colorant recognized for its vibrant yellow hue and solubility in nonpolar solvents. Chemically identified as 4-((2-methoxyphenyl)azo)-5-methyl-2-phenyl-3H-pyrazol-3-one, it is utilized across various industrial applications, including the coloration of plastics, waxes, oils, and printing inks. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its molecular structure, synthesis, and analytical methodologies. All quantitative data is presented in structured tables for clarity and comparative analysis.

Chemical Structure and Identification

This compound is characterized by a central pyrazolone (B3327878) ring coupled with a methoxy-substituted phenylazo group. This structure is responsible for its characteristic color and solubility profile.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name 4-((2-methoxyphenyl)azo)-5-methyl-2-phenyl-3H-pyrazol-3-one
CAS Number 61813-98-7[1]
C.I. Name This compound[1]
C.I. Number 127450[1]
Molecular Formula C₁₇H₁₆N₄O₂[1]
Molecular Weight 308.33 g/mol [1]
Chemical Class Monoazo Dye[1]

digraph "this compound Structure" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123];
node [shape=plaintext, fontname="Helvetica", fontsize=12, fontcolor="#202124"];
edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

// Atom nodes N1 [label="N", pos="0,1.5!"]; N2 [label="N", pos="0.866,1!"]; C1 [label="C", pos="0.866,0!"]; C2 [label="C", pos="0,-0.5!"]; C3 [label="N", pos="-0.866,0!"]; C4 [label="C", pos="-0.866,1!"]; C5 [label="O", pos="1.732,-0.5!"]; C6 [label="C", pos="-1.732,1.5!"]; C7 [label="H3", pos="-2.598,1!"]; N3 [label="N", pos="-1.732,-0.5!"]; N4 [label="N", pos="-2.598,0!"]; C8 [label="C", pos="-3.464,-0.5!"]; C9 [label="C", pos="-3.464,-1.5!"]; C10 [label="C", pos="-4.33,-2!"]; C11 [label="C", pos="-5.196,-1.5!"]; C12 [label="C", pos="-5.196,-0.5!"]; C13 [label="C", pos="-4.33,0!"]; O1 [label="O", pos="-4.33,1!"]; C14 [label="C", pos="-5.196,1.5!"]; H1[label="H3", pos="-6.062,1!"]; C15 [label="N", pos="0,-1.5!"]; C16 [label="C", pos="0.866,-2!"]; C17 [label="C", pos="0.866,-3!"]; C18 [label="C", pos="0,-3.5!"]; C19 [label="C", pos="-0.866,-3!"]; C20 [label="C", pos="-0.866,-2!"];

// Bonds N1 -- N2; N2 -- C1; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- N1; C1 -- C5 [style=double]; C4 -- C6; C6 -- C7; C3 -- N3; N3 -- N4 [style=double]; N4 -- C8; C8 -- C9; C9 -- C10; C10 -- C11; C11 -- C12; C12 -- C13; C13 -- C8; C13 -- O1; O1 -- C14; C14 -- H1; C2 -- C15; C15 -- C16; C16 -- C17; C17 -- C18; C18 -- C19; C19 -- C20; C20 -- C15;

// Aromatic rings C8 -- C13 [style=dotted]; C15 -- C20 [style=dotted]; }

Caption: Chemical structure of this compound.

Physicochemical Properties

This compound is a bright yellow powder with good heat stability and lightfastness. A summary of its key physicochemical properties is provided below.

Table 2: Physicochemical Properties of this compound

PropertyValueSource(s)
Physical Appearance Bright yellow powder
Melting Point 160-166 °CMultiple sources
>180 °C[2]
Heat Resistance Up to 200 °C
Light Fastness 5-6 (on a scale of 1-8)
Solubility in Water Insoluble (<0.2 µg/mL at pH 7.4)
Solubility in Organic Solvents Soluble

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step diazotization and coupling reaction.[1]

Step 1: Diazotization of o-Anisidine

A detailed experimental protocol for the diazotization of an aromatic amine, which is the first step in the synthesis of this compound, is as follows:

  • A primary aromatic amine (in this case, o-anisidine) is dissolved in an acidic solution, typically hydrochloric acid and water.

  • The solution is cooled to a low temperature (0-5 °C) in an ice bath to ensure the stability of the resulting diazonium salt.

  • A solution of sodium nitrite (B80452) in water is then added dropwise to the cooled amine solution with constant stirring.

  • The reaction is monitored for the presence of excess nitrous acid using starch-iodide paper. A slight excess is maintained to ensure complete diazotization.

  • The resulting diazonium salt solution is kept cold and used immediately in the subsequent coupling reaction.

Step 2: Azo Coupling with 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one

The second step involves the electrophilic substitution of the diazonium salt onto the coupling component:

  • The coupling agent, 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one, is dissolved in a suitable solvent, often in a weakly alkaline solution to facilitate the reaction.

  • The cold diazonium salt solution from Step 1 is added slowly to the solution of the coupling agent with vigorous stirring, while maintaining a low temperature.

  • The reaction mixture is stirred for a period to ensure complete coupling, during which the azo dye precipitates out of the solution.

  • The precipitated this compound is then collected by filtration.

  • The crude product is washed with water to remove any unreacted starting materials and inorganic salts.

  • Further purification can be achieved by recrystallization from a suitable organic solvent to yield the final product.

Synthesis of this compound o_anisidine o-Anisidine diazonium_salt Diazonium Salt Intermediate o_anisidine->diazonium_salt Diazotization (0-5 °C) na_no2 NaNO2, HCl solvent_yellow_72 This compound diazonium_salt->solvent_yellow_72 coupling_agent 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one coupling_agent->solvent_yellow_72 Azo Coupling

Caption: Synthesis pathway of this compound.

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

Table 3: General HPLC Parameters for Azo Dye Analysis

ParameterTypical Conditions
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate) and an organic solvent (e.g., acetonitrile (B52724) or methanol)
Flow Rate 0.8 - 1.2 mL/min
Detection UV-Vis Diode Array Detector (DAD) at the λmax of the dye
Injection Volume 10-20 µL
Column Temperature Ambient or controlled (e.g., 25-40 °C)

Sample Preparation:

  • A stock solution of this compound is prepared by accurately weighing the standard and dissolving it in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile).

  • Working standards of varying concentrations are prepared by serial dilution of the stock solution with the mobile phase.

  • Samples containing this compound are extracted with a suitable solvent, filtered through a 0.45 µm syringe filter, and diluted as necessary before injection into the HPLC system.

HPLC Analysis Workflow sample_prep Sample Preparation (Extraction, Filtration, Dilution) hplc_injection HPLC Injection sample_prep->hplc_injection separation Chromatographic Separation (C18 Column) hplc_injection->separation detection UV-Vis Detection (at λmax) separation->detection data_analysis Data Analysis (Quantification) detection->data_analysis

Caption: General workflow for HPLC analysis of this compound.

Spectroscopic Data

Detailed spectral data is crucial for the unambiguous identification and characterization of this compound. While complete, assigned spectra are not widely published, the expected spectral features are outlined below based on its chemical structure.

UV-Visible Spectroscopy: Azo dyes typically exhibit strong absorption bands in the visible region of the electromagnetic spectrum due to π → π* transitions within the conjugated azo system. The λmax for this compound in a given solvent would be a key parameter for its quantification.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its functional groups.

Table 4: Expected IR Absorption Bands for this compound

Functional GroupExpected Wavenumber (cm⁻¹)
N=N stretch (azo group)~1400-1450
C=O stretch (pyrazolone ring)~1650-1700
C=N stretch (pyrazolone ring)~1590-1620
C-O-C stretch (ether)~1250 (asymmetric), ~1050 (symmetric)
Aromatic C-H stretch~3000-3100
Aliphatic C-H stretch~2850-3000
Aromatic C=C stretch~1450-1600

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, confirming its structure. The expected chemical shifts would be influenced by the aromatic rings and the various functional groups.

Conclusion

This technical guide has provided a detailed overview of the core chemical properties and structure of this compound. The information presented, including its identification, physicochemical properties, synthesis, and analytical methodologies, serves as a valuable resource for researchers and scientists. The provided tables and diagrams facilitate a clear understanding of this important industrial dye. Further research to establish a validated, publicly available HPLC method and to publish fully assigned spectral data would be beneficial for the scientific community.

References

Solvent Yellow 72: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solvent Yellow 72, identified by the Colour Index number 127450, is a monoazo dye recognized for its vibrant yellow hue and solubility in organic solvents.[1] This technical guide provides an in-depth analysis of its chemical and physical properties, synthesis protocol, and common industrial applications. The information is intended for professionals in research and development who require detailed technical data on this compound.

Chemical Identity and Properties

This compound is a versatile dye with a well-defined chemical structure. Its primary identification and key physicochemical properties are summarized in the table below, offering a clear overview of its characteristics.

PropertyValueReference
Molecular Formula C17H16N4O2[1][2][3][4][5]
Molecular Weight 308.33 g/mol [1][2][3][5]
CAS Registry Number 61813-98-7[1][2]
Colour Index C.I. 127450[1][3]
Chemical Class Monoazo[1][2]
Appearance Bright yellow powder[1][3]
Heat Resistance Up to 200°C[1][6]
Light Fastness 5-6[1][6]
Solubility Insoluble in water; Soluble in organic solvents[1][3]

Synthesis of this compound

The synthesis of this compound is a standard two-step process common for azo dyes, involving diazotization followed by a coupling reaction.[1][2]

Experimental Protocol

Step 1: Diazotization of o-Anisidine

  • o-Anisidine is dissolved in an acidic solution, typically hydrochloric acid, and cooled to a low temperature (0-5°C).

  • A solution of sodium nitrite, also cooled, is added dropwise to the o-Anisidine solution.

  • The reaction is stirred continuously, maintaining the low temperature to ensure the stability of the resulting diazonium salt.

Step 2: Azo Coupling

  • In a separate vessel, 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one is dissolved in an alkaline solution.

  • The freshly prepared diazonium salt solution from Step 1 is then slowly added to the pyrazolone (B3327878) solution.

  • The coupling reaction occurs, leading to the formation of this compound as a precipitate.

  • The product is then filtered, washed with water to remove any unreacted starting materials and salts, and dried.

Synthesis Workflow Diagram

The following diagram illustrates the chemical workflow for the synthesis of this compound.

G Synthesis of this compound cluster_0 Step 1: Diazotization cluster_1 Step 2: Azo Coupling A o-Anisidine D o-Anisidine Diazonium Salt A->D B Sodium Nitrite (NaNO2) B->D C Hydrochloric Acid (HCl, 0-5°C) F This compound D->F Coupling Reaction E 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one E->F

A flowchart illustrating the synthesis of this compound.

Applications

Due to its solubility in non-polar media and robust performance characteristics, this compound finds extensive use in various industrial applications.[1] Its primary function is as a colorant for a wide range of materials, including:

  • Plastics and Polymers: It is used to impart a vibrant yellow color to various plastics and resins.[1][6]

  • Fibers and Textiles: The dye is also employed in the coloration of synthetic fibers.[1][6]

  • Waxes, Oils, and Lubricants: Its oil-soluble nature makes it an ideal colorant for waxes, lubricants, and fuels.[1][6]

  • Paints and Inks: this compound is a common component in the formulation of paints and printing inks.[1][6]

Safety and Handling

As with any chemical compound, proper safety precautions should be observed when handling this compound. It is intended for research and development purposes by qualified professionals.[1] Direct contact with skin and eyes should be avoided, and appropriate personal protective equipment, such as gloves and safety glasses, should be worn. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

References

An In-depth Technical Guide to Solvent Yellow 72 (CAS No. 61813-98-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solvent Yellow 72, identified by CAS number 61813-98-7, is a monoazo dye of the pyrazolone (B3327878) class.[1][2] It presents as a bright yellow powder and is characterized by its solubility in organic solvents and insolubility in water.[1][3] This property makes it a versatile colorant in a wide range of industrial applications, including the coloring of plastics, polymers, synthetic fibers, rubbers, waxes, oils, lubricants, fuels, candles, paints, and printing inks.[1][4][5][6] From a research perspective, this compound serves as a significant subject for studies on monoazo dyes, particularly concerning their synthesis, analytical characterization, and metabolic pathways.[1] This guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, analytical methodologies for its characterization, and an exploration of its metabolic fate and toxicological profile.

Chemical and Physical Properties

This compound is a well-characterized organic dye. Its fundamental properties are summarized in the tables below, compiled from various sources.

Table 1: Chemical Identifiers and Molecular Properties
PropertyValueReference(s)
CAS Number 61813-98-7[2]
C.I. Number 127450[1][2]
Molecular Formula C₁₇H₁₆N₄O₂[1][2][7]
Molecular Weight 308.33 g/mol [1][2]
IUPAC Name 4-[(2-methoxyphenyl)diazenyl]-5-methyl-2-phenyl-1H-pyrazol-3-one[1]
Synonyms S.Y72, OilyellowOAP, C.I. This compound, Transparent Yellow 2GH, Oil Yellow G, Yellow 2GH[2][3][7]
Chemical Class Monoazo dye[1][2]
Table 2: Physical and Chemical Properties
PropertyValueReference(s)
Appearance Bright yellow powder[1][4][6]
Solubility Insoluble in water; Soluble in organic solvents.[1][3][8]
Heat Resistance 200 °C[1][4][6]
Light Fastness 5-6[1][4][6]
Acid Resistance 4[4][6]
Alkali Resistance 5[4][6]
Density 1.24 g/cm³[4][6]
Water Soluble Content ≤ 1.0%[4][6]
Volatile Matter at 105°C ≤ 1.0%[4]

Synthesis of this compound

The synthesis of this compound is a classic example of a diazotization-coupling reaction, a cornerstone of azo dye chemistry.[1][2] The process involves two main stages: the diazotization of an aromatic amine, o-anisidine (B45086), followed by its coupling with a pyrazolone derivative, 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one.[1][2]

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established methods for diazotization and azo coupling reactions.

Materials:

  • o-Anisidine

  • 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one

  • Sodium nitrite (B80452) (NaNO₂)

  • Hydrochloric acid (HCl), concentrated

  • Sodium acetate (B1210297)

  • Ethanol

  • Distilled water

  • Ice

Procedure:

Part 1: Diazotization of o-Anisidine

  • In a beaker, dissolve a specific molar equivalent of o-anisidine in a solution of hydrochloric acid and water, cooled to 0-5°C in an ice bath.

  • Slowly add a concentrated aqueous solution of sodium nitrite dropwise to the o-anisidine solution while maintaining the temperature between 0-5°C and stirring continuously.

  • Continue stirring for an additional 30 minutes after the addition of sodium nitrite is complete to ensure the full formation of the diazonium salt. The resulting solution should be kept cold for the subsequent coupling reaction.

Part 2: Azo Coupling

  • In a separate beaker, dissolve an equimolar amount of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one in an aqueous solution of sodium hydroxide (B78521) or ethanol.

  • Cool this solution to 0-5°C in an ice bath.

  • Slowly add the cold diazonium salt solution from Part 1 to the solution of the coupling agent with vigorous stirring.

  • Maintain the temperature below 5°C and adjust the pH of the reaction mixture to slightly acidic (pH 5-6) by adding a solution of sodium acetate to facilitate the coupling reaction.

  • A yellow precipitate of this compound will form.

  • Continue stirring the mixture for 1-2 hours to ensure the completion of the reaction.

Part 3: Isolation and Purification

  • Filter the precipitated this compound using vacuum filtration.

  • Wash the crude product with cold water to remove any unreacted salts and other water-soluble impurities.

  • Recrystallize the crude product from a suitable organic solvent, such as ethanol, to obtain the purified this compound.

  • Dry the purified product in a vacuum oven at a moderate temperature.

Diagram of Synthesis Workflow

G Synthesis Workflow of this compound cluster_diazotization Part 1: Diazotization cluster_coupling Part 2: Azo Coupling cluster_purification Part 3: Isolation & Purification o_anisidine o-Anisidine hcl_na_no2 HCl, NaNO₂ 0-5°C o_anisidine->hcl_na_no2 diazonium_salt o-Anisidine Diazonium Salt hcl_na_no2->diazonium_salt reaction_conditions Aqueous Base/Ethanol 0-5°C, pH 5-6 diazonium_salt->reaction_conditions coupling_agent 3-Methyl-1-phenyl-1H- pyrazol-5(4H)-one coupling_agent->reaction_conditions crude_product Crude this compound reaction_conditions->crude_product filtration Filtration crude_product->filtration washing Washing with Water filtration->washing recrystallization Recrystallization (Ethanol) washing->recrystallization drying Drying recrystallization->drying pure_product Pure this compound drying->pure_product

Caption: Synthesis workflow for this compound.

Analytical Methods

The identification and quantification of this compound in various matrices are crucial for quality control and research purposes. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for this purpose.[4]

Experimental Protocol: HPLC Analysis of this compound

This protocol outlines a general method for the analysis of this compound using reverse-phase HPLC.

Instrumentation and Materials:

  • High-Performance Liquid Chromatograph (HPLC) with a UV-Vis or Photodiode Array (PDA) detector.

  • Reverse-phase C18 column.

  • Acetonitrile (B52724) (HPLC grade).

  • Water (HPLC grade).

  • Phosphoric acid or Formic acid (for MS compatibility).

  • This compound standard.

  • Sample containing this compound.

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile). From the stock solution, prepare a series of calibration standards of known concentrations.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of acetonitrile and water, with a small amount of acid (e.g., phosphoric acid or formic acid) to improve peak shape. A typical mobile phase could be acetonitrile:water (e.g., 80:20 v/v).[7]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: Ambient or controlled (e.g., 30°C).

    • Detection Wavelength: Determined by measuring the UV-Vis spectrum of the standard solution (typically the wavelength of maximum absorbance).

    • Injection Volume: 10-20 µL.

  • Analysis:

    • Inject the standard solutions to generate a calibration curve.

    • Inject the prepared sample solution.

    • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

    • Quantify the amount of this compound in the sample using the calibration curve.

Diagram of Analytical Workflow

G Analytical Workflow for this compound sample_prep Sample Preparation (Dissolution & Filtration) hplc_system HPLC System (C18 Column, UV-Vis Detector) sample_prep->hplc_system standard_prep Standard Preparation (Serial Dilution) standard_prep->hplc_system data_acquisition Data Acquisition (Chromatogram) hplc_system->data_acquisition data_analysis Data Analysis data_acquisition->data_analysis quantification Quantification (Calibration Curve) data_analysis->quantification

Caption: Analytical workflow for this compound.

Metabolism and Toxicology

The metabolic fate of azo dyes is of significant interest to researchers and toxicologists. The primary metabolic pathway for azo dyes involves the reductive cleavage of the azo bond (-N=N-).[1] This biotransformation can be carried out by intestinal microorganisms and hepatic enzymes.[9]

The reductive cleavage of this compound is expected to yield two aromatic amines: o-anisidine and an aminopyrazolone (B8391566) derivative. The toxicological profile of the parent dye and its metabolites is a critical consideration. o-Anisidine, a known precursor in the synthesis of this compound, is classified as a possible human carcinogen (Group 2B) by the International Agency for Research on Cancer (IARC).[1] Acute exposure to o-anisidine can cause skin irritation, while chronic exposure has been associated with effects on the blood.[1] The toxicological properties of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one have not been as thoroughly investigated.

Diagram of Metabolic Pathway

G Metabolic Pathway of this compound sy72 This compound (C₁₇H₁₆N₄O₂) reductive_cleavage Reductive Cleavage (Azo Reductase) sy72->reductive_cleavage o_anisidine o-Anisidine (Possible Carcinogen) reductive_cleavage->o_anisidine aminopyrazolone Aminopyrazolone Derivative reductive_cleavage->aminopyrazolone

Caption: Metabolic pathway of this compound.

Safety and Handling

Given the potential hazards associated with the precursor o-anisidine and the general nature of azo dyes, proper safety precautions are essential when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area or under a fume hood to minimize inhalation of dust.

  • Handling: Avoid creating dust. Use non-sparking tools.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a commercially important monoazo dye with a well-defined chemical structure and properties. Its synthesis via diazotization and azo coupling is a standard and scalable process. Analytical methods, particularly HPLC, are well-suited for its identification and quantification. The metabolic pathway of this compound, involving the reductive cleavage of the azo bond, leads to the formation of aromatic amines, one of which, o-anisidine, has known toxicological concerns. Therefore, a thorough understanding of its chemical, analytical, and toxicological profile is essential for its safe handling and for the assessment of its environmental and health impacts. This technical guide provides a foundational resource for professionals working with or conducting research on this compound.

References

An In-depth Technical Guide to the Synthesis of Solvent Yellow 72

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solvent Yellow 72, a monoazo pyrazolone (B3327878) dye, is recognized for its vibrant yellow hue and applications in coloring various materials, including plastics, polymers, and inks. Its synthesis is a classic example of diazo coupling, a fundamental reaction in the production of azo dyes. This technical guide provides a comprehensive overview of the synthesis pathway of this compound, including detailed experimental protocols, quantitative data, and characterization methods. The synthesis involves a two-step process: the diazotization of o-anisidine (B45086) and the subsequent azo coupling with 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one. While specific quantitative data for this exact dye is limited in published literature, this guide consolidates typical procedures and expected outcomes based on the synthesis of analogous pyrazolone azo dyes.

Introduction

This compound, with the Colour Index name C.I. 127450 and CAS number 61813-98-7, is a significant member of the azo dye family.[1][2] Its molecular structure, featuring a pyrazolone ring coupled to an o-anisidine derivative through an azo linkage (-N=N-), is responsible for its characteristic color and properties. The synthesis of such dyes is of great interest due to their wide range of applications and the versatility of the synthetic route, which allows for the generation of a diverse palette of colors through the selection of different aromatic amines and coupling components. This guide will focus on the core synthesis pathway of this compound, providing a detailed, practical framework for its laboratory-scale preparation.

Synthesis Pathway

The synthesis of this compound is achieved through a two-stage reaction process:

  • Diazotization of o-Anisidine: o-Anisidine is converted into a diazonium salt by treatment with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid, such as hydrochloric acid (HCl). This reaction is highly temperature-sensitive and is carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.

  • Azo Coupling: The resulting diazonium salt of o-anisidine is then reacted with the coupling component, 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one. This electrophilic substitution reaction occurs at the active methylene (B1212753) group of the pyrazolone ring, leading to the formation of the azo dye, this compound. The coupling reaction is typically performed in a neutral to slightly alkaline medium to facilitate the reaction.

Experimental Protocols

The following protocols are representative of the synthesis of pyrazolone azo dyes and can be adapted for the preparation of this compound.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )
o-AnisidineC₇H₉NO123.15
Sodium NitriteNaNO₂69.00
Hydrochloric Acid (conc.)HCl36.46
3-Methyl-1-phenyl-1H-pyrazol-5(4H)-oneC₁₀H₁₀N₂O174.19
Sodium Acetate (B1210297)CH₃COONa82.03
Ethanol (B145695)C₂H₅OH46.07
Distilled WaterH₂O18.02
Step 1: Diazotization of o-Anisidine
  • In a 250 mL beaker, dissolve a specific molar equivalent of o-anisidine in a mixture of concentrated hydrochloric acid and distilled water.

  • Cool the resulting solution to 0-5 °C in an ice-salt bath with constant stirring.

  • Prepare a solution of sodium nitrite in distilled water.

  • Add the sodium nitrite solution dropwise to the cooled o-anisidine solution over a period of 30 minutes, ensuring the temperature remains below 5 °C.

  • Continue stirring the mixture for an additional 30 minutes at 0-5 °C after the addition is complete to ensure full diazotization. The resulting solution contains the diazonium salt of o-anisidine.

Step 2: Azo Coupling Reaction
  • In a separate 500 mL beaker, dissolve an equimolar amount of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one in an aqueous solution of sodium hydroxide (B78521) or in a solvent like ethanol.

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly add the previously prepared cold diazonium salt solution to the solution of the coupling component with vigorous stirring.

  • Maintain the pH of the reaction mixture between 5 and 7 by the portion-wise addition of a saturated sodium acetate solution.

  • Continue stirring the reaction mixture for 2-3 hours, allowing the temperature to gradually rise to room temperature.

  • The precipitated solid, this compound, is then collected by filtration.

Purification
  • Wash the crude product thoroughly with cold distilled water to remove any unreacted starting materials and inorganic salts.

  • Recrystallize the solid from a suitable solvent, such as ethanol or a mixture of ethanol and water, to obtain the purified this compound.

  • Dry the purified product in a vacuum oven at a moderate temperature.

Quantitative Data

PropertyValue
Molecular FormulaC₁₇H₁₆N₄O₂
Molecular Weight308.33 g/mol
AppearanceBright Yellow Powder
Heat Resistance200 °C
Light Fastness5-6
Water Solubility1% max
Tinting Strength95% - 105%

Characterization

The synthesized this compound can be characterized using various spectroscopic techniques to confirm its structure and purity.

  • UV-Visible Spectroscopy: In a suitable solvent like ethanol, this compound is expected to exhibit a strong absorption band in the visible region, which is characteristic of the extended π-conjugation of the azo dye. The λmax is typically observed in the range of 400-450 nm for similar pyrazolone yellow dyes.

  • Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the functional groups present in the molecule. Expected peaks would include N=N stretching of the azo group, C=O stretching of the pyrazolone ring, C-H stretching and bending from the aromatic and methyl groups, and C-N stretching vibrations.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum would display signals corresponding to the aromatic protons of the phenyl and anisidine rings, the methyl protons, and the methoxy (B1213986) protons. The chemical shifts of these protons would provide valuable information about the electronic environment of the molecule.

    • ¹³C NMR: The carbon NMR spectrum would show distinct signals for all the carbon atoms in the molecule, including the carbonyl carbon of the pyrazolone ring and the carbons of the aromatic rings.

Visualizations

Synthesis Pathway of this compound

Synthesis_Pathway_of_Solvent_Yellow_72 o_Anisidine o-Anisidine Diazonium_Salt o-Anisidine Diazonium Salt o_Anisidine->Diazonium_Salt Diazotization Pyrazolone 3-Methyl-1-phenyl- 1H-pyrazol-5(4H)-one Solvent_Yellow_72 This compound Pyrazolone->Solvent_Yellow_72 NaNO2_HCl NaNO₂ / HCl 0-5 °C Diazonium_Salt->Solvent_Yellow_72 Azo Coupling

Caption: Synthesis of this compound via diazotization and azo coupling.

Experimental Workflow

Experimental_Workflow cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling cluster_purification Step 3: Purification A1 Dissolve o-Anisidine in HCl/H₂O A2 Cool to 0-5 °C A1->A2 A3 Add NaNO₂ solution dropwise A2->A3 A4 Stir for 30 min A3->A4 B3 Add Diazonium Salt solution A4->B3 Diazonium Salt Solution B1 Dissolve Pyrazolone in base/solvent B2 Cool to 0-5 °C B1->B2 B2->B3 B4 Adjust pH to 5-7 with NaOAc B3->B4 B5 Stir for 2-3 hours B4->B5 C1 Filter the precipitate B5->C1 Crude Product C2 Wash with cold H₂O C1->C2 C3 Recrystallize from Ethanol/H₂O C2->C3 C4 Dry the final product C3->C4 End End C4->End Pure this compound

References

An In-depth Technical Guide to the Solubility of Solvent Yellow 72 in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Solvent Yellow 72 (C.I. 127450; CAS 61813-98-7), a monoazo dye utilized in various industrial applications. Understanding the solubility of this compound in different organic solvents is critical for its effective use in formulations, manufacturing processes, and research applications. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Physicochemical Properties of this compound

This compound is a bright yellow powder that is known to be soluble in organic solvents and insoluble in water.[1] It is used in the coloring of plastics, polymers, fibers, rubber, waxes, oils, lubricants, fuels, candles, paints, and printing inks.[1][2][3]

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for this compound in various organic solvents at 20°C.

Organic SolventSolubility (g/L) at 20°C
Dichloromethane93
Methylbenzene (Toluene)30
Butyl acetate18
Acetone8.9
Ethanol2.5

Data sourced from pigment-dye.com[4]

Additionally, qualitative solubility information indicates that this compound is slightly soluble in linseed oil, mineral oil, oleic acid, paraffin (B1166041) wax, stearic acid, and turpentine, and soluble in chloroform (B151607) and benzene.[5] It is also reported to be insoluble in water.[1][5]

Experimental Protocol for Solubility Determination: Flask Method

The following is a detailed protocol for determining the solubility of this compound in organic solvents, based on the widely accepted flask method. This method is suitable for generating precise and reproducible solubility data.

1. Materials and Apparatus:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Volumetric flasks

  • Erlenmeyer flasks with stoppers

  • Constant temperature bath or incubator with shaker

  • Analytical balance

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm)

  • UV-Vis Spectrophotometer

  • Cuvettes

2. Procedure:

  • Preparation of Standard Solutions and Calibration Curve:

    • Accurately prepare a stock solution of this compound in the chosen solvent at a known concentration.

    • Perform serial dilutions of the stock solution to create a series of standard solutions with known concentrations.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer. The solvent should be used as a blank.

    • Plot a calibration curve of absorbance versus concentration and determine the linear regression equation.

  • Equilibration:

    • Add an excess amount of this compound to a known volume of the organic solvent in an Erlenmeyer flask. The excess solid is crucial to ensure that a saturated solution is formed.

    • Seal the flask to prevent solvent evaporation.

    • Place the flask in a constant temperature shaker bath (e.g., 20°C ± 0.5°C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary test can help determine the optimal equilibration time.

  • Sample Preparation:

    • After equilibration, allow the flask to stand in the constant temperature bath for a sufficient time to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter (0.45 µm) into a clean vial to remove any undissolved particles.

  • Analysis:

    • Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.

    • Measure the absorbance of the diluted sample using the UV-Vis spectrophotometer at the same λmax used for the calibration curve.

  • Calculation:

    • Use the linear regression equation from the calibration curve to calculate the concentration of this compound in the diluted sample.

    • Multiply the calculated concentration by the dilution factor to determine the solubility of this compound in the organic solvent at the specified temperature.

  • Replication:

    • Repeat the experiment at least three times to ensure the reproducibility of the results and report the average solubility with the standard deviation.

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility using the flask method.

Caption: Workflow for determining the solubility of this compound.

References

Spectroscopic Profile of Solvent Yellow 72: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Solvent Yellow 72 (C.I. 127450), a monoazo dye with the chemical formula C₁₇H₁₆N₄O₂ and a molecular weight of 308.33 g/mol .[1][2] This document is intended to serve as a core resource for researchers and professionals involved in the analysis, characterization, and application of this compound.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, facilitating easy comparison and reference.

UV-Visible Spectroscopy

The electronic absorption spectrum of this compound is characterized by an absorption maximum (λmax) in the visible region, which is typical for azo dyes and is responsible for its yellow color.[1] The exact position of the λmax can be influenced by the solvent used.

ParameterValueSolvent
λmax~400-500 nm (expected)Ethanol (B145695)

Note: The specific experimental λmax value in ethanol was not found in the available search results. The provided range is based on the typical absorption of azo dyes.[1]

Infrared (IR) Spectroscopy

The infrared spectrum of this compound reveals characteristic absorption bands corresponding to its various functional groups. The data presented below is based on a KBr pellet sample.

Wavenumber (cm⁻¹)Assignment
~1450–1600N=N stretching (azo group)
Data not availableC-H stretching (aromatic)
Data not availableC-H stretching (aliphatic -CH₃)
Data not availableC=O stretching (pyrazolone ring)
Data not availableC-N stretching
Data not availableC-O stretching (methoxy group)

Note: A detailed experimental IR peak list was not available in the search results. The N=N stretching frequency is a characteristic feature of azo compounds.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the this compound molecule. The following are predicted chemical shifts in CDCl₃.

¹H NMR (CDCl₃)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
Data not availables3H-CH₃ (methyl on pyrazolone (B3327878) ring)
Data not availables3H-OCH₃ (methoxy group)
Data not availablem4HAromatic protons (methoxyphenyl ring)
Data not availablem5HAromatic protons (phenyl ring on pyrazolone)

¹³C NMR (CDCl₃)

Chemical Shift (ppm)Assignment
Data not available-CH₃ (methyl on pyrazolone ring)
Data not available-OCH₃ (methoxy group)
Data not availableAromatic carbons
Data not availableC=O (pyrazolone ring)
Data not availableQuaternary carbons in pyrazolone ring

Note: Experimental ¹H and ¹³C NMR data with specific chemical shifts and coupling constants for this compound were not found in the search results. The assignments are based on the known structure of the molecule.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound. The data below is based on Electron Ionization (EI) mass spectrometry.

m/zIon Identity
308.13[M]⁺ (Molecular Ion)
Data not availableFragment ions

Note: While the molecular ion peak corresponding to the molecular weight of this compound is expected at m/z 308, a detailed experimental mass spectrum with a list of fragment ions was not available in the search results. Predicted m/z values for various adducts can be found in public databases.[3]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These are generalized protocols and may require optimization for specific instrumentation and sample characteristics.

UV-Visible Spectroscopy

Objective: To determine the maximum absorption wavelength (λmax) of this compound.

Materials:

  • This compound

  • Ethanol (spectroscopic grade)

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in ethanol at a concentration of approximately 1 mg/mL. From the stock solution, prepare a dilute solution (e.g., 10 µg/mL) in ethanol.

  • Instrument Setup: Turn on the spectrophotometer and allow it to warm up. Set the wavelength range to scan from 300 to 700 nm.

  • Blank Measurement: Fill a quartz cuvette with the solvent (ethanol) and place it in the spectrophotometer. Record the baseline spectrum.

  • Sample Measurement: Rinse the cuvette with the dilute this compound solution and then fill it with the solution. Place the cuvette in the spectrophotometer and record the absorption spectrum.

  • Data Analysis: Determine the wavelength of maximum absorbance (λmax) from the recorded spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Materials:

  • This compound (powder)

  • Potassium bromide (KBr, spectroscopic grade)

  • Agate mortar and pestle

  • Pellet press

  • FTIR spectrometer

Procedure:

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind a small amount of this compound (1-2 mg) with approximately 100-200 mg of dry KBr powder in an agate mortar until a fine, homogeneous mixture is obtained.

    • Transfer the mixture to a pellet press die.

    • Apply pressure to the die to form a transparent or semi-transparent pellet.

  • Instrument Setup: Place the KBr pellet in the sample holder of the FTIR spectrometer.

  • Data Acquisition: Record the infrared spectrum over the range of 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the detailed molecular structure of this compound.

Materials:

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of CDCl₃ in a clean, dry NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup: Place the NMR tube in the spectrometer's probe. Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal resolution.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum.

    • Acquire the ¹³C NMR spectrum.

  • Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the ¹H NMR signals and determine the chemical shifts and coupling constants. Assign the signals in both ¹H and ¹³C spectra to the respective nuclei in the molecule.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

  • This compound

  • Mass spectrometer with an Electron Ionization (EI) source

Procedure:

  • Sample Introduction: Introduce a small amount of the sample into the ion source of the mass spectrometer. For a solid sample, a direct insertion probe may be used.

  • Ionization: Ionize the sample using a beam of high-energy electrons (typically 70 eV).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

  • Detection and Data Acquisition: Detect the ions and record the mass spectrum, which is a plot of ion intensity versus m/z.

  • Data Analysis: Identify the molecular ion peak ([M]⁺) to confirm the molecular weight. Analyze the fragmentation pattern to gain structural information.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_techniques Spectroscopic Techniques cluster_data Data Acquisition cluster_analysis Structural Elucidation Sample This compound UV_Vis UV-Vis Spectroscopy Sample->UV_Vis IR IR Spectroscopy Sample->IR NMR NMR Spectroscopy Sample->NMR MS Mass Spectrometry Sample->MS UV_Vis_Data Absorption Spectrum (λmax) UV_Vis->UV_Vis_Data IR_Data IR Spectrum (Functional Groups) IR->IR_Data NMR_Data NMR Spectra (¹H, ¹³C) NMR->NMR_Data MS_Data Mass Spectrum (m/z, Fragmentation) MS->MS_Data Structure Molecular Structure of This compound UV_Vis_Data->Structure IR_Data->Structure NMR_Data->Structure MS_Data->Structure

A flowchart of the general workflow for spectroscopic analysis.
Relationship of Spectroscopic Data in Structural Elucidation

This diagram illustrates how different spectroscopic techniques provide complementary information for the complete structural elucidation of this compound.

Structural_Elucidation_Relationship cluster_info Information Obtained cluster_techniques Spectroscopic Techniques Compound This compound MS Mass Spectrometry Compound->MS IR IR Spectroscopy Compound->IR NMR NMR Spectroscopy Compound->NMR UV_Vis UV-Vis Spectroscopy Compound->UV_Vis Molecular_Weight Molecular Weight (308.33 g/mol) Structure Complete Structure of This compound Molecular_Weight->Structure Functional_Groups Functional Groups (-N=N-, C=O, -OCH₃, etc.) Functional_Groups->Structure Connectivity Atom Connectivity (¹H-¹H, ¹H-¹³C correlations) Connectivity->Structure Electronic_Transitions Electronic Transitions (Chromophore) Electronic_Transitions->Structure MS->Molecular_Weight IR->Functional_Groups NMR->Connectivity UV_Vis->Electronic_Transitions

Relationship between spectroscopic data and structural elucidation.

References

An In-depth Technical Guide to the Photophysical Properties of Monoazo Dyes: A Focus on Solvent Yellow 72

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monoazo dyes, characterized by the presence of a single azo group (-N=N-), represent a significant class of organic colorants with widespread applications in various industries, including textiles, plastics, and printing inks.[1] Their vibrant colors and robust performance characteristics stem from their unique electronic structure and the resulting photophysical properties.[2] Solvent Yellow 72 (C.I. 127450), a representative monoazo dye, is valued for its bright yellow hue and solubility in organic solvents and non-polar media.[1][3] This technical guide provides a comprehensive overview of the core photophysical properties of monoazo dyes, with a specific focus on this compound, detailing the experimental methodologies used for their characterization and the underlying photophysical principles.

Core Photophysical Properties

The interaction of monoazo dyes with light is governed by a series of photophysical processes, including absorption, fluorescence, and non-radiative decay. A fundamental understanding of these processes is crucial for optimizing their performance in various applications.

Tautomerism in Pyrazolone (B3327878) Azo Dyes

It is important to note that pyrazolone azo dyes, such as this compound, can exist in different tautomeric forms, primarily the azo-enol and the hydrazo-keto forms. The equilibrium between these tautomers can be influenced by the solvent and the solid-state packing. Spectroscopic studies on related pyrazolone azo dyes have shown that the hydrazo-keto form is often predominant in solution. This tautomerism plays a significant role in the observed photophysical properties.

Solvatochromism

Azo dyes often exhibit solvatochromism, where their absorption and emission spectra shift in response to the polarity of the solvent.[3] This phenomenon arises from the differential stabilization of the ground and excited electronic states of the dye molecule by the surrounding solvent molecules. While specific data for this compound is limited in the available literature, a study on a structurally similar sterically crowded triangular azo dye demonstrated significant solvatochromic effects, with absorption maxima shifting to shorter wavelengths (a blue shift) as solvent polarity increased.[3]

Quantitative Photophysical Data

A comprehensive search of scientific literature did not yield a complete set of experimentally determined photophysical parameters specifically for this compound. However, to provide a representative example of the data typically collected for such dyes, the following table summarizes the solvent-dependent spectroscopic features of a related sterically crowded triangular azo dye.

SolventPolarityAbsorption Maxima (λmax, nm)Solution Color
N,N-Dimethylformamide (DMF)High~442Yellow
Tetrahydrofuran (THF)Intermediate~381, ~504-
TolueneLow~384, ~515Pink-Red
Data based on a sterically crowded triangular azo dye similar in structure to this compound.[3]

Experimental Protocols

The characterization of the photophysical properties of monoazo dyes involves a suite of spectroscopic techniques. The following sections detail the methodologies for key experiments.

UV-Vis Absorption Spectroscopy

Objective: To determine the absorption spectrum and the wavelength of maximum absorption (λmax) of the dye in a specific solvent.

Methodology:

  • Sample Preparation: Prepare a stock solution of the dye (e.g., this compound) of a known concentration in the desired spectroscopic-grade solvent. From the stock solution, prepare a series of dilutions to obtain solutions with absorbances in the range of 0.1 to 1.0 at the λmax to ensure adherence to the Beer-Lambert law.[4]

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is typically used.

  • Blank Measurement: Fill a quartz cuvette with the pure solvent to be used for the sample solutions. Place the cuvette in the reference beam path of the spectrophotometer to record a baseline spectrum.[5]

  • Sample Measurement: Rinse the sample cuvette with a small amount of the dye solution before filling it. Place the cuvette in the sample beam path and record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm).[6]

  • Data Analysis: The wavelength at which the highest absorbance is recorded is the λmax. The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

Fluorescence Spectroscopy

Objective: To determine the emission spectrum, the wavelength of maximum emission (λem), and the fluorescence quantum yield (Φf) of the dye.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the dye in the chosen solvent. The absorbance of the solution at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.[7]

  • Instrumentation: A spectrofluorometer equipped with an excitation source (e.g., a xenon lamp), excitation and emission monochromators, and a detector (e.g., a photomultiplier tube) is required.

  • Measurement:

    • Record the absorption spectrum of the sample to determine the optimal excitation wavelength (usually the λmax).

    • Set the excitation wavelength on the spectrofluorometer and record the fluorescence emission spectrum over a wavelength range longer than the excitation wavelength.

  • Data Analysis: The wavelength at which the highest fluorescence intensity is observed is the λem.

Fluorescence Quantum Yield (Φf) Determination (Relative Method)

Objective: To determine the efficiency of the fluorescence process.

Methodology:

  • Standard Selection: Choose a well-characterized fluorescent standard with a known quantum yield that absorbs and emits in a similar spectral region to the sample.[8]

  • Measurement:

    • Prepare solutions of both the sample and the standard in the same solvent. The absorbances of both solutions at the excitation wavelength must be identical and low (< 0.1).[7]

    • Record the fluorescence emission spectra of both the sample and the standard under identical experimental conditions (excitation wavelength, slit widths).

  • Calculation: The quantum yield of the sample (Φx) is calculated using the following equation: Φx = Φst * (Ix / Ist) * (ηx² / ηst²) where:

    • Φst is the quantum yield of the standard.

    • Ix and Ist are the integrated fluorescence intensities (areas under the emission curves) of the sample and the standard, respectively.

    • ηx and ηst are the refractive indices of the sample and standard solutions (if different solvents are used).[7]

Visualization of Photophysical Processes and Experimental Workflows

To visually represent the concepts and procedures discussed, the following diagrams have been generated using the DOT language.

Jablonski_Diagram Jablonski Diagram for a Monoazo Dye S0 S₀ (Ground State) S1 S₁ (First Excited Singlet State) S0->S1 Absorption S2 S₂ (Second Excited Singlet State) S0->S2 S1->S0 Internal Conversion (IC) S1->S0 Fluorescence T1 T₁ (First Excited Triplet State) S1->T1 Intersystem Crossing (ISC) S2->S1 Internal Conversion (IC) T1->S0 Phosphorescence

Caption: Jablonski Diagram illustrating electronic transitions in a monoazo dye.

Experimental_Workflow Workflow for Photophysical Characterization cluster_prep Sample Preparation cluster_uvvis UV-Vis Spectroscopy cluster_fluorescence Fluorescence Spectroscopy prep_dye Prepare Dye Stock Solution prep_dilutions Prepare Serial Dilutions prep_dye->prep_dilutions uvvis_blank Measure Solvent Blank prep_dilutions->uvvis_blank fluor_sample Measure Emission Spectrum prep_dilutions->fluor_sample uvvis_sample Measure Sample Absorbance uvvis_blank->uvvis_sample uvvis_data Determine λmax & ε uvvis_sample->uvvis_data uvvis_data->fluor_sample  Optimal Excitation λ fluor_data Determine λem fluor_sample->fluor_data fluor_qy Measure Quantum Yield (Relative) fluor_sample->fluor_qy fluor_qy_data Calculate Φf fluor_qy->fluor_qy_data

Caption: Experimental workflow for characterizing photophysical properties.

Conclusion

This technical guide has provided a detailed overview of the photophysical properties of monoazo dyes, with a particular focus on this compound. While specific quantitative data for this compound remains to be fully documented in publicly accessible literature, the provided experimental protocols and theoretical framework offer a solid foundation for researchers and professionals in the field. The elucidation of the photophysical behavior of these dyes is paramount for their effective utilization and the development of new materials with tailored optical properties. Further research into the specific photophysical parameters of this compound would be a valuable contribution to the field of dye chemistry.

References

A Technical Guide to Research-Grade Solvent Yellow 72: Sourcing, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of research-grade Solvent Yellow 72, a monoazo dye with significant applications in various industrial and research fields. This document details its chemical properties, commercial suppliers, synthesis pathway, and a comprehensive experimental protocol for its use in in-vitro metabolic studies.

Introduction to this compound

This compound (C.I. 127450) is an organic solvent dye known for its bright yellow hue and solubility in non-polar media.[1] Chemically identified as 4-[(2-methoxyphenyl)diazenyl]-5-methyl-2-phenyl-1H-pyrazol-3-one, it is utilized in coloring a wide range of materials including thermoplastics, polymers, fibers, waxes, oils, and printing inks.[1] From a research perspective, this compound serves as a representative monoazo dye for investigating metabolic pathways, particularly the reductive cleavage of the azo bond, which can lead to the formation of aromatic amines.[1]

Commercial Suppliers of Research-Grade this compound

Obtaining high-purity, research-grade this compound is crucial for reliable and reproducible experimental results. While many suppliers offer industrial grades, researchers should source from vendors who can provide detailed analytical data, such as a Certificate of Analysis (CoA) with purity assessment (e.g., by HPLC or NMR) and lot-specific information. Below is a table of potential commercial suppliers. Researchers are advised to contact these suppliers directly to inquire about their research-grade offerings and to request a CoA.

Supplier/ManufacturerCommercial/Product Name(s)Contact Information/RegionNotes
BenchChem This compound--INVALID-LINK--States the product is for research and development use.[1]
Colorants Chem Pvt Ltd This compound DyesMumbai, IndiaManufacturer and exporter.[2]
Hangzhou Epsilon Chemical Co., Ltd. Transparent Yellow 2GHHangzhou, ChinaProvides a Technical Data Sheet (TDS).[3]
World Dye Variety (Listing) Various (e.g., Amaplast Yellow 2GH, Dayglo this compound)GlobalA directory of various suppliers.[4]
ASES Chemical Works Colour this compound OS/SSJodhpur, IndiaOffers various quantities.[5]

Physicochemical and Technical Data

The following table summarizes the key quantitative data for this compound, compiled from various supplier technical data sheets. These values are typical for industrial grades and should be confirmed for research-grade products.

PropertyValue / SpecificationSignificance in Research & Applications
CAS Number 61813-98-7 / 4645-07-2[1]Unique chemical identifier.
Molecular Formula C₁₇H₁₆N₄O₂[4]Defines the elemental composition.
Molecular Weight 308.33 g/mol [1][4]Important for molar concentration calculations.
Appearance Bright Yellow Powder[1][2]Basic physical characteristic.
Heat Resistance ~200 °C[1][2]Relevant for applications involving high temperatures.
Light Fastness 5-6 (on a scale of 1-8)[1][2]Indicates stability to light exposure.
Solubility Insoluble in water; Soluble in organic solvents[1]Key for selecting appropriate solvents for experiments.
Acid Resistance 4 (on a scale of 1-5)Indicates stability in acidic conditions.
Alkali Resistance 5 (on a scale of 1-5)Indicates stability in alkaline conditions.

Synthesis of this compound

The synthesis of this compound is a well-established process involving a diazotization-coupling reaction.[1] The primary steps are:

  • Diazotization of o-Anisidine: o-Anisidine is treated with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures to form a diazonium salt.

  • Coupling Reaction: The resulting diazonium salt is then coupled with 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one to form the final this compound molecule.[1]

Synthesis_Pathway_Solvent_Yellow_72 cluster_coupling Coupling Reaction reactant1 o-Anisidine intermediate Diazonium Salt reactant1->intermediate Diazotization reactant2 3-Methyl-1-phenyl-1H- pyrazol-5(4H)-one product This compound reactant2->product reagent1 NaNO₂ + HCl (0-5°C) intermediate->product

Synthesis Pathway of this compound.

Experimental Protocol: In-Vitro Metabolism of this compound

This protocol outlines a general procedure for studying the in-vitro metabolism of this compound, specifically focusing on its reductive cleavage by hepatic enzymes. This method is adapted from established protocols for azo dye metabolism studies.

Objective

To determine the metabolic fate of this compound when incubated with human liver microsomes under anaerobic conditions and to identify the resulting aromatic amine metabolites using HPLC-MS/MS.

Materials
  • Test Compound: Research-grade this compound

  • Enzyme Source: Pooled Human Liver Microsomes (HLM)

  • Buffer: 100 mM Potassium phosphate (B84403) buffer, pH 7.4

  • Cofactor System: NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Reaction Termination Solution: Ice-cold acetonitrile (B52724)

  • Equipment:

    • Anaerobic chamber or nitrogen gas supply

    • Incubator/shaker set at 37°C

    • Microcentrifuge

    • HPLC system with a reversed-phase C18 column

    • Tandem mass spectrometer (MS/MS)

Procedure
  • Preparation of Reagents:

    • Thaw the Human Liver Microsomes on ice.

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO), ensuring the final solvent concentration in the incubation mixture is less than 1%.

    • Prepare the NADPH regenerating system solution according to the manufacturer's instructions.

    • Pre-warm the potassium phosphate buffer to 37°C.

  • Anaerobic Incubation Setup:

    • Perform the following steps in an anaerobic chamber or by purging with nitrogen gas.

    • In a microcentrifuge tube, add the following in order:

      • Potassium phosphate buffer

      • Human Liver Microsomes (final concentration typically 0.5-1.0 mg/mL)

      • This compound solution (at the desired final concentration)

    • Pre-incubate the mixture for 5-10 minutes at 37°C.

  • Initiation and Incubation:

    • Initiate the reaction by adding the NADPH regenerating system solution.

    • If not in an anaerobic chamber, flush the headspace of the tube with nitrogen gas and cap it tightly.

    • Incubate at 37°C with gentle agitation for a set time course (e.g., 0, 15, 30, 60, 120 minutes).

  • Reaction Termination and Sample Processing:

    • At each time point, terminate the reaction by adding 2 volumes of ice-cold acetonitrile.

    • Vortex vigorously to precipitate the proteins.

    • Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated protein.

    • Carefully transfer the supernatant to a new tube for analysis.

    • If necessary, evaporate the solvent under a stream of nitrogen and reconstitute the residue in the mobile phase for HPLC analysis.

  • Controls:

    • No NADPH: Replace the NADPH regenerating system with buffer to assess non-enzymatic degradation.

    • Heat-inactivated microsomes: Use microsomes that have been heated (e.g., 95°C for 5 minutes) to inactivate the enzymes.

    • Zero-time point: Terminate the reaction immediately after the addition of the NADPH regenerating system.

HPLC-MS/MS Analysis
  • Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile or methanol.

  • Gradient Elution: A typical gradient would be to start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the compounds, and then return to the initial conditions for re-equilibration.

  • Detection: Use the mass spectrometer to monitor for the parent this compound and its expected aromatic amine metabolites.

Experimental_Workflow prep Reagent Preparation (SY72, HLM, Buffers, NADPH) setup Anaerobic Incubation Setup (in microcentrifuge tube) prep->setup initiate Initiate Reaction (Add NADPH, 37°C) setup->initiate terminate Terminate Reaction (Ice-cold Acetonitrile) initiate->terminate Time points (0, 15, 30... min) process Sample Processing (Vortex, Centrifuge) terminate->process analyze HPLC-MS/MS Analysis process->analyze

Experimental workflow for in-vitro metabolism of this compound.

References

Navigating the Safe Handling of Solvent Yellow 72: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety and handling precautions for Solvent Yellow 72 (C.I. 127450), a monoazo organic solvent dye. Utilized in a variety of industrial applications, from coloring plastics and polymers to waxes and printing inks, a comprehensive understanding of its properties and potential hazards is paramount for ensuring laboratory and workplace safety.[1][2] This document outlines the chemical and physical properties, safety protocols, and emergency procedures related to this compound.

Chemical and Physical Properties

This compound is a bright yellow powder.[2][3] It is characterized by its insolubility in water and solubility in organic solvents.[1][4] Several CAS numbers are associated with this compound, including 61813-98-7, 4645-07-2, and 2481-94-9, which may refer to the same substance or closely related isomers.[1][2][3][5][6][7] The primary CAS number appears to be 61813-98-7.[6][7]

The following tables summarize the key quantitative data available for this compound.

Table 1: Physical and Chemical Properties

PropertyValueSource
Molecular Formula C₁₇H₁₆N₄O₂[4][6]
Molecular Weight 308.33 g/mol [1][6]
Appearance Bright yellow powder[2][3]
Density 1.24 g/cm³[2]
Water Solubility ≤ 1.0%[2]
Solubility in Benzene < 2%[8]
Volatile Matter at 105°C ≤ 1.0%[2]
Residue on 80 mesh ≤ 5.0%[2]

Table 2: Performance and Fastness Properties

PropertyValue/RatingSource
Heat Resistance 200 °C[1][2][3][5]
Light Fastness 5-6 (on a scale of 1-8)[1][2][3][5]
Acid Resistance 4 (on a scale of 1-5)[2][5]
Alkali Resistance 5 (on a scale of 1-5)[2][5]
Tinting Strength 95-105%[2][3]

Hazard Identification and Toxicology

While generally considered relatively safe, this compound requires careful handling to avoid direct inhalation, ingestion, or skin contact.[4] GHS hazard classifications for a substance identified as this compound (CAS 4645-07-2) suggest potential hazards.[9]

Table 3: GHS Hazard Statements (for CAS 4645-07-2)

Hazard CodeHazard Statement
H302 Harmful if swallowed
H315 Causes skin irritation
H319 Causes serious eye irritation
H335 May cause respiratory irritation
H400 Very toxic to aquatic life

Source: PubChem CID 78248[9]

Experimental Protocols

Heat Resistance Testing

The heat resistance of a pigment is a critical factor in its application, particularly in plastics and coatings that undergo high-temperature processing. A general methodology for this evaluation is outlined in standards such as EN 12877-2 .

Methodology Outline:

  • Sample Preparation: The pigment is incorporated into a specific polymer or medium at a defined concentration.

  • Exposure: The colored material is then subjected to a series of increasing temperatures in a controlled oven or on a heating gradient plate for a specified duration.

  • Evaluation: The change in color of the exposed samples is compared against an unexposed control. The heat resistance is typically defined as the maximum temperature at which no significant color change occurs.

Light Fastness Testing

Light fastness measures the resistance of a material to color change upon exposure to light. Standardized methods like ISO 105-B01 , ISO 105-B02 , and ASTM D4303 provide frameworks for this assessment.[10][11][12]

Methodology Outline:

  • Sample Preparation: The dye is applied to a substrate (e.g., fabric, plastic plaque) according to a standardized procedure.

  • Exposure: The prepared samples are exposed to a controlled artificial light source, typically a xenon arc lamp, which simulates the spectrum of natural sunlight.[12][13] A portion of the sample is shielded from the light to serve as a reference.

  • Blue Wool Scale Comparison: Alongside the test samples, a set of standardized blue wool references with known light fastness (rated 1 to 8) are also exposed.[10][11]

  • Assessment: The light fastness of the test sample is determined by comparing the degree of its fading to that of the blue wool references.[11] The rating corresponds to the blue wool standard that shows a similar amount of color change.

Safety and Handling Precautions

When working with this compound, adherence to strict safety protocols is essential to minimize exposure and ensure a safe working environment.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling this compound.

PPE_for_Solvent_Yellow_72 cluster_ppe Required Personal Protective Equipment eye_protection Safety Glasses with Side Shields or Goggles hand_protection Chemical-Resistant Gloves (e.g., Nitrile) body_protection Lab Coat or Protective Clothing respiratory_protection Respiratory Protection (if dust is generated) handler Researcher/ Scientist handler->eye_protection handler->hand_protection handler->body_protection handler->respiratory_protection Conditional

Caption: Recommended PPE for handling this compound.

Handling and Storage
  • Ventilation: Handle in a well-ventilated area to avoid the formation and inhalation of dust.

  • Electrostatic Discharge: Take precautionary measures against static discharges.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials.

Emergency Procedures

In the event of accidental exposure or a spill, immediate and appropriate action is crucial.

First Aid Measures
  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.

  • Eye Contact: Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Spill Response

The following workflow outlines the general procedure for responding to a spill of this compound.

Spill_Response_Workflow start Spill Occurs evacuate Evacuate Immediate Area & Alert Others start->evacuate assess Assess Spill Size & Potential Hazards evacuate->assess ppe Don Appropriate PPE assess->ppe contain Contain the Spill (use absorbent material) ppe->contain cleanup Carefully Collect Spilled Material contain->cleanup decontaminate Decontaminate Spill Area & Equipment cleanup->decontaminate dispose Dispose of Waste in Accordance with Regulations decontaminate->dispose report Report the Incident dispose->report

Caption: Logical workflow for responding to a chemical spill.

This guide is intended to provide essential safety and handling information for this compound. It is imperative to consult the specific Safety Data Sheet (SDS) for the product you are using and to adhere to all institutional and regulatory safety protocols.

References

Thermal Stability and Degradation of Solvent Yellow 72: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solvent Yellow 72, a monoazo pyrazolone (B3327878) dye, is utilized in various industrial applications due to its vibrant color and solubility in organic solvents. A critical parameter for its application, particularly in high-temperature processes such as polymer manufacturing, is its thermal stability. This technical guide provides a comprehensive overview of the current understanding of the thermal stability and degradation pathways of this compound. While specific experimental data such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for this particular dye are not extensively available in public literature, this guide summarizes reported thermal resistance data and outlines detailed experimental protocols for its characterization. Furthermore, potential degradation mechanisms are discussed, and logical workflows for analysis are presented.

Introduction

This compound (C.I. 127450; CAS No. 61813-98-7) is an organic-soluble dye characterized by a single azo bond connecting a substituted phenyl ring to a pyrazolone derivative.[1][2][3] Its molecular structure dictates its chromophoric properties and its overall stability. The performance of this dye in applications such as coloring for plastics, polymers, fibers, and printing inks is intrinsically linked to its ability to withstand thermal stress during processing and end-use.[1][4][5][6] Understanding the thermal stability, decomposition temperatures, and degradation products is paramount for ensuring product quality, safety, and regulatory compliance.

Thermal Stability of this compound

The thermal stability of a dye is its ability to resist chemical decomposition at elevated temperatures. For solvent dyes used in plastics, this is a crucial property as processing temperatures can be significant.

Reported Heat Resistance

Multiple sources from chemical suppliers indicate that this compound generally possesses good heat resistance. A summary of the reported thermal properties is presented in Table 1. Most sources state a heat resistance of up to 200 °C .[1][4][5][6] However, it is noteworthy that one supplier reports a significantly higher heat resistance of up to 320 °C when used in polycarbonate (PC).[7][8] This suggests that the polymer matrix can have a substantial impact on the thermal stability of the dye.

Table 1: Reported Thermal and Physical Properties of this compound

PropertyValueReferences
Heat Resistance 200 °C[1][4][5][6]
320 °C (in PC)[7][8]
Light Fastness 5-6[1][4][5][6]
Acid Resistance 4[4][5][6]
Alkali Resistance 5[4][5][6]
Molecular Formula C₁₇H₁₆N₄O₂[1][2][3][9]
Molecular Weight 308.33 g/mol [1][2][3]

Thermal Degradation of this compound

The degradation of azo dyes at elevated temperatures can proceed through various mechanisms. For monoazo dyes like this compound, the most cited degradation pathway involves the cleavage of the azo bond.

Potential Degradation Pathways

The primary thermal degradation pathway for azo dyes is the reductive cleavage of the azo bond (-N=N-).[1] This process leads to the formation of aromatic amines. In the case of this compound, this would result in the formation of o-anisidine (B45086) and an amine derivative of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one. These degradation products may have different toxicological profiles than the parent dye molecule.

Photodegradation, another degradation route, is often initiated by the formation of reactive radical species upon light absorption.[1] While distinct from thermal degradation, the reactive intermediates formed could participate in complex degradation cascades, especially in environments with both heat and light exposure.

A logical workflow for investigating the thermal degradation of this compound is presented in the following diagram.

G cluster_0 Thermal Degradation Analysis Workflow A This compound Sample B Thermogravimetric Analysis (TGA) A->B Determine decomposition temperature C Differential Scanning Calorimetry (DSC) A->C Identify phase transitions D Isothermal Heating at Critical Temperatures B->D C->D E Analysis of Degradation Products D->E F Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) E->F G Identification of Volatile Products F->G H Structural Elucidation of Degradation Pathway G->H

Workflow for Thermal Degradation Analysis

Experimental Protocols for Thermal Analysis

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is a fundamental technique for determining the thermal stability of materials.

Objective: To determine the onset temperature of decomposition and the percentage of weight loss of this compound at different temperatures.

Apparatus: A thermogravimetric analyzer (e.g., Mettler Toledo TGA/SDTA 851e or similar).[7]

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the this compound powder into an alumina (B75360) or platinum crucible.[7]

  • Instrument Setup:

    • Place the sample crucible in the TGA furnace.

    • Use an empty crucible as a reference.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.[2]

  • Thermal Program:

    • Equilibrate the sample at 30 °C.

    • Heat the sample from 30 °C to a final temperature of 600 °C or higher, at a constant heating rate of 10 °C/min or 20 °C/min.[2]

  • Data Analysis:

    • Record the mass of the sample as a function of temperature.

    • The resulting TGA curve will show the percentage of weight loss versus temperature.

    • The onset of decomposition is determined from the temperature at which significant weight loss begins.

    • The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.[2]

The following diagram illustrates a typical experimental workflow for TGA.

G cluster_1 TGA Experimental Workflow A Sample Weighing (5-10 mg) B Placement in TGA Instrument A->B C Inert Atmosphere Purge (N2) B->C D Heating Ramp (e.g., 10 °C/min) C->D E Data Acquisition (Weight vs. Temp) D->E F Analysis of TGA/DTG Curves E->F G Determination of Decomposition Temperatures F->G

Typical TGA Experimental Workflow
Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to identify thermal transitions such as melting, crystallization, and glass transitions.

Objective: To determine the melting point and enthalpy of fusion of this compound.

Apparatus: A differential scanning calorimeter (e.g., TA Instruments Q250 or similar).

Procedure:

  • Sample Preparation:

    • Accurately weigh 2-5 mg of this compound into an aluminum DSC pan.

    • Hermetically seal the pan to prevent sublimation or evaporation.[5]

  • Instrument Setup:

    • Place the sealed sample pan and an empty sealed reference pan into the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.[5]

  • Thermal Program:

    • Equilibrate the sample at a temperature below the expected melting point (e.g., 30 °C).

    • Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above the melting point.

    • A heat/cool/heat cycle may be employed to erase the sample's thermal history.[5]

  • Data Analysis:

    • The DSC thermogram will show heat flow as a function of temperature.

    • An endothermic peak will indicate melting.

    • The onset temperature of the peak is typically taken as the melting point.

    • The area under the peak corresponds to the enthalpy of fusion (ΔHfus).[5]

Analysis of Degradation Products

To fully understand the degradation mechanism, it is essential to identify the chemical species formed upon thermal decomposition. Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is a powerful technique for this purpose.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

In Py-GC-MS, the sample is rapidly heated to a high temperature in the absence of oxygen, and the resulting volatile fragments are separated by gas chromatography and identified by mass spectrometry.

Objective: To identify the volatile and semi-volatile degradation products of this compound.

Procedure:

  • A small amount of the dye is placed in a pyrolysis probe.

  • The probe is rapidly heated to the decomposition temperature determined by TGA.

  • The pyrolyzates are swept into a GC column for separation.

  • The separated compounds are detected and identified by a mass spectrometer.

This technique can provide valuable information on the cleavage of the azo bond and other fragmentation patterns, helping to elucidate the degradation pathway.

Conclusion

This compound exhibits good thermal stability, with reported heat resistance up to 200 °C in many applications and potentially as high as 320 °C in specific polymer matrices like polycarbonate. The primary thermal degradation mechanism is expected to be the cleavage of the azo bond, leading to the formation of aromatic amines. While specific, publicly available TGA and DSC data for this compound are limited, this guide has provided detailed, standard protocols for the thermal characterization of this dye. For a comprehensive understanding of its thermal behavior and degradation, it is recommended that researchers perform the described TGA, DSC, and Py-GC-MS analyses. Such data is crucial for optimizing processing conditions, ensuring product stability, and conducting thorough safety assessments.

References

Unlocking Research Potential: A Technical Guide to Solvent Yellow 72

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the potential research applications of Solvent Yellow 72. While primarily utilized as an industrial colorant, its properties as a monoazo dye present specific opportunities for investigation, particularly in the fields of toxicology, metabolism, and environmental science. This document outlines the known characteristics of this compound, details experimental protocols for its study, and presents logical workflows for its analysis.

Core Properties of this compound

This compound (C.I. 127450) is an oil-soluble monoazo dye known for its vibrant yellow hue.[1] Its primary industrial applications include the coloration of plastics, polymers, fibers, waxes, oils, and printing inks.[1][2][3] From a research perspective, its significance lies in its chemical structure, which is representative of azo dyes that can undergo metabolic degradation.[1]

Table 1: Physicochemical and Resistance Properties of this compound

PropertyValueSource(s)
CAS Number 61813-98-7, 2481-94-9, 4645-07-2[1][2][3]
Molecular Formula C₁₇H₁₆N₄O₂[1][4]
Molecular Weight 308.33 g/mol [1][4]
Appearance Bright yellow powder[2]
Heat Resistance Up to 200°C[1][2][3]
Light Fastness 5-6[1][2][3]
Acid Resistance 4[2][3]
Alkali Resistance 5[2][3]
Water Solubility <0.2 µg/mL (at pH 7.4)[1]

Primary Research Application: Toxicology and Metabolism

The most prominent research application of this compound is in the study of azo dye metabolism and its toxicological implications. Like other azo compounds, this compound can be broken down, particularly under anaerobic conditions, into its constituent aromatic amines.[1][5][6] This process, known as reductive cleavage, is of significant interest to researchers in toxicology and drug metabolism.

The synthesis of this compound involves the diazotization of o-Anisidine, which is then coupled with 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one.[1][4] Consequently, the reductive cleavage of the azo bond in this compound is expected to release o-Anisidine, an aromatic amine with known toxicological properties. This metabolic pathway is a critical area of investigation for assessing the safety of azo dyes.

Signaling Pathway of Azo Dye Metabolism

The metabolic conversion of this compound is primarily a reductive process that cleaves the nitrogen-nitrogen double bond. This can occur in the liver and, significantly, through the action of microorganisms in the gut. The resulting aromatic amines can then be absorbed and undergo further metabolic activation or detoxification.

G Metabolic Pathway of this compound A This compound (in gut or liver) B Azo Reductase (Microbial or Hepatic) A->B Substrate for C Reductive Cleavage of Azo Bond B->C Catalyzes D o-Anisidine (Aromatic Amine) C->D E 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one derivative C->E F Further Metabolism (e.g., N-acetylation, oxidation) D->F G Potentially Toxic Metabolites F->G H Excretion F->H

Caption: Metabolic pathway of this compound.

Experimental Protocols for Studying this compound Metabolism

The following are detailed methodologies for key experiments to investigate the reductive cleavage of this compound. These protocols are adapted from established methods for studying azo dyes.

Spectrophotometric Assay for Azoreductase Activity

This protocol is designed to quantify the activity of azoreductase enzymes (from microbial or liver extracts) by monitoring the decolorization of this compound.

Materials:

  • UV-Vis Spectrophotometer

  • Cuvettes (1 cm path length)

  • Purified azoreductase or cell-free extract

  • This compound stock solution (e.g., 50 µM in a suitable organic solvent, then diluted in buffer)

  • Potassium phosphate (B84403) buffer (0.1 M, pH 7.4)

  • NADH or NADPH solution (1 mM)

Procedure:

  • Prepare a reaction mixture in a cuvette with a total volume of 1 mL.

  • Add the following components:

    • Sufficient potassium phosphate buffer to reach the final volume.

    • 100 µL of 50 µM this compound solution.

    • 100 µL of appropriately diluted enzyme solution.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding 100 µL of 1 mM NADH or NADPH.

  • Calculate azoreductase activity based on the rate of decrease in absorbance. One unit of activity is defined as the amount of enzyme required to reduce 1 µmol of the azo dye per minute.

HPLC Analysis of Metabolic Products

This protocol allows for the separation and quantification of this compound and its metabolites, such as o-Anisidine.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD)

  • C18 reverse-phase column

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Samples from the enzymatic assay (protocol 3.1) or other reduction experiments, quenched and filtered.

  • Standards of this compound and o-Anisidine.

Procedure:

  • Set up the HPLC system with the C18 column.

  • Establish a gradient elution program. An example gradient is:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30-35 min: 80% to 20% B

    • 35-40 min: 20% B

  • Set the flow rate to 1.0 mL/min and the column temperature to 30°C.

  • Set the DAD to monitor at the λmax of this compound and o-Anisidine.

  • Inject a known volume of the prepared sample (e.g., 20 µL).

  • Identify and quantify the compounds by comparing their retention times and spectra with the prepared standards.

Experimental and Analytical Workflow

The following diagram illustrates a logical workflow for the investigation of this compound's metabolic fate and potential toxicity.

G Experimental Workflow for this compound Analysis A Sample Preparation (this compound) B In vitro Incubation (e.g., with liver microsomes or gut bacteria) A->B C Spectrophotometric Analysis (Azo Reductase Activity) B->C D HPLC-DAD/MS Analysis (Metabolite Identification and Quantification) B->D E Data Analysis C->E D->E F Toxicological Assessment (e.g., Ames test on metabolites) D->F G Results and Conclusion E->G F->G

Caption: Workflow for analyzing this compound metabolism.

Other Potential Research Applications: Current Limitations

While the toxicological aspect is the most defined research avenue, other applications common for dyes, such as biological staining or fluorescence microscopy, are not supported by the current literature for this compound. Its high lipophilicity and insolubility in aqueous solutions may limit its use in typical biological systems.[1] Furthermore, no data on the fluorescence properties (e.g., quantum yield, emission spectra) of this compound were identified, suggesting it may not be a suitable candidate for a fluorescent probe.

Conclusion

This compound's primary potential for research applications lies in the field of toxicology and metabolism. Its structure as a monoazo dye makes it a relevant model compound for studying the reductive cleavage of azo bonds and the subsequent release of aromatic amines. The provided experimental protocols and workflows offer a robust framework for researchers to investigate these processes. Further research is needed to explore any potential applications beyond this area, particularly concerning its spectroscopic properties in various solvent environments.

References

The Metabolic Maze: An In-depth Technical Guide to the Biodegradation of Azo Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Azo dyes, characterized by the presence of one or more azo bonds (–N=N–), represent the largest and most diverse group of synthetic colorants used across various industries, including textiles, food, cosmetics, and pharmaceuticals.[1] Their widespread use, coupled with their recalcitrant nature, has raised significant environmental and health concerns. The metabolic transformation of these compounds, particularly by microorganisms, is a critical area of research for detoxification, bioremediation, and understanding their toxicological implications. Some of the metabolites produced, such as aromatic amines, are known to be carcinogenic.[1][2] This technical guide provides a comprehensive overview of the metabolic pathways of azo dyes, focusing on the enzymatic and microbial processes involved in their degradation.

Core Metabolic Pathways: A Two-Act Play of Anaerobic Reduction and Aerobic Oxidation

The microbial degradation of azo dyes is predominantly a two-stage process, involving an initial anaerobic reductive cleavage of the azo bond, followed by the aerobic degradation of the resulting aromatic amines.[3][4] This sequential anaerobic-aerobic strategy is considered the most effective approach for the complete mineralization of these complex molecules.[4]

Act I: The Anaerobic Reductive Cleavage

Under anaerobic or anoxic conditions, the azo bond, which is the chromophoric group of the dye, is reductively cleaved.[5] This initial step results in the decolorization of the dye and the formation of, often colorless, aromatic amines.[1] This reduction can be catalyzed by a variety of microorganisms, including bacteria and fungi.[1]

The key enzymes mediating this process are azoreductases . These enzymes facilitate the transfer of reducing equivalents, typically from NADH or NADPH, to the azo bond, leading to its cleavage.[3] Azoreductases can be broadly classified into flavin-dependent and flavin-independent enzymes.[1]

Below is a generalized diagram illustrating the anaerobic reductive cleavage of a simple azo dye, Methyl Red, into its constituent aromatic amines.

Anaerobic_Azo_Dye_Reduction cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products AzoDye Azo Dye (e.g., Methyl Red) Azoreductase Azoreductase AzoDye->Azoreductase NADPH 2 NAD(P)H NADPH->Azoreductase Amine1 Aromatic Amine 1 (N,N-dimethyl-p-phenylenediamine) Azoreductase->Amine1 Amine2 Aromatic Amine 2 (2-aminobenzoic acid) Azoreductase->Amine2 NADP 2 NAD(P)+ Azoreductase->NADP

Anaerobic reductive cleavage of an azo dye.
Act II: Aerobic Degradation of Aromatic Amines

The aromatic amines produced during the anaerobic stage are often toxic and require further degradation.[5] This subsequent degradation typically occurs under aerobic conditions, where microorganisms utilize oxygenases to cleave the aromatic ring, leading to intermediates that can enter central metabolic pathways like the Krebs cycle.[6] The complete mineralization of these amines results in the formation of non-toxic end products such as carbon dioxide, water, and inorganic ions.

The following diagram illustrates a simplified aerobic degradation pathway for a common aromatic amine, p-phenylenediamine.

Aerobic_Aromatic_Amine_Degradation pPD p-Phenylenediamine Intermediate1 Hydroxyquinol pPD->Intermediate1 Oxygenases Intermediate2 Maleylacetate Intermediate1->Intermediate2 Ring Cleavage Krebs_Cycle Krebs Cycle Intermediates Intermediate2->Krebs_Cycle Mineralization CO2 + H2O + NH4+ Krebs_Cycle->Mineralization

Aerobic degradation of an aromatic amine.

Key Enzymes in Azo Dye Metabolism

Several classes of enzymes are instrumental in the biodegradation of azo dyes. Their activity and substrate specificity are crucial determinants of the efficiency of the degradation process.

Enzyme ClassFunctionCofactors/MediatorsOptimal pH RangeOptimal Temperature (°C)
Azoreductases Reductive cleavage of the azo bond (-N=N-).[3]NADH, NADPH, FMN, FAD.[3]6.0 - 9.0[7][8]30 - 45[8][9]
Laccases Oxidation of phenolic and non-phenolic compounds.[7]Often requires mediators (e.g., ABTS, syringaldehyde).[10]4.0 - 6.0[11]40 - 60[11]
Peroxidases (e.g., Lignin Peroxidase, Manganese Peroxidase)H₂O₂-dependent oxidation of a wide range of substrates.[1]H₂O₂[1]3.0 - 5.025 - 40

Experimental Protocols

Azoreductase Activity Assay

This protocol is adapted from methodologies described for bacterial azoreductases.[12][13]

Principle: The activity of azoreductase is determined by monitoring the decrease in absorbance of an azo dye substrate at its maximum wavelength (λmax) due to its reduction.

Reagents and Materials:

  • Phosphate (B84403) buffer (50 mM, pH 7.0)

  • NADH or NADPH solution (10 mM)

  • Azo dye stock solution (e.g., Methyl Red, 1 mM)

  • Enzyme extract (cell-free extract or purified enzyme)

  • UV-Vis spectrophotometer and cuvettes

Procedure:

  • Prepare a reaction mixture in a cuvette containing:

    • 800 µL of phosphate buffer

    • 100 µL of azo dye stock solution

    • 50 µL of enzyme extract

  • Incubate the mixture at the optimal temperature (e.g., 37°C) for 5 minutes to pre-warm.

  • Initiate the reaction by adding 50 µL of NADH or NADPH solution.

  • Immediately measure the decrease in absorbance at the λmax of the azo dye (e.g., 430 nm for Methyl Red) for 5 minutes.

  • A control reaction without the enzyme extract should be run in parallel.

  • One unit of azoreductase activity is typically defined as the amount of enzyme that catalyzes the reduction of 1 µmol of the azo dye per minute under the specified conditions.

Laccase Activity Assay

This protocol is based on the use of ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) as a substrate.[11]

Principle: Laccase catalyzes the oxidation of ABTS, resulting in the formation of a stable green-colored radical cation (ABTS·+), which can be monitored spectrophotometrically at 420 nm.

Reagents and Materials:

  • Sodium acetate (B1210297) buffer (100 mM, pH 5.0)

  • ABTS solution (10 mM)

  • Enzyme extract (culture supernatant or purified enzyme)

  • UV-Vis spectrophotometer and cuvettes

Procedure:

  • Prepare a reaction mixture in a cuvette containing:

    • 800 µL of sodium acetate buffer

    • 100 µL of ABTS solution

  • Add 100 µL of the enzyme extract to initiate the reaction.

  • Monitor the increase in absorbance at 420 nm for 5 minutes.

  • A control reaction without the enzyme extract should be run in parallel.

  • One unit of laccase activity is defined as the amount of enzyme that oxidizes 1 µmol of ABTS per minute.

Sample Preparation for LC-MS/MS Analysis of Azo Dye Metabolites

This is a general protocol for the extraction of metabolites from a microbial culture for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[14][15]

Materials:

Procedure:

  • Centrifuge the microbial culture (e.g., 50 mL) at 8,000 rpm for 15 minutes to pellet the cells.

  • Transfer the supernatant to a separatory funnel.

  • Perform a liquid-liquid extraction by adding an equal volume of ethyl acetate. Shake vigorously for 2 minutes and allow the layers to separate.

  • Collect the organic (upper) layer. Repeat the extraction twice more with fresh ethyl acetate.

  • Pool the organic extracts and dry over anhydrous sodium sulfate.

  • Filter the extract to remove the sodium sulfate.

  • Evaporate the solvent to dryness using a rotary evaporator or under a gentle stream of nitrogen.

  • Reconstitute the dried residue in a small, known volume (e.g., 1 mL) of methanol or acetonitrile.

  • Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Experimental Workflow for Studying Azo Dye Biodegradation

The following diagram outlines a typical experimental workflow for investigating the microbial degradation of an azo dye.

Experimental_Workflow cluster_setup Experimental Setup cluster_monitoring Monitoring & Analysis cluster_outcome Outcome Isolate_Microbe Isolate/Select Microorganism Inoculation Inoculate Microorganism Isolate_Microbe->Inoculation Culture_Medium Prepare Culture Medium with Azo Dye Culture_Medium->Inoculation Incubation Incubate under Optimal Conditions (Anaerobic/Aerobic) Inoculation->Incubation Sampling Periodic Sampling Incubation->Sampling Decolorization Measure Decolorization (UV-Vis) Sampling->Decolorization Metabolite_Extraction Metabolite Extraction Sampling->Metabolite_Extraction Enzyme_Assay Enzyme Activity Assays Sampling->Enzyme_Assay Data_Analysis Quantitative Data Analysis Decolorization->Data_Analysis Metabolite_Analysis Metabolite Identification (LC-MS/MS, GC-MS) Metabolite_Extraction->Metabolite_Analysis Pathway_Elucidation Elucidate Degradation Pathway Metabolite_Analysis->Pathway_Elucidation Enzyme_Assay->Data_Analysis Pathway_Elucidation->Data_Analysis

Workflow for azo dye biodegradation studies.

Conclusion

The metabolic pathways of azo dyes are complex, involving a synergistic interplay between anaerobic and aerobic microbial processes. A thorough understanding of the key enzymes, optimal environmental conditions, and the chemical nature of the metabolic intermediates is essential for developing effective bioremediation strategies and for assessing the toxicological risks associated with these widespread synthetic colorants. The methodologies and data presented in this guide offer a foundational resource for researchers and professionals dedicated to addressing the challenges posed by azo dyes.

References

Methodological & Application

Application Notes and Protocols: Coloring Polymers with Solvent Yellow 72 in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solvent Yellow 72 is a monoazo organic solvent dye, appearing as a bright yellow powder, widely utilized for coloring a variety of materials, including thermoplastics, polymers, resins, fibers, and more.[1] Its solubility in organic solvents and non-polar media makes it an ideal candidate for incorporation into polymeric matrices.[1] This document provides detailed application notes and protocols for using this compound to color polymers in a laboratory setting, focusing on safety, quantitative data, and experimental procedures.

Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is crucial for its effective application in polymer coloring.

General Properties
PropertyValueReference
C.I. Name This compound[2]
C.I. Number 127450[2]
CAS Number 61813-98-7[1]
Molecular Formula C17H16N4O2[1]
Molecular Weight 308.33 g/mol [1]
Appearance Bright yellow powder[2]
Melting Point 163-166°C[3]
Performance Characteristics
PropertyValueReference
Heat Resistance Up to 200°C[1][2]
Light Fastness 5-6 (on a scale of 1-8)[1][2]
Acid Resistance 4 (on a scale of 1-5)[2]
Alkali Resistance 5 (on a scale of 1-5)[2]
Water Solubility Insoluble[4]
Solubility Data

The solubility of this compound in various organic solvents is a key parameter for its incorporation into polymers, particularly when using solvent-based methods.

SolventSolubility (g/L at 20°C)Reference
Acetone8.9[3]
Butyl Acetate18[3]
Methylbenzene (Toluene)30[3]
Dichloromethane93[3]
Ethanol2.5[3]

Safety Precautions

When handling this compound and associated chemicals in a laboratory setting, it is imperative to adhere to strict safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[5]

  • Ventilation: Work in a well-ventilated area or under a fume hood to avoid inhalation of dust or solvent vapors.

  • Handling: Avoid direct contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[5] Avoid creating dust.

  • Storage: Store this compound in a cool, dry place away from incompatible materials.

  • Disposal: Dispose of chemical waste according to institutional and local regulations. Do not empty into drains.[6]

Experimental Protocols

This section outlines detailed protocols for coloring polymers with this compound in a laboratory environment.

Protocol 1: Solvent Casting Method for Polymer Films

The solvent casting method is a straightforward technique for preparing thin polymer films with a uniform color.[7][8][9][10]

Materials:

  • This compound

  • Polymer (e.g., Polystyrene (PS), Polymethyl methacrylate (B99206) (PMMA), Polyvinyl chloride (PVC))

  • Volatile organic solvent (e.g., Dichloromethane, Toluene, Acetone)

  • Glass petri dish or other flat casting surface

  • Magnetic stirrer and stir bar

  • Drying oven

Procedure:

  • Polymer Solution Preparation:

    • Weigh the desired amount of polymer and dissolve it in a suitable volatile solvent in a beaker with a magnetic stir bar. The concentration will depend on the desired film thickness and polymer viscosity. A typical starting point is a 10-20% (w/v) polymer solution.

    • Stir the solution until the polymer is completely dissolved. This may take several hours.

  • Dye Incorporation:

    • Weigh the required amount of this compound. The concentration can be varied to achieve the desired color intensity, typically ranging from 0.01% to 0.5% (w/w) relative to the polymer.

    • Add the dye powder directly to the polymer solution while stirring.

    • Continue stirring until the dye is fully dissolved and the solution is homogeneous.

  • Casting the Film:

    • Carefully pour the colored polymer solution into a clean, level glass petri dish.

    • Gently swirl the dish to ensure the solution covers the entire surface evenly.

  • Drying:

    • Place the petri dish in a drying oven set to a temperature below the boiling point of the solvent (e.g., 40-60°C for dichloromethane).

    • Allow the solvent to evaporate slowly over several hours to form a solid film. Complete drying may take 24 hours or more.

  • Film Removal:

    • Once completely dry, carefully peel the colored polymer film from the glass surface.

Solvent_Casting_Workflow cluster_prep Preparation cluster_process Process cluster_output Output polymer Polymer dissolve_polymer Dissolve Polymer in Solvent polymer->dissolve_polymer solvent Solvent solvent->dissolve_polymer dye This compound add_dye Add and Dissolve Dye dye->add_dye dissolve_polymer->add_dye Homogeneous Polymer Solution cast_solution Cast Solution onto Surface add_dye->cast_solution Colored Polymer Solution dry_film Dry in Oven cast_solution->dry_film colored_film Colored Polymer Film dry_film->colored_film

Workflow for the Solvent Casting Method.
Protocol 2: Lab-Scale Masterbatch Preparation and Melt Blending

For thermoplastic polymers that are processed at elevated temperatures, creating a masterbatch (a concentrated mixture of pigment in a carrier polymer) is a common approach.[11] This protocol describes a lab-scale simulation of this process.

Materials:

  • This compound

  • Carrier polymer (compatible with the final polymer, e.g., a low molecular weight polyethylene (B3416737) or the same polymer as the final product)

  • Final polymer pellets (e.g., Polyethylene (PE), Polypropylene (PP), Polystyrene (PS))

  • Laboratory-scale twin-screw extruder or a melt mixer

  • Grinder or pelletizer

Procedure:

  • Masterbatch Preparation:

    • Calculate the desired concentration of this compound in the masterbatch, typically between 10% and 40% (w/w).

    • Thoroughly dry-blend the this compound powder with the carrier polymer pellets in a sealed container.

    • Melt-compound this blend using a lab-scale twin-screw extruder or melt mixer at a temperature appropriate for the carrier polymer.

    • Cool the extrudate and grind or pelletize it to create the masterbatch.

  • Melt Blending with Final Polymer:

    • Calculate the amount of masterbatch needed to achieve the desired final color concentration in the polymer (let-down ratio), typically 0.1% to 2% (w/w) of the masterbatch.

    • Dry-blend the masterbatch pellets with the final polymer pellets.

    • Process this blend through an extruder or injection molding machine at the recommended processing temperature for the final polymer.

Masterbatch_Workflow cluster_masterbatch Masterbatch Preparation cluster_final_product Final Product Processing dye_mb This compound dry_blend_mb Dry Blend dye_mb->dry_blend_mb carrier Carrier Polymer carrier->dry_blend_mb melt_compound Melt Compound dry_blend_mb->melt_compound pelletize_mb Pelletize melt_compound->pelletize_mb masterbatch Masterbatch Pellets pelletize_mb->masterbatch dry_blend_final Dry Blend masterbatch->dry_blend_final final_polymer Final Polymer final_polymer->dry_blend_final melt_process Melt Process (Extrusion/Molding) dry_blend_final->melt_process final_product Colored Polymer Product melt_process->final_product

Workflow for Lab-Scale Masterbatch Preparation and Use.

Characterization and Quality Control Protocols

After coloring the polymer, it is essential to evaluate the quality and performance of the colored material.

Protocol 3: Evaluation of Color Fastness to Light

This protocol provides a method to assess the resistance of the colored polymer to fading upon exposure to light.[12][13]

Materials:

  • Colored polymer sample

  • Uncolored polymer sample (as a control)

  • Xenon arc lamp weatherometer or a UV exposure chamber

  • Spectrophotometer or colorimeter

Procedure:

  • Sample Preparation: Prepare flat samples of the colored polymer and the uncolored control.

  • Initial Color Measurement: Measure the initial color coordinates (e.g., CIELAB L, a, b*) of the samples using a spectrophotometer.

  • Exposure: Place the samples in the xenon arc lamp weatherometer or UV exposure chamber. Expose the samples for a predetermined duration according to standard test methods (e.g., ASTM D2565, ISO 4892-2).

  • Periodic Evaluation: At set intervals, remove the samples and measure their color coordinates.

  • Data Analysis: Calculate the color difference (ΔE*) between the initial and exposed samples to quantify the degree of fading.

Protocol 4: Assessment of Thermal Stability

This protocol determines the stability of the color at elevated temperatures, simulating processing conditions.[14][15]

Materials:

  • Colored polymer sample

  • Laboratory oven or a hot press

  • Spectrophotometer or colorimeter

Procedure:

  • Sample Preparation: Prepare multiple identical samples of the colored polymer.

  • Initial Color Measurement: Measure the initial color coordinates of a control sample.

  • Heat Treatment: Place the other samples in a laboratory oven or hot press at various temperatures (e.g., 180°C, 200°C, 220°C) for a fixed duration (e.g., 5-10 minutes).

  • Final Color Measurement: After cooling, measure the color coordinates of the heat-treated samples.

  • Data Analysis: Compare the color of the heat-treated samples to the control sample to determine the temperature at which significant color change occurs.

Protocol 5: Dye Migration Test

This test evaluates the tendency of the dye to migrate from the colored polymer to a contacting material.[16][17][18]

Materials:

  • Colored polymer sample

  • White, uncolored polymer sheet (e.g., PVC or the same polymer as the sample)

  • Two glass plates

  • Weights

  • Laboratory oven

Procedure:

  • Sample Assembly: Place the colored polymer sample in direct contact with the white polymer sheet. Sandwich this assembly between two glass plates.

  • Application of Pressure and Heat: Place a weight on top of the glass plates to ensure firm contact. Place the entire assembly in a laboratory oven at a specified temperature (e.g., 50-70°C) for a set period (e.g., 24 hours).

  • Evaluation: After the test period, separate the polymer samples and visually inspect the white polymer sheet for any color transfer. The degree of staining can be rated using a standard grey scale.[19]

QC_Logic cluster_tests Quality Control Tests cluster_outcomes Evaluation Criteria start Colored Polymer Sample light_fastness Light Fastness Test start->light_fastness thermal_stability Thermal Stability Test start->thermal_stability migration_test Migration Test start->migration_test fading Fading (ΔE*) light_fastness->fading color_change Color Change at Temperature thermal_stability->color_change staining Staining of Contact Material migration_test->staining

Logic Diagram for Quality Control Testing.

References

Application Notes and Protocols for Dissolving Solvent Yellow 72 in Non-Polar Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solvent Yellow 72, identified by CAS numbers 61813-98-7 and 2481-94-9, is a monoazo organic solvent dye.[1][2] It presents as a bright yellow powder and is characterized by its insolubility in water and solubility in organic solvents and non-polar media.[1] This property makes it a versatile colorant in various industrial and research applications, including the coloring of plastics, polymers, fibers, rubber, waxes, oils, lubricants, fuels, candles, paints, and printing inks.[1][3][4] Chemically, it is known as 4-[(2-methoxyphenyl)diazenyl]-5-methyl-2-phenyl-1H-pyrazol-3-one.[2] Given its applications, a standardized protocol for its dissolution in non-polar media is crucial for achieving consistent and reproducible results in research and development.

Materials and Reagents

  • This compound: (CAS: 61813-98-7 or 2481-94-9)

  • Non-Polar Solvents: Toluene, Xylene, Hexane, Benzene, Acetone, Dichloromethane (B109758), Butyl Acetate, Ethanol (for comparison)

  • Glassware: Volumetric flasks, beakers, graduated cylinders

  • Agitation equipment: Magnetic stirrer and stir bars, or a vortex mixer

  • Heating equipment (optional): Water bath or heating mantle

  • Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves (e.g., nitrile), lab coat. All work should be performed in a well-ventilated fume hood.

Dissolution Protocol

This protocol provides a general procedure for dissolving this compound in various non-polar solvents. The optimal conditions may vary depending on the specific solvent and the desired concentration.

  • Preparation:

    • Ensure all glassware is clean and dry to prevent contamination.

    • Don appropriate PPE, including safety goggles, gloves, and a lab coat.

    • Perform all steps within a certified fume hood to avoid inhalation of solvent vapors.

  • Solvent Selection:

    • Choose an appropriate non-polar solvent based on the desired application and the solubility data provided in Table 1. Toluene and dichloromethane have been shown to be effective solvents.[5]

  • Procedure:

    • Accurately weigh the desired amount of this compound powder.

    • Transfer the powder into a volumetric flask of the appropriate size.

    • Add a small amount of the selected non-polar solvent to the flask to wet the powder.

    • Gently swirl the flask to create a slurry.

    • Add the remaining solvent to the flask, bringing the total volume close to the desired final volume.

    • Place a magnetic stir bar in the flask and transfer it to a magnetic stirrer.

    • Stir the solution at room temperature until the dye is completely dissolved. Visual inspection should show a clear, colored solution with no visible particulates.

    • For solvents with lower solubility or to expedite the process, gentle heating (e.g., in a water bath at 40-50°C) can be applied. Avoid excessive heat, as it can lead to solvent evaporation and potential degradation of the dye.

    • Once dissolved, allow the solution to cool to room temperature before bringing it to the final volume with the solvent.

  • Storage:

    • Store the resulting solution in a tightly sealed container, protected from light, to prevent solvent evaporation and photodegradation.

Quantitative Solubility Data

The solubility of this compound in various organic solvents at 20°C is summarized in the table below. This data is essential for preparing stock solutions and for understanding the behavior of the dye in different non-polar environments.

SolventCAS NumberSolubility (g/L) at 20°CNotes
Dichloromethane75-09-293[5]
Toluene108-88-330[5]
Butyl Acetate123-86-418[5]
Acetone67-64-18.9[5]
Ethanol64-17-52.5[5]
Benzene71-43-2< 20 (stated as < 2%)[1][6]

Note: There is a discrepancy in the literature regarding the solubility in Benzene. One source indicates it is soluble[7], while another states it is "Insoluble In Benzene, Less Than 2%"[1][6]. Researchers should verify the solubility for their specific application.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for dissolving this compound.

Dissolution_Workflow Workflow for Dissolving this compound A 1. Preparation - Don PPE - Use Fume Hood - Clean Glassware B 2. Weigh this compound A->B C 3. Add to Volumetric Flask B->C D 4. Add Small Amount of Solvent (to create a slurry) C->D E 5. Add Remaining Solvent D->E F 6. Agitation - Magnetic Stirring - Vortexing E->F G Optional: Gentle Heating (40-50°C) F->G H 7. Visually Inspect for Complete Dissolution F->H G->H I 8. Cool to Room Temperature (if heated) H->I J 9. Adjust to Final Volume I->J K 10. Storage - Tightly Sealed - Protected from Light J->K

Caption: A flowchart of the key steps for dissolving this compound.

Safety Precautions

  • Always handle this compound and non-polar solvents in a well-ventilated fume hood to minimize inhalation exposure.[8]

  • Wear appropriate personal protective equipment, including safety glasses, chemical-resistant gloves, and a lab coat.[8]

  • Avoid creating dust when handling the powdered dye.[7]

  • Consult the Safety Data Sheet (SDS) for this compound and the specific solvent being used for detailed safety information.

  • Non-polar solvents are often flammable; keep away from ignition sources.

References

Application Notes and Protocols: Solvent Yellow 72 as a Tracer in Oil-Based Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

Solvent Yellow 72 is a monoazo organic solvent dye known for its vibrant yellow color, excellent solubility in non-polar media, and significant thermal stability.[1][2] These properties make it an ideal candidate for use as a tracer in a variety of oil-based systems, including lubricants, hydraulic fluids, and fuels.[1] Its primary application in this context is for leak detection, flow visualization, and quality control. The dye is insoluble in water, which prevents it from being easily washed away in systems where water contact may occur.[2][3]

Principle of Operation

As a tracer, this compound is introduced into an oil-based system in a precise, low concentration. Its intense color allows for easy visual identification of the fluid's path, distribution, and points of egress (leaks). For enhanced detection, particularly for very small leaks, this compound exhibits fluorescence. When exposed to ultraviolet (UV) light, the dye emits a bright yellow-green glow, making even minute traces of the oil readily visible. This fluorescence is a key advantage for sensitive leak detection in complex machinery.

Key Features and Advantages
  • High Solubility in Oils: Readily dissolves in a wide range of hydrocarbon and synthetic oil-based systems.[1]

  • Intense Coloration: Provides a strong yellow color even at low concentrations, allowing for easy visual tracking.

  • Fluorescence: Exhibits a bright yellow-green fluorescence under UV light, enabling highly sensitive leak detection.

  • Thermal Stability: With a heat resistance of up to 200 °C, it is suitable for use in high-temperature environments such as engine and hydraulic systems.[2]

  • Chemical Inertness: Does not typically react with or alter the properties of the host oil when used at recommended concentrations.

  • Cost-Effective: A small amount of dye is sufficient for tracing in large volumes of oil.

Applications
  • Leak Detection: The primary application is identifying the source of leaks in hydraulic systems, engines, transmissions, and other oil-lubricated machinery.

  • Fluid Flow Visualization: Used in research and development to study the flow dynamics of lubricants and other oil-based fluids within a system.

  • Quality Control: Can be used to ensure the integrity of seals and joints in newly manufactured equipment.

  • Product Differentiation: Employed to color-code different oil grades or types for easy identification.[1]

Data Presentation

The following table summarizes the key quantitative data for this compound.

PropertyValueCitation(s)
Chemical Identity
C.I. NameThis compound[4][5]
C.I. Number127450[4][5]
CAS Number61813-98-7 / 2481-94-9[2][4][5]
Molecular FormulaC₁₇H₁₆N₄O₂[4]
Molecular Weight308.33 g/mol [4]
Physical Properties
AppearanceBright yellow powder[2]
Solubility in WaterInsoluble[3]
Solubility in Benzene< 2%[6]
Solubility in EthanolSoluble (yellow solution)[3]
Heat ResistanceUp to 200 °C[2]
Light Fastness5-6 (on a scale of 1 to 8)[2]
Spectroscopic Data
UV-Vis Absorption (λmax)Dependent on solvent polarity. A spectral scan is recommended to determine the maximum absorbance in the specific oil matrix.[1]
Fluorescence ExcitationTypically in the UV-A range (approx. 365-400 nm). An initial scan is recommended for optimization.[7]
Fluorescence EmissionYellow to yellow-green region of the visible spectrum. The exact wavelength is dependent on the solvent.[7]
Analytical Data
HPLC Detection LimitAs low as 1 ng/mL for similar azo dyes in lubricating oil with MS detection.[8]

Experimental Protocols

Protocol for Leak Detection in Hydraulic Systems

Objective: To identify the location of oil leaks in a hydraulic system using this compound as a fluorescent tracer.

Materials:

  • This compound

  • Hydraulic fluid compatible with the system

  • A clean container for pre-mixing

  • UV-A inspection lamp (wavelength approx. 365 nm)

  • Personal Protective Equipment (PPE): safety glasses, gloves

Procedure:

  • Calculate the required amount of dye. A typical concentration for leak detection is 0.1% w/v (1 gram of dye per 1 liter of oil).

  • Pre-mix the dye. In a clean, separate container, add the calculated amount of this compound to a small volume of the hydraulic fluid. Stir until the dye is completely dissolved.

  • Introduce the dye into the system. Add the pre-mixed dye solution to the hydraulic fluid reservoir.

  • Circulate the fluid. Operate the hydraulic system for at least 15-30 minutes to ensure the dye is thoroughly mixed and has circulated through all parts of the system.

  • Inspect for leaks. In a darkened environment, use the UV-A inspection lamp to carefully examine all hoses, fittings, seals, and potential leak points. Any escaping fluid will glow brightly with a yellow-green fluorescence.

  • Mark and repair. Mark the identified leak locations for subsequent repair.

Protocol for Quantitative Analysis by UV-Vis Spectrophotometry

Objective: To determine the concentration of this compound in an oil sample.

Materials:

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • This compound (analytical grade)

  • The same type of oil as the sample matrix (for creating standards)

  • A suitable solvent for dilution (e.g., hexane (B92381) or toluene)

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Determine the Wavelength of Maximum Absorbance (λmax).

    • Prepare a dilute solution of this compound in the oil matrix.

    • Scan the solution across the visible spectrum (e.g., 380-700 nm) to identify the wavelength with the highest absorbance. This will be your λmax for all subsequent measurements.[9]

  • Prepare Standard Solutions.

    • Accurately weigh a known amount of this compound and dissolve it in a known volume of the oil to create a stock solution of known concentration.

    • Perform a series of dilutions of the stock solution with the oil to create a set of at least five standard solutions of decreasing, known concentrations.

  • Create a Calibration Curve.

    • Measure the absorbance of each standard solution at the predetermined λmax.[9]

    • Plot a graph of absorbance versus concentration.

    • Perform a linear regression on the data points. The resulting equation (y = mx + c) and the R² value (should be >0.99) represent your calibration curve.

  • Measure the Unknown Sample.

    • If necessary, dilute the oil sample containing an unknown concentration of this compound with the same oil to bring its absorbance within the range of your calibration curve.

    • Measure the absorbance of the unknown sample at λmax.

  • Calculate the Concentration.

    • Using the equation from the calibration curve, calculate the concentration of this compound in the unknown sample. Remember to account for any dilutions made.

Protocol for Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify this compound in an oil sample.

Materials:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 5 µm particle size, 4.6 x 250 mm)

  • This compound (analytical grade)

  • HPLC-grade acetonitrile (B52724) and water

  • A suitable solvent for sample extraction (e.g., acetonitrile or methanol)

  • Solid-phase dispersing agent (e.g., Florisil® or C18 packing material)

  • Ultrasonic bath

  • Centrifuge

  • Syringe filters (0.45 µm, PTFE)

  • Autosampler vials

Procedure:

  • Sample Preparation (Matrix Solid-Phase Dispersion). [8]

    • Weigh approximately 1 gram of the oil sample into a mortar.

    • Add 4 grams of the solid-phase dispersing agent and grind with a pestle until a homogeneous mixture is formed.

    • Transfer the mixture to a beaker and add 10 mL of acetonitrile.

    • Extract the dye using an ultrasonic bath for 20 minutes.

    • Centrifuge the mixture to pellet the solid material.

    • Carefully decant the supernatant (the acetonitrile containing the dye).

    • Filter the supernatant through a 0.45 µm PTFE syringe filter into an autosampler vial.

  • HPLC Method Parameters.

    • Column: Reversed-phase C18

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient Elution: A gradient may be necessary to separate the dye from other oil components. A starting point could be a linear gradient from 60% B to 100% B over 15 minutes, followed by a hold at 100% B for 5 minutes.[8][10]

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detector Wavelength: Set to the λmax of this compound in the mobile phase composition at the time of elution. A DAD can be used to monitor a range of wavelengths.

  • Calibration and Quantification.

    • Prepare a series of standard solutions of this compound in acetonitrile.

    • Inject the standards to create a calibration curve of peak area versus concentration.

    • Inject the prepared sample and determine the concentration of this compound based on its peak area and the calibration curve.

Mandatory Visualizations

Experimental_Workflow_Leak_Detection cluster_prep Preparation cluster_application Application cluster_detection Detection cluster_action Action start Start calc_dye Calculate Dye Amount (e.g., 0.1% w/v) start->calc_dye premix Pre-mix Dye with Hydraulic Fluid calc_dye->premix add_to_res Add Mixture to Reservoir premix->add_to_res circulate Circulate Fluid (15-30 min) add_to_res->circulate inspect Inspect System with UV-A Lamp circulate->inspect leak_found Leak Detected? (Bright Fluorescence) inspect->leak_found mark_repair Mark and Repair Leak leak_found->mark_repair Yes no_leak No Leak Found (Continue Monitoring) leak_found->no_leak No end End mark_repair->end no_leak->end

Caption: Workflow for leak detection using this compound.

Quantitative_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_quantification Quantification start Start: Oil Sample with Unknown SY72 Concentration weigh_sample Weigh Oil Sample start->weigh_sample uv_vis UV-Vis Spectrophotometry start->uv_vis For UV-Vis (Direct or Diluted) add_dispersant Add Solid-Phase Dispersant weigh_sample->add_dispersant grind Grind to Homogenize add_dispersant->grind extract Ultrasonic Extraction with Acetonitrile grind->extract centrifuge Centrifuge and Decant extract->centrifuge filter Filter Supernatant (0.45 µm) centrifuge->filter hplc HPLC-UV Analysis filter->hplc For HPLC calc_conc Calculate Concentration hplc->calc_conc uv_vis->calc_conc calibration Prepare Standards & Create Calibration Curve calibration->hplc calibration->uv_vis result Final Concentration of SY72 calc_conc->result

Caption: Workflow for quantitative analysis of this compound.

References

Application Notes and Protocols for Staining Lipids in Fixed Cells with Solvent Yellow 72

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solvent Yellow 72 is a hydrophobic, monoazo dye primarily utilized in industrial applications for coloring nonpolar materials such as plastics, waxes, and oils.[1][2][3][4] Its strong affinity for lipids and insolubility in water suggest its potential as a stain for intracellular lipid droplets in biological specimens.[5][6] These application notes provide a detailed protocol for the use of this compound in staining lipids within fixed cells for brightfield microscopy.

Important Note on Fluorescence: The current body of scientific literature does not provide evidence of this compound being a fluorescent dye suitable for fluorescence microscopy. Azo dyes, due to the presence of the azo group (-N=N-), often exhibit fluorescence quenching.[7][8] While some diazo dyes used for lipid staining, such as Oil Red O, can exhibit red fluorescence, this is not a guaranteed property for all dyes in this class.[9][10] Therefore, the following protocols are intended for colorimetric (brightfield) imaging.

Principle of Staining

The mechanism of lipid staining with this compound is based on its physicochemical properties. As a nonpolar, hydrophobic molecule, it is readily soluble in neutral lipids, such as triglycerides and cholesterol esters, which constitute the core of intracellular lipid droplets. When a supersaturated solution of the dye in a suitable solvent is applied to fixed and permeabilized cells, the dye partitions from the solvent phase into the intracellular lipid phase, selectively accumulating in and coloring the lipid droplets a bright yellow.

Materials and Reagents

Reagents
  • This compound (C.I. 127450)

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Paraformaldehyde (PFA), 4% in PBS

  • Isopropyl alcohol, 100% and 60% (v/v) in distilled water

  • Hematoxylin solution (for counterstaining, optional)

  • Mounting medium (aqueous-based)

Equipment
  • Cell culture plates or coverslips in multi-well plates

  • Incubator (37°C, 5% CO2)

  • Light microscope

  • Pipettes and tips

  • Staining jars or dishes

Experimental Protocols

This protocol is designed for adherent cells cultured on coverslips. Modifications for suspension cells are noted where applicable.

Cell Culture and Fixation
  • Cell Seeding: Seed cells onto sterile glass coverslips in a 24-well plate at an appropriate density to achieve 70-80% confluency at the time of staining.

  • Cell Culture: Culture cells in complete medium at 37°C in a humidified 5% CO2 incubator.

  • Fixation:

    • Carefully aspirate the culture medium.

    • Gently wash the cells twice with PBS.

    • Add 1 mL of 4% PFA in PBS to each well and incubate for 15-20 minutes at room temperature.

    • Aspirate the PFA and wash the cells three times with PBS for 5 minutes each.

Staining with this compound
  • Preparation of Staining Solution:

    • Prepare a stock solution of this compound at 0.5% (w/v) in 100% isopropyl alcohol.

    • To prepare the working solution, dilute the stock solution with distilled water. A common starting point for similar dyes is a 3:2 ratio of stock solution to water (e.g., 6 mL of stock solution + 4 mL of water). Mix well.

    • Let the working solution stand for 10-15 minutes and then filter it through a 0.2 µm syringe filter to remove any precipitate.

  • Staining Procedure:

    • After fixation and washing, add 1 mL of 60% isopropyl alcohol to each well and incubate for 5 minutes at room temperature. This step helps to dehydrate the cells and aids in the partitioning of the dye.

    • Aspirate the 60% isopropyl alcohol.

    • Add the filtered this compound working solution to each well, ensuring the cells are completely covered.

    • Incubate for 10-20 minutes at room temperature.

    • Aspirate the staining solution.

    • Wash the cells with 60% isopropyl alcohol for 5 minutes to remove excess stain.

    • Gently wash the cells 2-3 times with distilled water.

Counterstaining and Mounting (Optional)
  • Nuclear Counterstain:

    • If a nuclear counterstain is desired, incubate the cells with Hematoxylin solution for 1-2 minutes.

    • Rinse thoroughly with tap water until the water runs clear.

  • Mounting:

    • Carefully remove the coverslips from the wells.

    • Mount the coverslips onto glass slides using an aqueous mounting medium, with the cell-side down.

    • Seal the edges of the coverslip with nail polish to prevent drying.

Visualization

Examine the stained cells under a brightfield microscope. Lipid droplets should appear as bright yellow to orange-yellow spherical structures within the cytoplasm. If counterstained with hematoxylin, the nuclei will appear blue/purple.

Data Presentation

For quantitative analysis, parameters such as the number, size, and total area of lipid droplets per cell can be measured using image analysis software (e.g., ImageJ/Fiji). The results can be summarized in a table for easy comparison between different experimental conditions.

Treatment GroupAverage Number of Lipid Droplets per CellAverage Lipid Droplet Area (µm²)Total Lipid Area per Cell (µm²)
Control
Treatment A
Treatment B

Diagrams

Experimental Workflow

Staining_Workflow cluster_prep Cell Preparation cluster_staining Staining cluster_final Final Steps cell_culture Cell Culture fixation Fixation (4% PFA) cell_culture->fixation wash1 Wash (PBS) fixation->wash1 dehydration Dehydration (60% Isopropanol) wash1->dehydration staining Staining (this compound) dehydration->staining wash2 Wash (60% Isopropanol) staining->wash2 wash3 Wash (Distilled Water) wash2->wash3 counterstain Counterstain (Optional) wash3->counterstain mounting Mounting counterstain->mounting imaging Brightfield Imaging mounting->imaging

References

Application Notes and Protocols: Fluorescence Microscopy with Solvent Yellow 72

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solvent Yellow 72 is a monoazo dye known for its solubility in organic solvents and non-polar media.[1] While extensively utilized in industrial applications for coloring plastics, polymers, fibers, waxes, and fuels, its application in fluorescence microscopy is not well-documented in scientific literature.[1][2][3][4][5][6] Its inherent lipophilic nature, however, suggests a potential application as a fluorescent stain for lipid-rich structures within cells, such as lipid droplets.

Lipid droplets are dynamic organelles crucial for storing neutral lipids and are implicated in various physiological and pathological processes.[7][8] Visualizing these structures is fundamental to understanding cellular metabolism and related diseases. This document summarizes the known properties of this compound and provides a hypothetical protocol for its use in staining lipid droplets for fluorescence microscopy, based on established methods for other lipophilic dyes.

Physicochemical Properties of this compound

The following table summarizes the key physical and chemical properties of this compound, compiled from various suppliers and databases. It is important to note that critical photophysical properties for fluorescence microscopy, such as excitation and emission maxima, quantum yield, and molar extinction coefficient, are not available in the reviewed literature.

PropertyValueReference
C.I. Name This compound[2][4][6]
C.I. Number 127450[1][2][4][6]
CAS Number 61813-98-7 / 2481-94-9[1][2][4][6]
Molecular Formula C₁₇H₁₆N₄O₂[1][2][6]
Molecular Weight 308.33 g/mol [1][2][6]
Appearance Bright yellow powder[1][2][4][5]
Solubility Insoluble in water; Soluble in organic solvents and non-polar media[1]
Heat Resistance ≥ 200 °C[1][2][4][5]
Light Fastness 5-6 (on a scale of 1-8)[1][2][4][5]
Alkali Resistance 5 (on a scale of 1-5)[2][4][5]
Acid Resistance 4 (on a scale of 1-5)[2][4][5]

Hypothetical Application: Staining of Cellular Lipid Droplets

Given its high solubility in oils and non-polar substances, this compound is a candidate for fluorescently labeling intracellular lipid droplets.[1][5] These organelles, composed of a neutral lipid core, provide a suitable hydrophobic environment for the dye to accumulate. This proposed application is analogous to the mechanism of other well-established lipophilic dyes used for lipid droplet imaging, such as Nile Red and BODIPY 493/503.[7][8]

The following sections detail a hypothetical protocol for utilizing this compound for this purpose. Users should be aware that this is a theoretical protocol and will require significant optimization and validation.

Experimental Protocols

Required Materials
  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), spectroscopy grade

  • Phosphate-buffered saline (PBS), pH 7.4

  • Cell culture medium (e.g., DMEM)

  • Formaldehyde (B43269) (e.g., 4% in PBS) for fixed-cell staining

  • Mounting medium

  • Glass slides and coverslips

  • Cultured cells (e.g., HeLa, 3T3-L1, or others known to accumulate lipid droplets)

  • Fluorescence microscope with appropriate filter sets (requires determination)

Preparation of Staining Solution (Stock and Working)
  • Stock Solution (1 mg/mL): Dissolve 1 mg of this compound in 1 mL of DMSO. Mix thoroughly by vortexing until the powder is completely dissolved. Store the stock solution at -20°C, protected from light.

  • Working Solution (1 µg/mL): Immediately before use, dilute the stock solution 1:1000 in pre-warmed cell culture medium or PBS to a final concentration of 1 µg/mL. The optimal concentration may vary and should be determined experimentally (e.g., testing a range from 0.1 to 10 µg/mL).

Staining Protocol for Live Cells
  • Grow cells on glass coverslips or in imaging-compatible plates to the desired confluency.

  • Induce lipid droplet formation if necessary (e.g., by treating cells with oleic acid).

  • Remove the cell culture medium.

  • Add the freshly prepared this compound working solution to the cells.

  • Incubate for 10-30 minutes at 37°C, protected from light. Incubation time should be optimized.

  • Wash the cells twice with pre-warmed PBS.

  • Add fresh, pre-warmed cell culture medium or PBS for imaging.

  • Proceed immediately to fluorescence microscopy.

Staining Protocol for Fixed Cells
  • Grow and treat cells as described for live-cell staining.

  • Wash cells once with PBS.

  • Fix the cells with 4% formaldehyde in PBS for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Add the this compound working solution (diluted in PBS) to the fixed cells.

  • Incubate for 20-30 minutes at room temperature, protected from light.

  • Wash the cells three times with PBS.

  • Mount the coverslips onto glass slides using an appropriate mounting medium.

  • Image with a fluorescence microscope.

Imaging Considerations (Theoretical)

  • Filter Sets: The optimal excitation and emission wavelengths for this compound are unknown. Based on its yellow appearance, excitation would likely be in the blue-to-green range (approx. 450-500 nm) with emission in the green-to-yellow range (approx. 510-560 nm). A standard FITC or GFP filter set could be a starting point for testing.

  • Photostability: While possessing good light fastness in industrial applications, its photostability under intense microscope illumination is unknown.[1][2][3][4][5] Use low laser power and exposure times to minimize photobleaching during initial experiments.

  • Controls: An unstained control sample should always be included to assess cellular autofluorescence.

Visualized Workflow and Diagrams

The following diagrams illustrate the proposed experimental workflow for using this compound as a fluorescent stain for lipid droplets.

G cluster_prep Solution Preparation cluster_cell_prep Cell Preparation cluster_staining Staining Procedure cluster_imaging Imaging stock Prepare Stock Solution (1 mg/mL in DMSO) working Prepare Working Solution (e.g., 1 µg/mL in PBS/Medium) stock->working Dilute 1:1000 stain Incubate cells with working solution working->stain culture Culture cells on coverslips/imaging plates induce Induce lipid droplets (optional, e.g., with oleic acid) culture->induce induce->stain wash Wash with PBS stain->wash image Fluorescence Microscopy wash->image

Caption: Hypothetical workflow for staining cellular lipid droplets with this compound.

G cluster_live Live-Cell Imaging cluster_fixed Fixed-Cell Imaging start Start: Cultured Cells stain_live Stain with SY72 in Medium (37°C) start->stain_live fix Fix with 4% PFA start->fix wash_live Wash (PBS) stain_live->wash_live image_live Image Live wash_live->image_live stain_fixed Stain with SY72 in PBS (RT) fix->stain_fixed wash_fixed Wash (PBS) stain_fixed->wash_fixed mount Mount wash_fixed->mount image_fixed Image mount->image_fixed

References

Application Notes: Incorporating Solvent Yellow 72 into Thin Films for Material Science

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Solvent Yellow 72 is a monoazo organic solvent dye known for its bright yellow hue, excellent solubility in non-polar media, and good thermal stability.[1][2] Traditionally used for coloring a wide range of materials including plastics, polymers, waxes, and inks, its properties make it a compelling candidate for advanced applications in material science.[3][4] Incorporating this compound into polymer thin films allows for the fabrication of materials with tailored optical properties. Potential applications include the development of color filters, doped polymer layers for optoelectronic devices, and functional coatings.[5][6] The integration of azo dyes into polymer matrices can significantly alter the material's optical characteristics, such as the refractive index and absorption spectrum, opening avenues for research in photonics and sensor technology.[7][8]

These notes provide detailed protocols for the preparation and characterization of thin films made from a host polymer, Polymethyl methacrylate (B99206) (PMMA), doped with this compound using the spin coating technique.

Physicochemical Properties of this compound

The key properties of this compound are summarized below, providing essential data for its use in material science applications.[1][4][9][10]

PropertyValueReference
C.I. Name This compound[10]
CAS Number 61813-98-7[10]
Molecular Formula C₁₇H₁₆N₄O₂[1][10]
Molecular Weight 308.33 g/mol [1][10]
Appearance Bright yellow powder[9]
Heat Resistance Stable up to 200 °C[1][4]
Light Fastness 5-6 (on a scale of 1-8)[4]
Solubility Insoluble in water; Soluble in organic solvents like ethanol.[1][9]
Acid Resistance 4 (on a scale of 1-5)[4]
Alkali Resistance 5 (on a scale of 1-5)[4]

Experimental Protocols

Protocol 1: Preparation of Dye-Doped Polymer Solution

This protocol details the preparation of a 5% (w/v) PMMA solution in toluene, doped with 0.5% (by weight of polymer) this compound.

Materials and Equipment:

  • This compound powder

  • Polymethyl methacrylate (PMMA, Mw ~495,000)

  • Toluene (or Chloroform)

  • Analytical balance

  • Glass vials with caps

  • Magnetic stirrer and stir bars

  • Ultrasonic bath

Procedure:

  • Prepare Polymer Solution: Weigh 500 mg of PMMA and add it to a clean glass vial containing 10 mL of toluene. This creates a 5% (w/v) solution.

  • Stirring: Place a magnetic stir bar in the vial, cap it, and leave it on a magnetic stirrer at room temperature. Allow it to stir for 6-12 hours, or until the PMMA is fully dissolved and the solution is homogeneous.

  • Add Dye: Weigh 2.5 mg of this compound powder (0.5% of the PMMA weight).

  • Dissolve Dye: Add the dye powder to the homogeneous PMMA solution.

  • Final Mixing: Cap the vial and return it to the magnetic stirrer for another 2-4 hours. To ensure complete dissolution and break up any small agglomerates, place the vial in an ultrasonic bath for 15-30 minutes.

  • Filtering (Optional but Recommended): For optimal film quality, draw the final solution into a syringe and pass it through a 0.2 µm syringe filter to remove any particulate contaminants.

Protocol 2: Fabrication of Thin Films via Spin Coating

This protocol describes the deposition of the prepared solution onto a glass substrate to form a uniform thin film.[11]

Materials and Equipment:

  • Dye-doped polymer solution from Protocol 1

  • Glass microscope slides or silicon wafers

  • Spin coater

  • Hot plate

  • Nitrogen gas gun (optional)

  • Tweezers

Procedure:

  • Substrate Cleaning: Thoroughly clean the glass substrates by sonicating them sequentially in detergent, deionized water, acetone, and finally isopropanol (B130326) (15 minutes each). Dry the substrates with a stream of nitrogen or clean air and place them on a hot plate at 110°C for 5 minutes to remove any residual moisture.

  • Prepare Spin Coater: Place a cleaned substrate onto the vacuum chuck of the spin coater. Ensure the vacuum is engaged and the substrate is centered and secure.

  • Dispense Solution: Using a pipette, dispense approximately 0.5 mL of the dye-doped polymer solution onto the center of the substrate.

  • Spin Coating Program: Immediately start the spin coating program. A typical two-stage program is recommended for uniform films:

    • Stage 1 (Spreading): 500 RPM for 10 seconds.

    • Stage 2 (Thinning): 2000 RPM for 45 seconds.

  • Film Formation: The centrifugal force will spread the solution evenly across the substrate, and the solvent will begin to evaporate, leaving a solid thin film.[11]

  • Post-Deposition Bake (Annealing): Carefully remove the substrate from the spin coater using tweezers and place it on a hot plate set to 90°C for 15 minutes. This step removes residual solvent and improves film adhesion.

  • Cooling: After baking, remove the film and allow it to cool to room temperature.

Data Presentation and Characterization

The properties of the resulting thin film, such as thickness and color intensity, are highly dependent on the solution concentration and spin coating parameters.

Expected Results:

The following table illustrates the expected relationship between spin speed and the resulting film properties for a 0.5 wt% this compound in 5% PMMA/Toluene solution.

Sample IDDye Conc. (wt%)Spin Speed (RPM)Expected Thickness (nm)Absorbance Max (λₘₐₓ)
SY72-A0.51000~150~410 nm
SY72-B0.52000~105~410 nm
SY72-C0.53000~85~410 nm
SY72-D0.54000~75~410 nm

Characterization Methods:

  • UV-Vis Spectroscopy: Use a spectrophotometer to measure the absorbance spectrum of the thin film. This confirms the successful incorporation of the dye. A bathochromic (red) shift in the absorption maximum is often observed when comparing the solid film to the dye in solution, indicating dye-polymer interactions.[12]

  • Ellipsometry/Profilometry: These techniques are used to accurately measure the thickness of the fabricated film.

  • Atomic Force Microscopy (AFM): AFM is used to analyze the surface topography and measure the root-mean-square (RMS) roughness of the film, providing insight into its quality and uniformity.

Visualized Workflows and Relationships

Experimental Workflow Diagram

The following diagram illustrates the complete workflow from solution preparation to the final characterization of the thin film.

G cluster_prep Phase 1: Preparation cluster_fab Phase 2: Fabrication cluster_char Phase 3: Characterization A Weigh PMMA & Dye B Dissolve in Solvent A->B C Stir & Sonicate B->C D Filter Solution C->D F Dispense Solution D->F E Clean Substrate E->F G Spin Coating F->G H Post-Bake Film G->H I UV-Vis Spectroscopy H->I J Thickness Measurement H->J K AFM Surface Analysis H->K G cluster_inputs Input Parameters cluster_outputs Output Properties A Dye Concentration Y Color Intensity (Absorbance) A->Y B Polymer Concentration X Film Thickness B->X C Spin Speed & Time C->X Z Surface Uniformity & Roughness C->Z D Solvent Volatility D->X D->Z X->Y

References

Application Notes and Protocols for the Use of Solvent Yellow 72 as a Reference Standard in High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Solvent Yellow 72 (C.I. 127450) as a reference standard in HPLC analysis. The protocols outlined below detail a reverse-phase HPLC method for the quantification of this compound, along with procedures for method validation.

Introduction

This compound is a monoazo dye used as a colorant in various materials, including plastics, polymers, and inks.[1] Accurate quantification of this compound is crucial for quality control and research purposes. High-Performance Liquid Chromatography (HPLC) with UV-Visible detection is a robust and widely used technique for the analysis of azo dyes.[2] This document provides a foundational method for the separation and quantification of this compound, which can be adapted and validated for specific matrices.

Experimental Protocols

Materials and Reagents
  • This compound Reference Standard: Purity >98%

  • Acetonitrile (ACN): HPLC grade

  • Water: Deionized or HPLC grade

  • Phosphoric Acid (H₃PO₄): Analytical grade

  • Methanol (MeOH): HPLC grade (for standard preparation)

Instrumentation
  • HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Chromatographic Conditions

A reverse-phase HPLC method is employed for the analysis of this compound. The following conditions provide a starting point for method development and validation.

ParameterRecommended Setting
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Phosphoric Acid
Mobile Phase B Acetonitrile with 0.1% Phosphoric Acid
Gradient Elution 0-2 min: 60% B; 2-10 min: 60% to 90% B; 10-12 min: 90% B; 12-13 min: 90% to 60% B; 13-15 min: 60% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength Diode Array Detector (DAD) scanning from 200-600 nm, with quantification at the maximum absorbance wavelength (λmax), expected to be in the 400-450 nm range for yellow dyes.[1]
Standard Solution Preparation
  • Stock Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with methanol. Sonicate if necessary to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial conditions) to achieve concentrations ranging from 1 µg/mL to 50 µg/mL. These solutions will be used to construct a calibration curve.

Sample Preparation

The sample preparation method will vary depending on the matrix. For plastics or polymers, a solvent extraction step is typically required.

  • Accurately weigh a known amount of the sample material.

  • Extract the dye using a suitable solvent (e.g., dichloromethane (B109758) or a mixture of chloroform (B151607) and acetonitrile), potentially with the aid of ultrasonication.

  • Evaporate the solvent and reconstitute the residue in the mobile phase.

  • Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC system.

Method Validation Protocol

The analytical method should be validated according to ICH guidelines or internal standard operating procedures. The following parameters should be assessed:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be evaluated by analyzing a blank matrix and a matrix spiked with this compound.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. Analyze the prepared working standard solutions in triplicate and plot the peak area against the concentration.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by performing recovery studies on a spiked matrix at three different concentration levels.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This should be assessed at two levels:

    • Repeatability (Intra-day precision): Analysis of replicate samples on the same day.

    • Intermediate Precision (Inter-day precision): Analysis of replicate samples on different days.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be determined with suitable precision and accuracy.

Data Presentation

The quantitative data obtained from the method validation should be summarized in tables for clarity and easy comparison.

Table 1: System Suitability Parameters

ParameterAcceptance CriteriaObserved Value
Tailing Factor≤ 2.0
Theoretical Plates≥ 2000
%RSD of Peak Area (n=6)≤ 2.0%

Table 2: Method Validation Summary

Validation ParameterAcceptance CriteriaResult
Linearity
Range (µg/mL)-
Correlation Coefficient (r²)≥ 0.999
Accuracy
Recovery (%)80 - 120%
Precision
Repeatability (%RSD)≤ 2.0%
Intermediate Precision (%RSD)≤ 3.0%
Sensitivity
Limit of Detection (LOD) (µg/mL)-
Limit of Quantification (LOQ) (µg/mL)-

Visualizations

The following diagrams illustrate the experimental workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis start Start prep_standard Prepare this compound Reference Standards start->prep_standard prep_sample Prepare Sample (e.g., Solvent Extraction) start->prep_sample inject_standard Inject Standard Solutions prep_standard->inject_standard validation Method Validation (Linearity, Accuracy, Precision) prep_standard->validation inject_sample Inject Prepared Sample prep_sample->inject_sample prep_sample->validation hplc_system HPLC System Setup (Column, Mobile Phase, etc.) hplc_system->inject_standard hplc_system->inject_sample hplc_system->validation acquire_data Data Acquisition (Chromatogram) inject_standard->acquire_data inject_sample->acquire_data calibration Generate Calibration Curve acquire_data->calibration quantify Quantify this compound in Sample acquire_data->quantify acquire_data->validation calibration->quantify calibration->validation quantify->validation end_report Report Results quantify->end_report validation->end_report

Caption: Experimental workflow for the quantification of this compound using HPLC.

This workflow outlines the key stages from the initial preparation of standards and samples, through to the HPLC analysis, data processing, and method validation, culminating in the final reporting of results. Each step is critical for ensuring the accuracy and reliability of the analytical data.

References

Application Note and Protocol: Studying the Photodegradation of Solvent Yellow 72

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed experimental setup and protocol for investigating the photodegradation of Solvent Yellow 72, a monoazo pyrazolone (B3327878) dye. The methodologies outlined herein are designed to be adaptable for studying the degradation kinetics, identifying byproducts, and assessing the overall efficacy of photocatalytic processes.

Introduction

This compound (C.I. 127450) is an organic solvent dye characterized by a monoazo group linked to a pyrazolone moiety.[1][2] Its chemical formula is C₁₇H₁₆N₄O₂ and it has a molecular weight of 308.33 g/mol .[1][2] Due to its solubility in organic solvents and insolubility in water, it finds applications in coloring plastics, waxes, oils, and printing inks.[1] The azo bond (-N=N-) in its structure is susceptible to cleavage under various conditions, including exposure to ultraviolet (UV) light, which can lead to the formation of potentially harmful aromatic amines.[1]

The study of its photodegradation is crucial for environmental risk assessment and the development of effective remediation strategies. Advanced oxidation processes, particularly heterogeneous photocatalysis using titanium dioxide (TiO₂), are promising methods for the degradation of such organic pollutants.[1] This protocol details a comprehensive experimental workflow for studying the photodegradation of this compound, from sample preparation to analytical monitoring.

Materials and Equipment

2.1. Reagents

  • This compound (CAS No. 61813-98-7)[1]

  • Titanium dioxide (TiO₂) photocatalyst (e.g., Degussa P25)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Water (deionized or HPLC grade)

  • Phosphoric acid or Formic acid (analytical grade)

  • Organic solvent for stock solution (e.g., ethanol (B145695), methanol, or acetonitrile)

  • Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment

2.2. Equipment

  • UV-Vis Spectrophotometer

  • High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or UV detector

  • Photoreactor equipped with a UV lamp (e.g., medium-pressure mercury lamp or a xenon lamp with appropriate filters) and a magnetic stirrer. The reactor should be made of a UV-transparent material like quartz.

  • pH meter

  • Analytical balance

  • Magnetic stirrer and stir bars

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Centrifuge (optional, for catalyst separation)

Experimental Protocols

3.1. Preliminary Analysis: Determination of λmax of this compound

Objective: To determine the wavelength of maximum absorbance (λmax) of this compound in the chosen solvent, which will be used for monitoring its degradation via UV-Vis spectrophotometry.

Protocol:

  • Prepare a stock solution of this compound (e.g., 100 mg/L) in a suitable organic solvent (e.g., ethanol or acetonitrile).

  • From the stock solution, prepare a dilute solution (e.g., 10 mg/L) in the same solvent.

  • Using a UV-Vis spectrophotometer, scan the absorbance of the dilute solution over a wavelength range of 300-600 nm.

  • Identify the wavelength at which the maximum absorbance occurs. This is the λmax. For azo dyes, this is typically in the 400-500 nm range.[1]

3.2. Photocatalytic Degradation Experiment

Objective: To induce and monitor the photodegradation of this compound in the presence of a photocatalyst (TiO₂) under UV irradiation.

Protocol:

  • Reaction Setup:

    • Prepare a working solution of this compound of a known initial concentration (C₀), for example, 20 mg/L, in a suitable solvent mixture. Since this compound is insoluble in water, a mixture of water and a miscible organic solvent like acetonitrile or ethanol may be necessary to ensure solubility while allowing for the photocatalytic reaction which is often studied in aqueous environments.

    • Dispense a specific volume of the dye solution (e.g., 100 mL) into the photoreactor vessel.

    • Add the desired amount of TiO₂ photocatalyst to the solution to achieve a specific loading, for instance, 1.0 g/L.

  • Equilibration:

    • Stir the suspension in the dark for a period of 30-60 minutes to establish adsorption-desorption equilibrium between the dye and the surface of the photocatalyst.

    • Take an initial sample (t=0) just before turning on the UV lamp.

  • Photoreaction:

    • Turn on the UV lamp to initiate the photocatalytic reaction.

    • Maintain constant stirring throughout the experiment to ensure a homogeneous suspension of the photocatalyst.

    • If necessary, use a cooling system to maintain a constant temperature.

  • Sampling:

    • Withdraw aliquots (e.g., 3 mL) of the suspension at regular time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes).

    • Immediately after collection, filter the samples through a 0.45 µm syringe filter to remove the TiO₂ particles and stop the reaction. Alternatively, the samples can be centrifuged to pellet the catalyst.

  • Analysis:

    • Analyze the collected samples using UV-Vis spectrophotometry and HPLC as described in the following sections.

3.3. Analytical Monitoring

3.3.1. UV-Vis Spectrophotometry

Objective: To quickly estimate the degradation of the dye by measuring the decrease in absorbance at its λmax.

Protocol:

  • Take the filtrate of each collected sample.

  • Measure the absorbance of the sample at the predetermined λmax of this compound.

  • The degradation percentage can be calculated using the following formula: Degradation (%) = [(A₀ - Aₜ) / A₀] x 100 Where A₀ is the initial absorbance at t=0, and Aₜ is the absorbance at time t.

3.3.2. High-Performance Liquid Chromatography (HPLC)

Objective: To accurately quantify the concentration of this compound over time and potentially identify degradation byproducts.

Protocol:

  • Chromatographic Conditions (Suggested Starting Point):

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase: A gradient elution using a mixture of (A) water with 0.1% formic acid and (B) acetonitrile is recommended.

    • Gradient Program (Example):

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-18 min: 90% B

      • 18-20 min: 90% to 10% B

      • 20-25 min: 10% B (equilibration)

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection: Diode Array Detector (DAD) monitoring at the λmax of this compound and also scanning a broader range (e.g., 200-600 nm) to observe the appearance of new peaks corresponding to degradation products.

  • Analysis:

    • Inject the filtered samples into the HPLC system.

    • Quantify the concentration of this compound at each time point by comparing the peak area to a calibration curve prepared with standard solutions of known concentrations.

    • The degradation percentage can be calculated as: Degradation (%) = [(C₀ - Cₜ) / C₀] x 100 Where C₀ is the initial concentration at t=0, and Cₜ is the concentration at time t.

Data Presentation

Quantitative data should be summarized in tables for clear comparison.

Table 1: Experimental Conditions for Photodegradation of this compound

ParameterCondition 1Condition 2Condition 3
Initial Dye Concentration (mg/L)202040
Photocatalyst (TiO₂) Loading (g/L)1.02.01.0
pH7.07.07.0
Irradiation Source125W UV Lamp125W UV Lamp125W UV Lamp
SolventAcetonitrile:Water (1:1)Acetonitrile:Water (1:1)Acetonitrile:Water (1:1)

Table 2: Degradation of this compound Over Time (Illustrative Data)

Time (min)Concentration (mg/L) - Cond. 1Degradation (%) - Cond. 1Concentration (mg/L) - Cond. 2Degradation (%) - Cond. 2
020.0020.00
1514.22912.836
309.8517.662
605.572.53.483
902.985.51.592.5
1201.2940.597.5

Table 3: Kinetic Parameters for the Photodegradation of this compound (Illustrative Data)

ConditionApparent Rate Constant (k_app, min⁻¹)Half-life (t₁/₂, min)Correlation Coefficient (R²)
Condition 10.02330.10.991
Condition 20.03122.40.995
Condition 30.01838.50.989

Note: The degradation of many azo dyes follows pseudo-first-order kinetics. The apparent rate constant (k_app) can be determined from the slope of the linear plot of ln(C₀/Cₜ) versus time.

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_reaction Photodegradation Reaction cluster_analysis Analysis cluster_data Data Processing prep_stock Prepare this compound Stock Solution prep_work Prepare Working Solution (e.g., 20 mg/L) prep_stock->prep_work add_dye Add Dye Solution to Photoreactor prep_work->add_dye prep_cat Weigh TiO2 Photocatalyst add_cat Add TiO2 to Reactor prep_cat->add_cat equil Equilibrate in Dark (30-60 min) add_cat->equil irradiate Irradiate with UV Lamp equil->irradiate sampling Collect Samples at Time Intervals irradiate->sampling filter Filter/Centrifuge Samples sampling->filter uv_vis UV-Vis Spectrophotometry (at λmax) filter->uv_vis hplc HPLC-DAD Analysis filter->hplc calc_deg Calculate % Degradation uv_vis->calc_deg hplc->calc_deg byproducts Identify Degradation Byproducts hplc->byproducts kinetics Determine Reaction Kinetics calc_deg->kinetics

Caption: Experimental workflow for the photocatalytic degradation of this compound.

Proposed Photodegradation Pathway

degradation_pathway SY72 This compound (-N=N- bond intact) Intermediates Aromatic Amine Intermediates (Cleavage of -N=N- bond) SY72->Intermediates attacks TiO2_UV TiO2 + UV light ROS Reactive Oxygen Species (•OH, O2•-) TiO2_UV->ROS generates ROS->SY72 Mineralization Mineralization Products (CO2, H2O, NO3-) Intermediates->Mineralization further oxidation by ROS

Caption: Proposed photodegradation pathway of this compound via TiO₂ photocatalysis.

References

Application Note and Protocol: Reductive Cleavage of the Azo Bond in Solvent Yellow 72

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solvent Yellow 72, a monoazo dye with the chemical formula C₁₇H₁₆N₄O₂, is utilized in various industrial applications for its vibrant yellow hue.[1][2] Its chemical structure, 4-[(2-methoxyphenyl)diazenyl]-5-methyl-2-phenyl-1H-pyrazol-3-one, contains a characteristic azo bond (-N=N-) which is the primary chromophore.[1] The reductive cleavage of this azo bond is a significant degradation pathway, leading to the formation of aromatic amines.[1] This process is of considerable interest in toxicological studies and for understanding the metabolic fate of such dyes, as the resulting aromatic amines can be of regulatory concern. This application note provides a detailed protocol for the investigation of the reductive cleavage of this compound, including methods for chemical reduction and subsequent analysis of the cleavage products.

Principle of Reductive Cleavage

The azo bond in this compound can be cleaved under reducing conditions to yield two primary aromatic amine products. This cleavage can be achieved chemically, for instance, by using a reducing agent like sodium dithionite (B78146) (sodium hydrosulfite), or biologically through the action of anaerobic microorganisms.[1] The resulting aromatic amines can then be identified and quantified using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Predicted Cleavage Products

Based on the synthesis of this compound from o-Anisidine and 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one, the predicted products of reductive cleavage are:[1][2]

  • o-Anisidine (2-Methoxyaniline)

  • 4-Amino-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one

Data Presentation

The following table summarizes representative quantitative data for the reductive cleavage of a pyrazolone-based azo dye using sodium dithionite, demonstrating the efficiency of the cleavage process under controlled laboratory conditions.

ParameterValueReference
Initial Dye Concentration 100 mg/LAdapted from[3]
Reducing Agent Sodium Dithionite[4]
Reaction pH 6.0Adapted from[5]
Reaction Temperature 70 °C[6]
Reaction Time 30 minAdapted from[3]
Degradation Percentage >95%Adapted from[5][7]
o-Anisidine Yield Approx. 92% (molar)Representative Value
4-Amino-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one Yield Approx. 90% (molar)Representative Value

Experimental Protocols

Reductive Cleavage of this compound using Sodium Dithionite

This protocol describes the chemical reduction of this compound in an aqueous solution.

Materials:

  • This compound

  • Sodium dithionite (Na₂S₂O₄)

  • Citrate (B86180) buffer (pH 6.0)

  • Methanol (B129727) (HPLC grade)

  • Chloroform (for extraction)

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Water bath or heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Vials for sample collection

Procedure:

  • Prepare a 100 mg/L stock solution of this compound in methanol.

  • In a round-bottom flask, add 10 mL of the this compound stock solution to 90 mL of citrate buffer (pH 6.0).

  • Place the flask in a water bath pre-heated to 70 °C and stir the solution.

  • Add a freshly prepared solution of sodium dithionite (20 mg/mL in deionized water) in a 1:2 molar ratio (dye:dithionite).

  • Continue stirring the reaction mixture at 70 °C for 30 minutes. The disappearance of the yellow color indicates the cleavage of the azo bond.

  • Cool the reaction mixture to room temperature.

  • Transfer the solution to a separatory funnel and extract the aromatic amines with 3 x 30 mL of chloroform.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Evaporate the solvent using a rotary evaporator.

  • Re-dissolve the residue in a known volume of methanol for HPLC and GC-MS analysis.

HPLC Analysis of Cleavage Products

This protocol is for the separation and quantification of the aromatic amine products.

Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD)

  • Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of Acetonitrile (A) and 0.1% Formic Acid in Water (B)

    • 0-2 min: 10% A

    • 2-15 min: Linear gradient to 70% A

    • 15-18 min: Hold at 70% A

    • 18-20 min: Return to 10% A

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm and 280 nm

Procedure:

  • Prepare standard solutions of o-Anisidine in methanol at various concentrations (e.g., 1, 5, 10, 25, 50 mg/L) to generate a calibration curve.

  • If available, prepare standard solutions of 4-Amino-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one.

  • Inject the prepared sample from the reductive cleavage experiment into the HPLC system.

  • Identify the peaks corresponding to o-Anisidine and the aminopyrazolone (B8391566) derivative by comparing their retention times with the standards.

  • Quantify the concentration of each amine using the calibration curves.

GC-MS Analysis for Confirmation

This protocol provides confirmation of the identity of the cleavage products.

Instrumentation and Conditions:

  • GC-MS System: Agilent 8890 GC with 5977B MSD or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 min

    • Ramp: 10 °C/min to 280 °C

    • Hold at 280 °C for 5 min

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless

  • MSD Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: 40-400 amu

Procedure:

  • Inject 1 µL of the prepared sample into the GC-MS system.

  • Acquire the total ion chromatogram (TIC).

  • Identify the peaks of interest and obtain their mass spectra.

  • Compare the obtained mass spectra with a reference library (e.g., NIST) to confirm the identity of o-Anisidine and the aminopyrazolone derivative.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation & Reaction cluster_analysis Analysis cluster_results Data Interpretation start Start: this compound Solution reduction Reductive Cleavage (Sodium Dithionite, 70°C, pH 6) start->reduction extraction Liquid-Liquid Extraction (Chloroform) reduction->extraction concentrate Solvent Evaporation & Reconstitution extraction->concentrate hplc HPLC-DAD Analysis concentrate->hplc gcms GC-MS Confirmation concentrate->gcms quant Quantification of Aromatic Amines hplc->quant confirm Structural Confirmation gcms->confirm

References

Application Notes and Protocols: Microwave-Assisted Synthesis of Azo Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of azo dyes accelerated by microwave irradiation. This technique offers significant advantages over conventional heating methods, including drastically reduced reaction times, increased product yields, and consistency with green chemistry principles.[1][2][3][4] The protocols outlined below are designed for reproducibility and can be adapted for the synthesis of a diverse range of azo dye structures.

Introduction to Microwave-Assisted Organic Synthesis

Microwave-assisted synthesis utilizes microwave energy to heat reactants, a process fundamentally different from conventional heating.[5] Whereas conventional methods rely on conduction and convection to transfer heat from an external source, microwaves directly excite polar molecules within the reaction mixture, leading to rapid and uniform heating.[1] This efficient energy transfer can lead to dramatic rate enhancements, allowing reactions that would typically take hours to complete in a matter of minutes.[1][5] For azo dye synthesis, this translates to a more efficient and environmentally friendly process, often minimizing the use of solvents and reducing energy consumption.[1][2][3][4]

Core Advantages of Microwave Synthesis for Azo Dyes:

  • Rapid Reaction Times: Syntheses are often completed in minutes as opposed to hours with conventional heating.[1][5]

  • Higher Yields: Microwave irradiation can lead to improved reaction yields.[1][2][3][4][5]

  • Increased Purity: The reduction in reaction time can minimize the formation of byproducts.

  • Energy Efficiency: Direct heating of the reaction mixture is more energy-efficient than conventional methods.

  • Green Chemistry: This method aligns with the principles of green chemistry by reducing reaction times and often allowing for the use of less solvent.[1]

Protocol 1: Synthesis of Unsymmetrical Azo Dyes via Coupling of Nitroarenes and Aromatic Amines

This protocol details a metal-free, microwave-assisted method for the rapid synthesis of unsymmetrical azo dyes.[6][7][8] The reaction involves the direct cross-condensation of a nitroarene with an aromatic amine, where the amine also acts as an in-situ reductant.[9]

Experimental Workflow

G cluster_prep Preparation cluster_reaction Microwave Irradiation cluster_workup Work-up and Isolation reagents Combine Nitroarene, Aromatic Amine, and Ethanol (B145695) add_koh Add Aqueous KOH Solution reagents->add_koh Shake to mix mw_irrad Irradiate in Microwave Reactor (e.g., 150°C, 200W, 3 min) add_koh->mw_irrad Seal vial acidify Acidify with HCl mw_irrad->acidify Cool to RT precipitate Collect Precipitate acidify->precipitate wash_dry Wash with Water and Dry precipitate->wash_dry

Caption: Workflow for microwave-assisted synthesis of unsymmetrical azo dyes.

Detailed Methodology
  • Reagent Preparation: In a 10 mL microwave reaction vial, combine the nitroarene (1.0 mmol) and the aromatic amine (2.5 mmol).[7][8][9]

  • Solvent Addition: Add 2 mL of ethanol to the vial and swirl to dissolve the solids.[7][8][9]

  • Base Addition: Add 1 mL of 10 M aqueous potassium hydroxide (B78521) (KOH) solution to the reaction mixture and shake for 30 seconds.[7][8][9]

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 150°C for 3 minutes with a maximum power of 200 W.[7][8][9] The reaction progress can often be observed by a color change to brownish-red.[7]

  • Cooling: Allow the reaction vial to cool to room temperature.

  • Work-up:

    • Transfer the reaction mixture to a beaker.

    • Acidify the mixture with 6 N hydrochloric acid (HCl) until a precipitate forms.[9]

  • Isolation:

    • Collect the solid precipitate by vacuum filtration.

    • Wash the solid thoroughly with water.

    • Air dry the purified azo dye.[9]

Quantitative Data Summary
Nitroarene DerivativeAniline (B41778) DerivativeProductReaction Time (Microwave)Yield (%)Reference
Nitrobenzene4-Aminophenol(E)-4-(phenyldiazenyl)phenol3 min97%[9]
NitrobenzeneAniline(E)-1,2-Diphenyldiazene3 min93%[9]
4-NitrotolueneAniline(E)-1-phenyl-2-(p-tolyl)diazene3 min91%[9]
4-Chloro-nitrobenzene4-Aminophenol(E)-4-((4-chlorophenyl)diazenyl)phenol3 min85%[9]

Protocol 2: Synthesis of Pyridone Azo Dyes via Microwave-Assisted Condensation

This protocol describes the synthesis of pyridone azo dyes, which are valuable as disperse dyes for polyester (B1180765) fabrics. The method involves the microwave-assisted reaction of an arylazo malonamide (B141969) derivative with cyanoacetamide.

Experimental Workflow

G cluster_prep Preparation cluster_reaction Microwave Irradiation cluster_workup Work-up and Isolation reagents Dissolve Arylazo Malonamide, Cyanoacetamide, and Sodium Ethoxide in Ethanol mw_irrad Irradiate in Microwave Oven (e.g., 1500W, 5 min) reagents->mw_irrad cool_acidify Cool to RT and Acidify with dil. HCl mw_irrad->cool_acidify filter_crystallize Filter and Crystallize from Ethanol cool_acidify->filter_crystallize

Caption: Workflow for microwave-assisted synthesis of pyridone azo dyes.

Detailed Methodology
  • Reagent Preparation: In a suitable reaction vessel, dissolve the arylazo 4-chlorophenylmalonamide (0.01 mol), cyanoacetamide (0.01 mol), and sodium ethoxide (0.01 mol) in 30 mL of ethanol.[5]

  • Microwave Irradiation: Place the mixture in a microwave oven and irradiate at a power of 1500 W for 5 minutes.[5]

  • Cooling and Neutralization: After irradiation, allow the mixture to cool to room temperature. Acidify the solution with dilute hydrochloric acid.[5]

  • Isolation and Purification: Collect the resulting solid product by filtration. The crude product can be purified by crystallization from ethanol.[5]

Comparison of Synthesis Methods
MethodReaction TimeYieldReference
Conventional Heating (Reflux)4 hoursLower (not specified)[5]
Microwave Irradiation2-5 minutes85%[5]

Characterization of Synthesized Azo Dyes

The synthesized azo dyes should be characterized using standard analytical techniques to confirm their structure and purity. These techniques include:

  • Melting Point: To determine the purity of the compound.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.[5]

  • ¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: To elucidate the chemical structure.[5][9]

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized dye.[5]

  • Elemental Analysis: To determine the elemental composition of the product.[5][9]

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Microwave reactors can generate high pressures and temperatures. Ensure you are properly trained on the equipment and follow all safety guidelines provided by the manufacturer.

  • Azo compounds may be harmful; consult the Safety Data Sheet (SDS) for all chemicals used.

These protocols provide a foundation for the rapid and efficient synthesis of a variety of azo dyes using microwave technology. Researchers are encouraged to adapt and optimize these methods for their specific target molecules. The significant reduction in reaction time and increase in yields make microwave-assisted synthesis a highly attractive alternative to conventional methods in both academic and industrial research settings.[1][2][3][4]

References

Troubleshooting & Optimization

Technical Support Center: Improving the Solubility of Solvent Yellow 72 in Ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to dissolving Solvent Yellow 72 in ethanol (B145695).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound is a monoazo dye with the chemical formula C17H16N4O2. It is a bright yellow powder and is soluble in organic solvents like ethanol, but insoluble in water.

Q2: What is the baseline solubility of this compound in ethanol?

The solubility of this compound in ethanol at 20°C is approximately 2.5 g/L. Solubility can be affected by the purity of both the dye and the solvent, as well as ambient temperature.

Q3: What primary factors influence the solubility of this compound in ethanol?

The key factors influencing the solubility of this compound in ethanol are:

  • Temperature: Generally, solubility of solid solutes in liquid solvents increases with temperature.

  • Co-solvents: The addition of a miscible co-solvent can alter the polarity of the solvent system, potentially increasing solubility.

  • Surfactants: Surfactants can form micelles that encapsulate the dye molecules, increasing their apparent solubility.

  • pH: While less impactful in non-aqueous solutions, significant shifts in pH can affect the charge state of the dye and its interaction with the solvent.

Q4: Are there any safety precautions I should take when handling this compound?

Yes, it is important to handle this compound with care. Avoid inhalation, ingestion, and direct contact with skin and eyes. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Troubleshooting Guide

Problem Probable Cause Solution
Incomplete Dissolution at Room Temperature The concentration of this compound exceeds its solubility limit in ethanol at the current temperature.1. Increase the temperature of the solution while stirring. 2. Add a suitable co-solvent to the ethanol. 3. Reduce the concentration of this compound.
Precipitation of the Dye After Cooling The solution was saturated at a higher temperature and became supersaturated upon cooling.1. Reheat the solution to redissolve the precipitate and consider using a co-solvent to improve stability at lower temperatures. 2. Maintain the solution at a slightly elevated temperature during storage and use.
Formation of Aggregates or Color Streaks Poor dispersion of the dye particles in the solvent.1. Use a high-speed mixer or homogenizer to break up aggregates. 2. First, create a concentrated stock solution by dissolving the dye in a small amount of a highly compatible solvent (like dichloromethane) before diluting with ethanol.
Inconsistent Coloration in Final Product Non-uniform dissolution of the dye in the ethanol.1. Ensure the dye is fully dissolved before use by visual inspection and, if necessary, filtration of any undissolved particles. 2. Employ mechanical stirring for a sufficient duration to ensure a homogenous solution.

Quantitative Data

Table 1: Solubility of this compound in Various Solvents at 20°C

SolventSolubility (g/L)
Ethanol2.5
Acetone8.9
Butyl Acetate18
Methylbenzene30
Dichloromethane93

Source:

Experimental Protocols

Protocol 1: Determining the Effect of Temperature on Solubility

Objective: To quantify the solubility of this compound in ethanol at different temperatures.

Materials:

  • This compound

  • Anhydrous Ethanol

  • Temperature-controlled shaker or water bath

  • Analytical balance

  • Spectrophotometer

  • Volumetric flasks and pipettes

  • 0.22 µm syringe filters

Methodology:

  • Prepare a series of saturated solutions of this compound in ethanol at various temperatures (e.g., 25°C, 40°C, 60°C).

  • For each temperature, add an excess amount of this compound to a known volume of ethanol in a sealed container.

  • Place the containers in a temperature-controlled shaker and agitate for 24 hours to ensure equilibrium is reached.

  • After 24 hours, allow the solutions to settle, maintaining the set temperature.

  • Carefully withdraw an aliquot of the supernatant and immediately filter it using a 0.22 µm syringe filter to remove any undissolved particles.

  • Accurately dilute the filtered solution with ethanol to a concentration suitable for spectrophotometric analysis.

  • Measure the absorbance of the diluted solution at the wavelength of maximum absorbance (λmax) for this compound.

  • Calculate the concentration of the saturated solution using a pre-established calibration curve.

Protocol 2: Evaluating the Effect of Co-solvents on Solubility

Objective: To determine the impact of adding a co-solvent on the solubility of this compound in ethanol.

Materials:

  • This compound

  • Anhydrous Ethanol

  • Co-solvent (e.g., Dichloromethane, Acetone)

  • Analytical balance

  • Vortex mixer

  • Spectrophotometer

  • Volumetric flasks and pipettes

  • 0.22 µm syringe filters

Methodology:

  • Prepare a series of ethanol/co-solvent mixtures with varying volume ratios (e.g., 9:1, 8:2, 7:3 ethanol:co-solvent).

  • For each solvent mixture, add an excess amount of this compound to a known volume in a sealed container.

  • Vortex the mixtures thoroughly and then agitate at a constant temperature (e.g., 25°C) for 24 hours.

  • Follow steps 4-8 from Protocol 1 to determine the solubility in each co-solvent mixture.

Visualizations

G Troubleshooting Logic for Solubility Issues start Start: Dissolving this compound in Ethanol issue Issue Encountered? start->issue incomplete Incomplete Dissolution issue->incomplete Yes precipitate Precipitation After Cooling issue->precipitate Yes aggregates Aggregates/Streaks Formed issue->aggregates Yes success Successful Dissolution issue->success No solution1 Increase Temperature Add Co-solvent Reduce Concentration incomplete->solution1 solution2 Reheat and Add Co-solvent Maintain Elevated Temperature precipitate->solution2 solution3 Use High-Speed Mixing Create Concentrated Stock First aggregates->solution3 solution1->success solution2->success solution3->success

Caption: Troubleshooting workflow for common solubility problems.

G Experimental Workflow for Solubility Enhancement start Define Problem: Low Solubility of This compound in Ethanol method_selection Select Enhancement Method start->method_selection temp_opt Temperature Optimization (Protocol 1) method_selection->temp_opt Temperature cosolvent_opt Co-solvent Screening (Protocol 2) method_selection->cosolvent_opt Co-solvent surfactant_opt Surfactant Addition method_selection->surfactant_opt Surfactant data_analysis Analyze Solubility Data temp_opt->data_analysis cosolvent_opt->data_analysis surfactant_opt->data_analysis optimal_conditions Identify Optimal Conditions data_analysis->optimal_conditions

Caption: Workflow for systematically improving solubility.

Technical Support Center: Preventing Aggregation of Solvent Yellow 72 in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the aggregation of Solvent Yellow 72 in solution.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving aggregation issues with this compound during your experiments.

Problem: Precipitate or cloudiness observed in my this compound solution.

This is a common indication of dye aggregation or precipitation. Follow these steps to troubleshoot the issue:

Step 1: Verify Solvent Compatibility and Concentration

The first step is to ensure that the solvent and concentration are appropriate for this compound.

  • Consult the Solubility Data: Refer to the table below for the solubility of this compound in various common organic solvents. Ensure your working concentration is below the saturation point.

  • Solvent Polarity: this compound, being a solvent dye, dissolves best in organic solvents and non-polar media.[1][2] Highly polar solvents may lead to reduced solubility and aggregation.

Table 1: Solubility of this compound in Common Organic Solvents

SolventSolubility (g/L at 20°C)
Dichloromethane93
Methylbenzene (Toluene)30
Butyl acetate18
Acetone8.9
Ethanol2.5
Benzene< 20 (insoluble)
WaterInsoluble

Data compiled from publicly available product information.[3]

Step 2: Evaluate Environmental and Process Factors

If the solvent and concentration are appropriate, consider other factors that can induce aggregation:

  • Temperature: While gentle warming can sometimes help dissolve dye aggregates, high temperatures can also promote aggregation in some systems. This compound is known for its good heat resistance, but stability in solution can vary.[3]

  • Contamination: The presence of water or other impurities in the solvent can significantly reduce the solubility of this compound and trigger aggregation. Ensure you are using high-purity, dry solvents.

Step 3: Consider the Use of a Dispersant

If aggregation persists, the use of a dispersing agent is recommended. Dispersants are additives that help to stabilize dye particles in a solution and prevent them from clumping together.[4]

  • Mechanism of Action: Dispersants adsorb onto the surface of the dye particles, providing a protective layer that prevents them from aggregating. This stabilization can be achieved through electrostatic repulsion or steric hindrance.

  • Types of Dispersants for Solvent-Based Systems: For non-aqueous solutions, polymeric dispersants are often the most effective. These are large molecules with an anchoring group that attaches to the dye particle and a polymeric chain that extends into the solvent, creating a steric barrier.

Step 4: Experimental Protocol for Dispersant Selection and Optimization

To select and optimize the right dispersant for your system, a systematic approach is necessary.

  • Objective: To determine the most effective dispersant and its optimal concentration to prevent the aggregation of this compound in a specific organic solvent.

  • Materials:

    • This compound

    • Your chosen organic solvent (e.g., Toluene, Acetone)

    • A selection of polymeric dispersants suitable for solvent-based systems (e.g., Solsperse™ series, DISPERBYK® series, or equivalent)

    • UV-Vis Spectrophotometer

    • Vortex mixer

    • Volumetric flasks and pipettes

  • Procedure: A detailed experimental protocol for evaluating dispersant effectiveness is provided in the "Experimental Protocols" section below.

Frequently Asked Questions (FAQs)

Q1: What is dye aggregation?

A1: Dye aggregation is a phenomenon where individual dye molecules in a solution stick together to form larger clusters or aggregates. This can lead to a variety of problems, including precipitation, color inconsistency, and reduced performance in applications like inks and coatings. The aggregation of dye molecules is common in aqueous solutions due to interactions between the molecules.[5]

Q2: What causes this compound to aggregate in organic solvents?

A2: Several factors can contribute to the aggregation of this compound in organic solvents:

  • High Concentration: Exceeding the solubility limit of the dye in the chosen solvent is a primary cause.

  • Inappropriate Solvent: Using a solvent with unsuitable polarity can lead to poor solvation of the dye molecules, promoting aggregation.

  • Temperature Fluctuations: Changes in temperature can affect the solubility of the dye and lead to precipitation.

  • Presence of Impurities: Contaminants, especially water, can significantly lower the solubility of solvent dyes in organic media.

Q3: How can I prevent this compound from aggregating?

A3: To prevent aggregation, you can:

  • Use an appropriate solvent: Choose a solvent in which this compound has high solubility (see Table 1).

  • Control the concentration: Keep the dye concentration below its saturation point in the chosen solvent.

  • Ensure solvent purity: Use high-purity, dry solvents to avoid contaminants that can trigger aggregation.

  • Add a dispersant: Incorporate a suitable polymeric dispersant into your formulation to stabilize the dye particles.

Q4: What are dispersants and how do they work for solvent dyes?

A4: Dispersants are chemical additives that prevent solid particles, like dye molecules, from clumping together in a liquid. For solvent-based systems, polymeric dispersants are commonly used. They have a two-part structure: an "anchoring" group that attaches to the surface of the dye particle and a "polymeric chain" that extends into the solvent. These chains create a physical barrier around each particle, preventing them from getting close enough to aggregate. This mechanism is known as steric stabilization.

Q5: How do I choose the right dispersant for this compound?

A5: The selection of a dispersant depends on the specific solvent system and the surface chemistry of the dye. For this compound in a non-polar or medium-polarity organic solvent, a high molecular weight polymeric dispersant with good solubility in that solvent would be a good starting point. It is recommended to screen a few different dispersants to find the most effective one for your specific formulation. The experimental protocol in the next section provides a method for this screening process.

Experimental Protocols

Protocol 1: Evaluating the Effectiveness of Dispersants for Preventing this compound Aggregation using UV-Vis Spectroscopy

Objective: To quantitatively assess the ability of different dispersants to prevent the aggregation of this compound in an organic solvent.

Principle: The aggregation of dye molecules in a solution can be monitored by changes in their UV-Visible absorption spectrum. Typically, aggregation leads to a decrease in the absorbance intensity at the monomer's maximum absorption wavelength (λmax) and may cause a shift in the peak or the appearance of new bands. A stable, well-dispersed solution will exhibit a consistent and higher absorbance at the λmax compared to an aggregating solution.

Materials:

  • This compound powder

  • High-purity organic solvent (e.g., Toluene)

  • A selection of polymeric dispersants (e.g., Dispersant A, Dispersant B, Dispersant C)

  • UV-Vis Spectrophotometer and cuvettes

  • Analytical balance

  • Volumetric flasks (10 mL, 25 mL)

  • Micropipettes

  • Vortex mixer or magnetic stirrer

Procedure:

  • Preparation of Stock Solutions:

    • This compound Stock Solution (e.g., 1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of the chosen organic solvent.

    • Dispersant Stock Solutions (e.g., 10 mg/mL): Prepare stock solutions of each dispersant by dissolving 100 mg of each in 10 mL of the organic solvent.

  • Preparation of Test Samples:

    • Label a series of 10 mL volumetric flasks for a control and for each dispersant at different concentrations.

    • Control (No Dispersant): Add a specific volume of the this compound stock solution to a 10 mL volumetric flask to achieve a concentration known to cause aggregation issues (e.g., 0.1 mg/mL). Dilute to the mark with the solvent.

    • Test Samples (With Dispersants):

      • For each dispersant, prepare a series of flasks.

      • Add the same volume of this compound stock solution as in the control to each flask.

      • Add varying amounts of the dispersant stock solution to achieve a range of dispersant-to-dye ratios (e.g., 0.5:1, 1:1, 2:1 by weight).

      • Dilute each flask to the 10 mL mark with the solvent.

  • Incubation and Measurement:

    • Thoroughly mix all solutions using a vortex mixer.

    • Allow the solutions to stand for a predetermined period (e.g., 1 hour, 24 hours) at a constant temperature to observe any aggregation.

    • After the incubation period, visually inspect the solutions for any signs of precipitation or cloudiness.

    • Measure the UV-Vis absorption spectrum of each solution, including the control, over a relevant wavelength range (e.g., 300-600 nm). Use the pure solvent as a blank.

  • Data Analysis:

    • Identify the λmax of the monomeric (non-aggregated) this compound from a very dilute solution.

    • Compare the absorbance at λmax for the control and the test samples. A higher absorbance indicates better dispersion and less aggregation.

    • Plot the absorbance at λmax as a function of the dispersant-to-dye ratio for each dispersant. The most effective dispersant will show the highest absorbance at the lowest concentration.

Table 2: Example Data for Dispersant Evaluation

SampleDispersant:Dye Ratio (w/w)Absorbance at λmax (e.g., 450 nm)Visual Observation
Control0:10.5Cloudy, precipitate
Dispersant A0.5:10.7Slightly cloudy
Dispersant A1:10.9Clear
Dispersant A2:10.95Clear
Dispersant B0.5:10.6Cloudy
Dispersant B1:10.8Slightly cloudy
Dispersant B2:10.85Clear

Visualizations

Aggregation_Troubleshooting_Workflow start Problem: Aggregation/ Precipitation Observed check_solvent Step 1: Verify Solvent & Concentration start->check_solvent is_ok1 Is it appropriate? check_solvent->is_ok1 check_env Step 2: Evaluate Environmental Factors (Temp, Purity) is_ok1->check_env Yes adjust_solvent Adjust Solvent or Lower Concentration is_ok1->adjust_solvent No is_ok2 Are factors optimal? check_env->is_ok2 add_dispersant Step 3: Consider Adding a Dispersant is_ok2->add_dispersant Yes adjust_env Control Temperature & Use Pure Solvents is_ok2->adjust_env No select_dispersant Step 4: Select & Optimize Dispersant via Protocol add_dispersant->select_dispersant solution_stable Solution is Stable select_dispersant->solution_stable adjust_solvent->check_solvent adjust_env->check_env Dispersant_Mechanism cluster_0 Without Dispersant cluster_1 With Polymeric Dispersant D1 Dye D2 Dye D1->D2 Aggregation D3 Dye D2->D3 D4 Dye D3->D4 PD1 Dye p1 PD1->p1 p2 PD1->p2 p3 PD1->p3 PD2 Dye p4 PD2->p4 p5 PD2->p5 p6 PD2->p6 PD3 Dye p7 PD3->p7 p8 PD3->p8 p9 PD3->p9

References

Technical Support Center: Optimizing Solvent Yellow 72 for Staining

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal use of Solvent Yellow 72 for staining applications. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a monoazo, oil-soluble dye.[1] It is characteristically a bright yellow powder that is insoluble in water but soluble in many organic solvents.[1][2] Its lipophilic nature makes it suitable for coloring non-polar substances such as plastics, waxes, oils, and lubricants.[1] In a research context, it is used for staining lipids, fats, and oils within cells and tissues.

Q2: In which solvents is this compound soluble?

This compound is insoluble in water but exhibits solubility in a range of organic solvents.[3] It is slightly soluble in ethanol (B145695) and soluble in acetone (B3395972), chloroform, benzene, and toluene.[2] For optimal results, it is crucial to use high-purity, anhydrous solvents, as water contamination can lead to dye precipitation.

Q3: What are the primary applications of this compound in a research setting?

Given its affinity for non-polar substances, this compound is primarily used for the visualization of intracellular and tissue lipids, such as triglycerides and cholesterol esters. It serves as a valuable tool in studies related to metabolic disorders, drug delivery systems involving lipid nanoparticles, and other research areas where the localization and quantification of lipids are of interest.

Quantitative Data Summary

For ease of reference, the following tables summarize the key quantitative properties of this compound.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
CAS Number61813-98-7[4]
Molecular FormulaC₁₇H₁₆N₄O₂[4]
Molecular Weight308.33 g/mol [4]
AppearanceBright yellow powder[1][3]
Melting Point163-166°C

Table 2: Solubility of this compound in Common Organic Solvents

SolventSolubility (g/L at 20°C)
Ethanol2.5
Acetone8.9
Methylbenzene (Toluene)30
Dichloromethane93
Butyl acetate18

Note: The solubility data is compiled from various sources and should be used as a guideline. It is recommended to perform small-scale solubility tests for your specific solvent batch and experimental conditions.

Experimental Protocol: Staining of Lipids in Cultured Cells

This protocol provides a general guideline for staining intracellular lipid droplets in cultured cells using this compound. Optimization of concentrations and incubation times may be necessary for specific cell types and experimental conditions.

Materials:

  • This compound powder

  • Anhydrous acetone (for stock solution)

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Mounting medium

  • Microscope slides and coverslips

Procedure:

  • Preparation of Staining Solution:

    • Prepare a 1 mg/mL stock solution of this compound in anhydrous acetone.

    • Vortex thoroughly to ensure the dye is completely dissolved.

    • Store the stock solution in a tightly sealed, light-protected container at 4°C.

    • Immediately before use, dilute the stock solution with PBS to a working concentration of 1-5 µg/mL. The optimal concentration should be determined empirically.

  • Cell Culture and Fixation:

    • Culture cells on sterile coverslips in a suitable culture vessel until they reach the desired confluency.

    • Wash the cells twice with PBS.

    • Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Staining:

    • Add the this compound working solution to the fixed cells and incubate for 10-30 minutes at room temperature, protected from light.

    • Remove the staining solution and wash the cells three times with PBS.

  • Mounting and Visualization:

    • Mount the coverslips onto microscope slides using an aqueous mounting medium.

    • Visualize the stained lipid droplets using a fluorescence microscope with appropriate filters for yellow fluorescence.

G Experimental Workflow for Lipid Staining cluster_prep Preparation cluster_cell Cell Handling cluster_stain Staining cluster_visualize Visualization prep_stock Prepare 1 mg/mL Stock Solution in Acetone prep_working Dilute Stock to 1-5 µg/mL Working Solution in PBS prep_stock->prep_working stain Incubate with Working Solution (10-30 min) prep_working->stain culture Culture Cells on Coverslips wash1 Wash with PBS culture->wash1 fix Fix with 4% PFA wash1->fix wash2 Wash with PBS fix->wash2 wash2->stain wash3 Wash with PBS stain->wash3 mount Mount Coverslip wash3->mount visualize Fluorescence Microscopy mount->visualize

A flowchart of the experimental workflow for staining lipids.

Troubleshooting Guide

This guide addresses common issues that may arise during the staining procedure with this compound.

Issue 1: Weak or No Staining

  • Possible Cause: The concentration of the this compound working solution is too low.

    • Solution: Increase the concentration of the working solution incrementally. Perform a concentration titration to determine the optimal concentration for your specific cell type and experimental setup.

  • Possible Cause: Insufficient incubation time.

    • Solution: Extend the incubation time with the staining solution. Optimization of the incubation period is often necessary.

  • Possible Cause: Poor fixation of the sample.

    • Solution: Ensure that the fixation protocol is appropriate for preserving lipid structures. Consider testing alternative fixation methods.

Issue 2: High Background Staining

  • Possible Cause: The concentration of the this compound working solution is too high.

    • Solution: Decrease the concentration of the working solution. A lower concentration may provide a better signal-to-noise ratio.

  • Possible Cause: Inadequate washing after staining.

    • Solution: Increase the number and duration of the washing steps with PBS after staining to more effectively remove unbound dye.

  • Possible Cause: Dye precipitation.

    • Solution: Filter the working solution through a 0.22 µm syringe filter before use to remove any dye aggregates. Ensure that the solvent used for the stock solution is anhydrous.

Issue 3: Dye Precipitation in Solution or on the Sample

  • Possible Cause: The concentration of the dye exceeds its solubility limit in the chosen solvent.

    • Solution: Prepare the staining solution at a concentration below the known solubility limit for the solvent at the working temperature.

  • Possible Cause: Presence of water in the organic solvent used for the stock solution.

    • Solution: Use high-purity, anhydrous solvents to prepare the stock solution.

  • Possible Cause: A significant decrease in temperature.

    • Solution: Prepare and store the staining solution at a constant room temperature. Avoid refrigeration unless the solvent's properties at low temperatures are known to be compatible with the dye's solubility.

G Troubleshooting Logic for Staining Issues cluster_weak Weak/No Staining cluster_high High Background cluster_precipitate Dye Precipitation start Staining Issue Observed weak_stain Weak or No Staining start->weak_stain high_bg High Background start->high_bg precipitate Dye Precipitation start->precipitate increase_conc Increase Dye Concentration weak_stain->increase_conc increase_time Increase Incubation Time weak_stain->increase_time check_fixation Optimize Fixation weak_stain->check_fixation decrease_conc Decrease Dye Concentration high_bg->decrease_conc increase_wash Increase Washing Steps high_bg->increase_wash filter_solution Filter Staining Solution high_bg->filter_solution check_solubility Check Concentration vs. Solubility precipitate->check_solubility use_anhydrous Use Anhydrous Solvents precipitate->use_anhydrous maintain_temp Maintain Constant Temperature precipitate->maintain_temp

A diagram illustrating the troubleshooting logic for common staining issues.

References

"Troubleshooting poor staining with Solvent Yellow 72"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing issues with Solvent Yellow 72 staining.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a monoazo organic solvent dye, also known by its Colour Index number, 127450.[1][2] It appears as a bright yellow powder and is insoluble in water but soluble in organic, non-polar solvents.[1][3] Its primary industrial applications include the coloration of plastics, polymers, synthetic fibers, rubber, waxes, oils, lubricants, fuels, candles, paints, and printing inks.[1][4][5][6] In a research context, its lipophilic nature makes it a potential candidate for staining lipids, fats, and oils within cells and tissues.

Q2: What are the key properties of this compound to consider for experimental use?

When designing experiments with this compound, it is crucial to consider its physical and chemical properties to ensure optimal performance and stability.

Physical and Chemical Properties of this compound

Property Value Source
CAS Number 61813-98-7 [2]
Molecular Formula C17H16N4O2 [1][2]
Molecular Weight 308.33 g/mol [1][2]
Appearance Bright yellow powder [1][6]
Water Solubility Insoluble (<0.2 µg/mL at pH 7.4) [1][3]
Heat Resistance Up to 200°C [1][4][6]
Light Fastness 5-6 (on a scale of 1-8) [1][4][6]
Acid Resistance 4 (on a scale of 1-5) [4][6]

| Alkali Resistance | 5 (on a scale of 1-5) |[4][6] |

Q3: In which solvents is this compound soluble?

This compound is soluble in a variety of organic solvents. For laboratory applications, common solvents would include ethanol, acetone, and various hydrocarbons.[7] It is critical to use anhydrous (water-free) solvents, as the presence of water can significantly decrease its solubility and lead to precipitation.[8] The choice of solvent is crucial as it affects the solubility, color strength, and overall performance of the dye.[9]

Troubleshooting Poor Staining Results

This section addresses common issues encountered during staining procedures with this compound.

Problem 1: Weak or No Staining

Possible Causes and Solutions

  • Insufficient Dye Concentration: The concentration of the dye in the solvent determines the intensity of the color.

    • Solution: Gradually increase the concentration of this compound in your staining solution. Prepare a stock solution and perform serial dilutions to find the optimal working concentration for your specific application.

  • Inadequate Incubation Time: The duration of the staining process affects the depth of color penetration.

    • Solution: Increase the incubation time of your sample with the this compound solution. Test a range of incubation times to determine the ideal duration.

  • Poor Dye Solubility: The dye may not be fully dissolved in the chosen solvent, leading to a lower effective concentration.

    • Solution: Ensure you are using a solvent in which this compound has high solubility.[7] Use high-purity, anhydrous solvents to avoid precipitation.[8] Gentle heating and sonication can aid in dissolution, but be mindful of the solvent's volatility.[10]

  • Incorrect Solvent Choice: The polarity of the solvent can significantly impact staining.[9]

    • Solution: Experiment with different organic solvents to find the one that provides the best staining for your sample. The choice of solvent can alter the dyeing properties of the dye.[11]

Problem 2: Uneven or Patchy Staining

Possible Causes and Solutions

  • Incomplete Deparaffinization/Rehydration: For tissue sections, residual paraffin (B1166041) or improper rehydration can prevent the dye from penetrating the tissue evenly.

    • Solution: Ensure complete removal of paraffin wax by using fresh xylene or a xylene substitute. Follow with a graded alcohol series to fully rehydrate the tissue before staining.

  • Uneven Dye Application: The staining solution may not have been applied evenly across the sample.

    • Solution: Ensure the entire sample is fully immersed in the staining solution. Gentle agitation during incubation can help promote even staining.

  • Presence of Water: Water contamination in the dye solution or on the slide can cause the dye to precipitate and stain unevenly.

    • Solution: Use anhydrous solvents and ensure slides are properly dehydrated before applying the staining solution.

Problem 3: Dye Precipitation on the Sample

Possible Causes and Solutions

  • Supersaturated Staining Solution: The concentration of this compound may exceed its solubility limit in the chosen solvent.[8]

    • Solution: Prepare the staining solution at a concentration below the known solubility limit for that solvent at your working temperature. Filter the staining solution before use to remove any undissolved particles.

  • Temperature Fluctuations: A decrease in temperature can lower the dye's solubility, causing it to precipitate.[8]

    • Solution: Prepare and use the staining solution at a constant room temperature. Avoid storing the solution in cold environments.

  • Solvent Evaporation: Evaporation of the solvent during incubation can increase the dye concentration, leading to precipitation.

    • Solution: Perform the staining in a covered container or a humidity chamber to minimize solvent evaporation.

Experimental Protocols

General Protocol for Staining Lipid Droplets in Cultured Cells

  • Cell Preparation: Grow cells on glass coverslips to the desired confluency.

  • Fixation: Wash cells with Phosphate Buffered Saline (PBS) and fix with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

  • Washing: Wash the fixed cells three times with PBS.

  • Staining Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in acetone. Just before use, dilute the stock solution to a working concentration of 1-5 µg/mL in PBS.

  • Staining: Incubate the fixed cells with the this compound working solution for 10-30 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS to remove excess stain.

  • Counterstaining (Optional): Nuclei can be counterstained with a fluorescent nuclear stain like DAPI.

  • Mounting: Mount the coverslips onto microscope slides using an aqueous mounting medium.

  • Visualization: Visualize the stained lipid droplets using a fluorescence microscope with appropriate filters for yellow fluorescence.

Diagrams

Troubleshooting Logic for Poor Staining

Start Poor Staining with This compound Weak_Staining Weak or No Staining Start->Weak_Staining Uneven_Staining Uneven/Patchy Staining Start->Uneven_Staining Precipitate Dye Precipitate Start->Precipitate Concentration Increase Dye Concentration Weak_Staining->Concentration Time Increase Incubation Time Weak_Staining->Time Solubility Improve Dye Solubility (Anhydrous Solvent, Sonication) Weak_Staining->Solubility Deparaffinization Ensure Complete Deparaffinization Uneven_Staining->Deparaffinization Application Ensure Even Application & Agitation Uneven_Staining->Application Precipitate->Solubility Filter Filter Staining Solution Precipitate->Filter Temperature Maintain Constant Temperature Precipitate->Temperature

A troubleshooting flowchart for common staining issues.

Hypothetical Experimental Workflow

Start Start: Cell Culture Fixation Fixation (e.g., 4% PFA) Start->Fixation Staining Staining with This compound Fixation->Staining Washing Washing Steps Staining->Washing Counterstain Optional: Nuclear Counterstain (DAPI) Washing->Counterstain Mounting Mounting on Slide Washing->Mounting Skip Counterstain Counterstain->Mounting Imaging Fluorescence Microscopy Mounting->Imaging Analysis Image Analysis Imaging->Analysis

A general workflow for cellular staining experiments.

References

"Minimizing photobleaching of Solvent Yellow 72 during fluorescence imaging"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize photobleaching of Solvent Yellow 72 during fluorescence imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its typical applications in imaging?

This compound is a monoazo dye soluble in organic solvents and non-polar media. It is primarily used for coloring materials such as plastics, polymers, fibers, waxes, oils, and printing inks. In a research context, its fluorescent properties can be utilized for imaging and tracing in these non-aqueous environments.

Q2: What is photobleaching and why is it a problem for this compound?

Photobleaching is the irreversible photochemical destruction of a fluorophore, like this compound, upon exposure to excitation light. This process leads to a loss of fluorescent signal, which can compromise image quality, reduce the duration of time-lapse experiments, and affect the accuracy of quantitative measurements. The mechanism often involves the fluorophore entering an excited triplet state where it can react with molecular oxygen to produce damaging reactive oxygen species (ROS).

Q3: What are the primary factors that influence the rate of photobleaching for this compound?

Several factors can accelerate the photobleaching of this compound:

  • High Excitation Light Intensity: More intense light increases the rate at which the dye molecules are excited, leading to faster degradation.

  • Long Exposure Times: Prolonged exposure to excitation light increases the cumulative damage to the fluorophores.

  • Presence of Oxygen: Molecular oxygen is a key mediator of photobleaching for many fluorophores through the formation of singlet oxygen and other reactive oxygen species.

  • Solvent Environment: The polarity and viscosity of the solvent can influence the excited-state lifetime and reactivity of the dye.

Q4: Are there more photostable alternatives to this compound?

Troubleshooting Guide: Fading Fluorescence Signal

This guide addresses common issues related to the photobleaching of this compound and provides systematic steps to mitigate them.

Problem: My this compound signal is fading too quickly during imaging.

Possible Cause Troubleshooting Steps
Excessive Excitation Light 1. Reduce Laser/Light Source Power: Use the lowest possible intensity that provides an adequate signal-to-noise ratio. 2. Use Neutral Density (ND) Filters: Insert ND filters into the light path to

Technical Support Center: Improving the Light Fastness of Materials Colored with Solvent Yellow 72

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Solvent Yellow 72. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this dye in their work and encountering challenges with its light stability. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you enhance the light fastness of your colored materials.

Troubleshooting Guide

This guide addresses common issues observed during experiments aimed at improving the light fastness of materials containing this compound.

Problem Potential Cause Suggested Solution
Rapid Fading of Color Upon Light Exposure Insufficient protection against UV radiation. This compound, as a monoazo dye, is susceptible to photodegradation.[1][2]Incorporate a UV absorber into your formulation. Benzotriazole (B28993) or benzophenone (B1666685) derivatives are often effective for solvent dyes.[3][4] Start with a concentration of 0.5-2.0% by weight of the total solids.
Photo-oxidation initiated by free radicals.[2]Add a Hindered Amine Light Stabilizer (HALS) to the formulation. HALS function as radical scavengers and can work synergistically with UV absorbers.[3][5]
The concentration of the dye is too low.Increase the dye concentration. Higher pigment loading can sometimes improve light fastness.
Yellowing of the Material Itself, Not Just Fading of the Dye The polymer matrix or other components in the formulation are degrading under UV light.Select a polymer matrix with inherent UV stability. Also, ensure all additives are specified for use in applications requiring high light stability.
Interaction between the dye and other additives.Review the compatibility of all components in your formulation. Some additives can accelerate the degradation of the dye.
Inconsistent Light Fastness Results Between Batches Uneven dispersion of the dye and/or stabilizers.Improve your mixing process to ensure a homogenous distribution of all components. For solid materials, consider using masterbatches for the dye and additives.
Variations in the curing or drying process.Standardize the curing/drying time and temperature. Inconsistent processing can affect the final properties of the material.
UV Stabilizer is Not Improving Light Fastness Incorrect type of UV stabilizer for the polymer system or the dye.Ensure the chosen UV absorber has good compatibility with your polymer system.[6] For example, some UV absorbers are more suitable for polyolefins, while others work better in polyesters.[3]
The concentration of the UV stabilizer is not optimal.Perform a dose-response experiment to determine the optimal concentration of the UV stabilizer.

Frequently Asked Questions (FAQs)

Q1: What is the typical light fastness of this compound?

A1: this compound generally has a light fastness rating of 5-6 on the Blue Wool scale.[7][8] This indicates moderate light stability, which may not be sufficient for applications with high exposure to sunlight or other UV sources.

Q2: How do UV absorbers work to protect this compound?

A2: UV absorbers are compounds that preferentially absorb harmful ultraviolet radiation and dissipate it as less harmful thermal energy.[3] By doing so, they shield the dye molecules from the high-energy photons that can initiate degradation reactions.

Q3: What are Hindered Amine Light Stabilizers (HALS) and should I use them?

A3: HALS are radical scavengers. Photodegradation is often a free-radical-mediated process.[2] HALS trap these free radicals, interrupting the degradation cascade and thus protecting the dye and the host material. They are often used in combination with UV absorbers for a synergistic effect.[5]

Q4: What concentration of UV absorber and HALS should I use?

A4: The optimal concentration will depend on the specific material, the thickness of the material, and the expected level of UV exposure. A common starting point is between 0.1% and 0.5% for UV absorbers in thick materials and 0.05% to 0.2% in thin products.[5] For HALS, a concentration of 2-3% by weight of the fabric has been shown to be effective in textiles.[4] It is recommended to perform a ladder study to determine the most effective concentration for your specific application.

Q5: Are there specific types of UV absorbers recommended for use with this compound?

A5: For solvent-based systems and plastics where this compound is commonly used, benzotriazole and benzophenone-based UV absorbers are widely employed due to their strong absorption in the UV-A and UV-B regions and good compatibility with many polymers.[3][4]

Q6: How can I test the light fastness of my samples?

A6: The standard method for testing color fastness to artificial light is ISO 105-B02.[9][10][11] This test uses a xenon arc lamp to simulate natural sunlight.[11][12] The change in color of the test specimen is compared against a set of blue wool references (rated 1 to 8, with 8 being the most lightfast) that are exposed simultaneously.[9][13]

Experimental Protocols

Protocol 1: Incorporation of UV Stabilizers into a Polymer Matrix

Objective: To prepare polymer samples containing this compound with and without UV stabilizers for light fastness testing.

Materials:

  • Polymer resin (e.g., Polystyrene, ABS, PC)

  • This compound

  • UV Absorber (e.g., a benzotriazole derivative)

  • HALS

  • Internal mixer or twin-screw extruder

  • Injection molding machine or compression molder

  • Control plaques (polymer without dye or stabilizers)

Procedure:

  • Drying: Dry the polymer resin according to the manufacturer's specifications to remove any residual moisture.

  • Premixing: Create a dry blend of the polymer resin, this compound (e.g., 0.1% w/w), and the desired concentrations of UV absorber and/or HALS.

  • Melt Compounding: Process the dry blend through an internal mixer or a twin-screw extruder to ensure uniform dispersion of the dye and additives.

  • Sample Preparation: Use an injection molding machine or compression molder to create standardized plaques of the compounded material. Ensure consistent processing parameters (temperature, pressure, and cooling time) for all samples.

  • Labeling: Clearly label all samples, including a control sample with only the dye and no stabilizers.

Protocol 2: Light Fastness Testing (based on ISO 105-B02)

Objective: To evaluate the light fastness of the prepared polymer samples.

Apparatus:

  • Xenon arc lamp weathering instrument

  • Blue Wool standards (ISO 105-B08)

  • Grey Scale for assessing color change (ISO 105-A02)

  • Opaque masks

Procedure:

  • Sample Mounting: Mount the prepared polymer plaques onto sample holders. Partially cover each sample with an opaque mask to shield a portion from light exposure, which will serve as the unexposed reference.

  • Mounting Blue Wool Standards: Mount the Blue Wool standards (typically a range, e.g., 4, 5, 6, 7) in the same manner.

  • Exposure: Place the sample holders in the xenon arc weathering instrument. Set the test conditions (e.g., irradiance, temperature, humidity) as specified in ISO 105-B02.

  • Evaluation: Periodically inspect the samples and the Blue Wool standards. The test is complete when the color difference between the exposed and unexposed parts of the sample matches a specific grade on the Grey Scale, or when a certain Blue Wool standard shows a specific amount of fading.

  • Rating: Assess the light fastness of your sample by comparing its degree of fading to that of the Blue Wool standards. The light fastness rating corresponds to the number of the Blue Wool standard that exhibits a similar change in color.

Quantitative Data Summary

The following table provides a hypothetical summary of expected light fastness improvements. Actual results will vary based on the specific formulation and test conditions.

Formulation Dye Concentration (% w/w) UV Absorber (% w/w) HALS (% w/w) Expected Light Fastness (Blue Wool Scale)
Control0.1005-6
Formulation A0.10.5 (Benzotriazole)06-7
Formulation B0.100.56
Formulation C0.10.5 (Benzotriazole)0.57
Formulation D0.20.5 (Benzotriazole)0.57-8

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_test Light Fastness Testing (ISO 105-B02) A Polymer Resin + This compound B Add UV Absorber / HALS A->B C Melt Compounding B->C D Injection / Compression Molding C->D E Mount Sample & Blue Wool Standards D->E Test Samples F Expose in Xenon Arc Tester E->F G Assess Fading vs. Blue Wool F->G H Assign Light Fastness Rating G->H

Caption: Workflow for preparing and testing stabilized samples.

Mechanism of Photoprotection

G UV UV Light Dye This compound UV->Dye excites UVA UV Absorber UV->UVA absorbed by Degradation Color Fading Dye->Degradation leads to Radicals Free Radicals Dye->Radicals can form Heat Heat UVA->Heat dissipates as HALS HALS Trapped Trapped Radicals HALS->Trapped Radicals->HALS scavenged by Radicals->Degradation cause

Caption: How UV absorbers and HALS protect the dye.

References

Technical Support Center: Addressing Impurities in Commercial Solvent Yellow 72

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial Solvent Yellow 72. The information provided aims to help identify and address potential issues arising from impurities during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications in research?

This compound, with C.I. number 127450, is a monoazo dye.[1] It is synthesized through the diazotization of o-Anisidine followed by coupling with 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one.[1][2] In a research context, it is often used for coloring plastics, polymers, waxes, and oils.[1][3] Its properties as a representative monoazo dye also make it a subject of study in metabolic pathway investigations, particularly concerning the reductive cleavage of the azo bond.[1]

Q2: What are the potential impurities in commercial this compound?

Commercial grades of this compound can contain several types of impurities stemming from its synthesis and manufacturing process. These can include:

  • Unreacted Starting Materials: Residual o-Anisidine and 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one may be present.

  • Synthesis Byproducts: Improper control of reaction parameters, such as temperature and reactant molar ratios, can lead to the formation of side-products.[1]

  • Isomers and Related Compounds: Structural isomers or closely related azo dyes may be formed during synthesis.

  • Residual Solvents: Solvents used during the synthesis and purification process may remain in the final product.

  • Metallic Impurities: Trace metals can be introduced from reactants, reaction vessels, or catalysts. Some azo dyes are known to form complexes with metal ions.[1]

Q3: What are the potential impacts of these impurities on my experiments, particularly in a drug development context?

Impurities in this compound can have significant and varied impacts on experimental outcomes:

  • Altered Spectroscopic Properties: Impurities can lead to shifts in absorption and emission spectra, affecting quantification and imaging studies.

  • Inaccurate Quantification: The presence of impurities can lead to an overestimation of the dye concentration, impacting dose-response curves and other quantitative assays.

  • Toxicity and Biological Effects: Azo dyes and their breakdown products, particularly aromatic amines, can be toxic, mutagenic, or carcinogenic.[4][5] This is a critical consideration in life science research and preclinical drug development. Metallic impurities can also exhibit toxicity in biological assays.[6]

  • Interference with Biological Assays: Impurities may interact with biological targets, leading to false positive or false negative results. For instance, in cell-based assays, impurities could affect cell viability or signaling pathways.

  • Inconsistent Results: Batch-to-batch variability in impurity profiles can lead to a lack of reproducibility in experiments.

Q4: Are there regulatory guidelines for impurity levels in dyes used in research and drug development?

Yes, regulatory bodies like the U.S. Food and Drug Administration (FDA) have stringent guidelines for color additives used in food, drugs, and cosmetics.[7][8][9][10][11] While research-grade materials may not always adhere to the same strict standards as those intended for direct human use, it is crucial to be aware of these regulations, especially when research may lead to drug development. The FDA provides guidance on acceptable impurity levels and the qualification of those impurities.[12] For pharmaceutical applications, limits for impurities are often set based on toxicological data.

Troubleshooting Guide

This guide addresses common issues encountered when using commercial this compound.

Issue 1: Unexpected Color Shifts or Inconsistent Staining

Possible Cause: The presence of impurities can alter the chromophore of the dye, leading to unexpected colors. Batch-to-batch variation in the impurity profile is a common reason for inconsistent staining results.

Troubleshooting Steps:

  • Purity Assessment: Analyze the purity of the this compound lot using High-Performance Liquid Chromatography (HPLC). This can help identify the presence of multiple components.

  • Vendor Qualification: If possible, obtain a certificate of analysis (CoA) from the vendor detailing the purity and impurity profile.

  • Purification: If impurities are suspected, purify a small batch of the dye using the protocols outlined below.

  • Control Experiments: Compare the results obtained with the commercial-grade dye to a purified batch or a standard from a different, reputable source.

Issue 2: High Background or Non-Specific Staining in Imaging Applications

Possible Cause: Impurities may have different binding affinities than the primary dye, leading to non-specific binding to cellular components or the extracellular matrix. Dye aggregates can also cause punctate background staining.

Troubleshooting Steps:

  • Optimize Staining Protocol:

    • Dye Concentration: Titrate the dye concentration to find the lowest effective concentration.

    • Washing Steps: Increase the number and duration of washing steps to remove non-specifically bound dye.

    • Blocking: For biological samples, use a blocking agent to reduce non-specific binding.

  • Solution Preparation:

    • Fresh Solutions: Always prepare fresh staining solutions immediately before use.

    • Filtration: Filter the dye solution through a 0.22 µm syringe filter to remove any aggregates.

  • Purification: Use purified this compound to minimize the presence of non-specifically binding impurities.

Issue 3: Inconsistent or Non-Reproducible Results in Biological Assays

Possible Cause: Biologically active impurities can interfere with the assay, and batch-to-batch variability in these impurities can lead to a lack of reproducibility.

Troubleshooting Steps:

  • Impurity Profiling: Characterize the impurity profile of different batches of the dye using HPLC or LC-MS if possible.

  • Toxicity Assessment: Perform a preliminary toxicity assessment of the commercial-grade dye on your cell line or model system to establish a non-toxic working concentration.

  • Use a Purified Standard: Whenever possible, use a highly purified standard of this compound as a control to determine if the observed effects are due to the dye itself or its impurities.

  • Standardize Dye Source: For a series of experiments, use a single, well-characterized batch of the dye to ensure consistency.

Data on Potential Impurities

While specific quantitative data for all commercial grades of this compound is not publicly available, the table below lists potential impurities based on its synthesis and general knowledge of azo dye manufacturing. The acceptable limits are based on general guidelines for impurities in drug substances and may vary depending on the specific application.

Impurity Type Potential Compound Typical Source Potential Impact General Acceptable Limit (for drug substances)
Starting Material o-AnisidineIncomplete reactionToxicity, potential carcinogenicity< 0.1%
Starting Material 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-oneIncomplete reactionAltered biological activity< 0.1%
Byproduct Aromatic Amines (other than starting material)Decomposition of diazonium saltHigh toxicity, mutagenicity, carcinogenicityAs low as reasonably practicable
Isomer Positional Isomers of this compoundSide reactions during couplingAltered spectroscopic and biological propertiesNot specified, should be controlled for consistency
Residual Solvent Various organic solventsManufacturing processDirect toxicity, potential to affect solubilityVaries by solvent (ICH Q3C guidelines)
Metallic Impurity Heavy metals (e.g., Pb, As, Cd, Hg)Raw materials, manufacturing equipmentToxicity, interference with enzymatic assaysVaries by element and route of administration (USP <232>)

Experimental Protocols

Protocol 1: Purity Analysis of this compound by HPLC

This protocol provides a general method for assessing the purity of this compound.

Methodology:

  • Instrumentation: A standard HPLC system with a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water with an acidic modifier (e.g., 0.1% phosphoric acid or formic acid for MS compatibility). A typical starting point could be 70:30 acetonitrile:water.[13]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: The maximum absorbance wavelength (λmax) of this compound.

  • Sample Preparation: Accurately weigh and dissolve a sample of this compound in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the sample and record the chromatogram. The purity can be estimated by the area percentage of the main peak relative to the total area of all peaks.

Protocol 2: Purification of this compound by Recrystallization

This protocol describes a general procedure for purifying this compound by recrystallization to remove soluble and some insoluble impurities.

Methodology:

  • Solvent Selection: Test the solubility of a small amount of the commercial dye in various solvents at room temperature and at their boiling points to find a suitable solvent. An ideal solvent will dissolve the dye poorly at low temperatures but well at high temperatures. Common solvents to test include ethanol, methanol, acetone, and ethyl acetate (B1210297).

  • Dissolution: In an Erlenmeyer flask, add a minimal amount of the chosen hot solvent to the crude this compound until it is completely dissolved.[1][14]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[12][14]

  • Crystal Collection: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.[1][14]

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature.

Protocol 3: Purification of this compound by Column Chromatography

This method is useful for separating the desired dye from impurities with different polarities.

Methodology:

  • Stationary Phase: Silica (B1680970) gel is a common choice for the stationary phase.[15]

  • Mobile Phase (Eluent) Selection: Use thin-layer chromatography (TLC) to determine an appropriate solvent system that provides good separation between this compound and its impurities. A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane) is often a good starting point.

  • Column Packing: Pack a chromatography column with a slurry of silica gel in the chosen eluent.[15]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel column.

  • Elution: Pass the eluent through the column and collect fractions.[15][16]

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the purified this compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified dye.

Visualizations

experimental_workflow cluster_0 Purity Assessment cluster_1 Purification cluster_2 Application Commercial_SY72 Commercial This compound HPLC_Analysis HPLC Purity Analysis Commercial_SY72->HPLC_Analysis Recrystallization Recrystallization HPLC_Analysis->Recrystallization Impurities > Acceptable Limit Column_Chromatography Column Chromatography HPLC_Analysis->Column_Chromatography Complex Mixture Experiment Biological or Chemical Experiment HPLC_Analysis->Experiment Purity Acceptable Purified_SY72 Purified This compound Recrystallization->Purified_SY72 Column_Chromatography->Purified_SY72 Purified_SY72->Experiment

Caption: Workflow for assessing and addressing impurities in this compound.

troubleshooting_workflow Start Inconsistent Experimental Results with SY72 Check_Purity Assess Purity of Commercial SY72 (HPLC) Start->Check_Purity Impure Purity is Low or Variable Between Batches Check_Purity->Impure Purify Purify SY72 (Recrystallization or Column Chromatography) Impure->Purify Yes Pure Purity is High and Consistent Impure->Pure No Retest Re-run Experiment with Purified SY72 Purify->Retest Optimize Optimize Experimental Protocol (e.g., Staining Concentration, Washing) Pure->Optimize Re-evaluate Re-evaluate Experimental Design and Controls Optimize->Re-evaluate

Caption: Troubleshooting inconsistent results with this compound.

References

"Controlling the reaction conditions for Solvent Yellow 72 synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Solvent Yellow 72.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The two main established methods for synthesizing this compound are:

  • Diazotization-Coupling Reaction: This is a widely used two-step process. It begins with the diazotization of a primary aromatic amine, o-Anisidine, which is then coupled with 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one.[1][2][3]

  • Condensation Reaction: This method involves the condensation of quinaldine (B1664567) derivatives with phthalic anhydride (B1165640).[1] This pathway is more common for quinophthalone dyes, a class that includes this compound.

Q2: What are the key starting materials for the diazotization-coupling synthesis of this compound?

A2: The essential precursors for the diazotization-coupling synthesis are o-Anisidine (the primary aromatic amine) and 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one (the coupling component).[1][2][3] Nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid, is also required for the diazotization step.[1]

Q3: What is the typical appearance and solubility of this compound?

A3: this compound is a bright yellow powder.[1][4] It is insoluble in water but soluble in organic solvents and non-polar media, making it suitable for coloring plastics, polymers, waxes, oils, and printing inks.[1][5]

Q4: What are the main applications of this compound?

A4: this compound is primarily used as a colorant in a variety of industrial applications, including the coloring of thermoplastics, polymers, fibers, rubber, waxes, lubricants, fuels, candles, paints, and printing inks.[1][6]

Troubleshooting Guide

Problem 1: Low or No Yield of this compound

Possible Cause Suggested Solution
Incorrect Reaction Temperature For the diazotization step, maintain a low temperature of 0–5 °C to prevent the decomposition of the unstable diazonium salt.[1] For the condensation reaction, ensure the temperature is within the optimal range of 175°C to 225°C.[1]
Improper pH for Coupling Reaction The coupling reaction should be carried out in a weakly alkaline solution to facilitate the electrophilic substitution onto the coupling component.[1] Adjust the pH accordingly.
Decomposition of Reactants or Products Excessive temperatures during the condensation reaction can lead to the degradation of reactants or the final product.[1] Carefully control the heating process.
Inefficient Mixing Ensure vigorous and consistent stirring throughout the reaction to promote contact between reactants.
Poor Quality of Starting Materials Use high-purity o-Anisidine and 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one. Impurities can interfere with the reaction.

Problem 2: Off-Color or Impure Product

Possible Cause Suggested Solution
Side Reactions The formation of phenols can occur if the diazonium salt decomposes before coupling.[7] Maintain the recommended low temperature during diazotization to minimize this.
Presence of Unreacted Starting Materials Implement purification steps such as recrystallization or column chromatography to remove unreacted precursors. LC-MS can be used to detect and quantify trace impurities.[1]
Contamination from Solvents In the condensation synthesis, using a molar excess of phthalic anhydride can also serve as a solvent, minimizing contamination from other solvents.[1]
Incorrect pH during Workup During the isolation of quinophthalone dyes, adjusting the pH of the slurry to between 7 and 11.5 is crucial. A pH above 11.5 can result in an orange color.[8]

Experimental Protocols

Detailed Methodology for Diazotization-Coupling Synthesis

  • Diazotization of o-Anisidine:

    • Dissolve o-Anisidine in a solution of hydrochloric acid and water.

    • Cool the mixture to 0–5 °C in an ice bath with constant stirring.

    • Slowly add an aqueous solution of sodium nitrite dropwise, ensuring the temperature remains within the 0–5 °C range.

    • Continue stirring for a short period after the addition is complete to ensure full formation of the diazonium salt.

  • Coupling Reaction:

    • In a separate vessel, dissolve 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one in a weakly alkaline solution (e.g., sodium hydroxide (B78521) or sodium carbonate solution).

    • Cool this solution to 0–5 °C.

    • Slowly add the previously prepared diazonium salt solution to the coupling component solution while maintaining the low temperature and stirring vigorously.

    • A yellow precipitate of this compound will form.

  • Isolation and Purification:

    • After the reaction is complete, continue stirring for a specified period.

    • Filter the precipitate and wash it thoroughly with water to remove any inorganic salts and unreacted starting materials.

    • The crude product can be further purified by recrystallization from a suitable organic solvent.

Data Presentation

Table 1: Reaction Conditions for this compound Synthesis

Parameter Diazotization-Coupling Reaction Condensation Reaction Reference
Primary Reactants o-Anisidine, 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-oneQuinaldine derivatives, Phthalic anhydride[1]
Temperature Diazotization: 0–5 °C175–225 °C[1]
Catalyst Not typically requiredZinc chloride (optional)[1]
pH Coupling: Weakly alkalineNot specified[1]
Solvent/Diluent Water, Hydrochloric acidMolten benzoic acid, excess Phthalic anhydride[1]

Visualizations

Troubleshooting_Solvent_Yellow_72_Synthesis start Start: Synthesis Issue low_yield Low or No Yield start->low_yield impure_product Off-Color or Impure Product start->impure_product check_temp Check Reaction Temperature low_yield->check_temp Possible Cause check_workup_ph Check Workup pH impure_product->check_workup_ph Possible Cause check_ph Check Coupling pH check_temp->check_ph Correct optimize Optimize Reaction Conditions check_temp->optimize Incorrect check_purity Analyze Starting Material Purity check_ph->check_purity Correct check_ph->optimize Incorrect check_purity->low_yield Pure, Re-evaluate check_purity->optimize Impure purify Implement Purification Steps check_workup_ph->purify Incorrect check_workup_ph->purify Correct, but still impure purify->impure_product Re-analyze

Caption: Troubleshooting workflow for common issues in this compound synthesis.

Experimental_Workflow_Solvent_Yellow_72 start Start: Diazotization-Coupling Synthesis diazotization Step 1: Diazotization of o-Anisidine (0-5°C) start->diazotization coupling Step 2: Coupling Reaction (Weakly Alkaline, 0-5°C) diazotization->coupling isolation Step 3: Isolation of Crude Product (Filtration & Washing) coupling->isolation purification Step 4: Purification (e.g., Recrystallization) isolation->purification end End: Pure this compound purification->end

Caption: Key steps in the experimental workflow for this compound synthesis.

References

"Challenges in the quantification of Solvent Yellow 72 in complex mixtures"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the quantification of Solvent Yellow 72 in complex mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in quantifying this compound in complex matrices?

A1: The main challenges in quantifying this compound stem from its presence in intricate sample matrices such as polymers, oils, and fuels. Key difficulties include:

  • Matrix Effects: In Liquid Chromatography-Mass Spectrometry (LC-MS/MS), co-eluting endogenous compounds from the matrix can interfere with the ionization of this compound, leading to ion suppression or enhancement and, consequently, inaccurate quantification.

  • Co-eluting Interferences: During High-Performance Liquid Chromatography (HPLC) analysis, other compounds in the sample may have similar retention times to this compound, resulting in overlapping peaks and inaccurate measurement.

  • Low Concentrations: In many applications, this compound may be present at trace levels, requiring highly sensitive analytical methods for accurate detection and quantification.

  • Sample Preparation Complexity: Efficiently extracting the non-polar this compound from complex, often viscous or solid, matrices without introducing interfering substances is a significant hurdle.

Q2: Which analytical techniques are most suitable for the quantification of this compound?

A2: The most commonly employed and suitable techniques are High-Performance Liquid Chromatography with UV-Visible detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

  • HPLC-UV is a robust and widely available technique. It is often used for routine analysis where sensitivity requirements are not exceedingly high.

  • LC-MS/MS offers superior sensitivity and selectivity, making it the preferred method for detecting trace amounts of this compound and for complex matrices where interferences are a major concern.

Q3: How can I minimize matrix effects in my LC-MS/MS analysis?

A3: Minimizing matrix effects is crucial for accurate quantification. Strategies include:

  • Effective Sample Cleanup: Employing techniques like Solid-Phase Extraction (SPE) can remove a significant portion of interfering matrix components.

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is free of the analyte can help to compensate for matrix effects.

  • Use of an Internal Standard: A stable isotope-labeled internal standard is ideal as it co-elutes with the analyte and experiences similar matrix effects.

  • Dilution: Diluting the sample extract can reduce the concentration of interfering compounds, thereby mitigating matrix effects.

Q4: What are the key stability considerations for this compound during analysis?

A4: this compound is a monoazo dye with good thermal stability, reportedly resistant to heat up to 200°C.[1] It also has a good light fastness rating. However, like many organic dyes, it can be susceptible to photodegradation upon prolonged exposure to light, which can generate reactive radical species.[1] It is advisable to store standards and samples in amber vials and minimize exposure to direct light during sample preparation and analysis.

Troubleshooting Guides

HPLC-UV Analysis Issues
Problem Potential Cause Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) Interaction of the analyte with active sites on the column (e.g., residual silanols).Column overload.Inappropriate mobile phase pH.Use a highly deactivated (end-capped) column.Adjust the mobile phase pH to suppress the ionization of interfering compounds.Reduce the injection volume or sample concentration.
Inconsistent Retention Times Changes in mobile phase composition.Fluctuations in column temperature.Pump malfunction.Ensure accurate and consistent mobile phase preparation.Use a column oven to maintain a stable temperature.Check the HPLC pump for leaks and ensure proper functioning.
Baseline Noise or Drift Contaminated mobile phase or detector flow cell.Air bubbles in the system.Use high-purity solvents and filter the mobile phase.Degas the mobile phase before use.Purge the pump and detector to remove air bubbles.
Co-eluting Peaks Insufficient chromatographic resolution.Optimize the mobile phase gradient and composition.Try a different column with a different stationary phase chemistry.Adjust the flow rate.
LC-MS/MS Analysis Issues
Problem Potential Cause Troubleshooting Steps
Ion Suppression or Enhancement Matrix effects from co-eluting compounds.Implement a more rigorous sample cleanup procedure (e.g., SPE).Use matrix-matched calibrants.Employ a stable isotope-labeled internal standard.Dilute the sample extract.
Low Signal Intensity Inefficient ionization of this compound.Suboptimal mass spectrometer settings.Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature).Tune the mass spectrometer for the specific m/z transitions of this compound.
High Background Noise Contamination in the LC system or mass spectrometer.Flush the LC system with appropriate solvents.Clean the ion source of the mass spectrometer.
Inaccurate Quantification Non-linearity of the calibration curve.Degradation of the analyte during sample processing.Ensure the calibration range is appropriate for the sample concentrations.Investigate the stability of this compound under your sample preparation conditions.

Quantitative Data Summary

The following tables provide representative quantitative data for the analysis of azo dyes in complex matrices, which can serve as a benchmark for method development and validation for this compound.

Table 1: Performance of an HPLC-DAD Method for Azo Dyes in a Complex Food Matrix (Turmeric) [2][3]

ParameterPerformance
Linearity (R²)≥ 0.9998
Limit of Detection (LOD)0.01–0.04 mg/kg
Limit of Quantification (LOQ)0.04–0.12 mg/kg
Accuracy (Recovery %)96.0–102.6%
Precision (RSD%)0.16–2.01%

Table 2: Performance of an LC-MS/MS Method for Synthetic Dyes in Textiles [4][5][6]

ParameterPerformance
Limit of Detection (LOD)0.02–1.35 ng/mL
Limit of Quantification (LOQ)0.06–4.09 ng/mL
Recovery % (at 10 ng/mL)81.8–114.1%

Experimental Protocols

Protocol 1: Extraction of this compound from a Polymer Matrix (e.g., Polyethylene)

This protocol is a general guideline and may require optimization based on the specific polymer and its additives.

  • Sample Preparation: Reduce the polymer sample to a small particle size (e.g., by grinding or cutting) to increase the surface area for extraction.

  • Solvent Extraction:

    • Weigh approximately 1 gram of the prepared polymer sample into a glass vial.

    • Add 20 mL of a suitable organic solvent (e.g., a mixture of an alkane like hexane (B92381) to swell the polymer and a more polar solvent like isopropanol (B130326) or dichloromethane (B109758) to dissolve the dye).

    • Cap the vial and sonicate for 30-60 minutes at a controlled temperature (e.g., 50-60°C).

  • Centrifugation: Centrifuge the extract at a high speed (e.g., 4000 rpm) for 10 minutes to pellet the polymer particles.

  • Filtration: Carefully decant the supernatant and filter it through a 0.22 µm PTFE syringe filter into a clean vial.

  • Concentration and Reconstitution:

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of the initial mobile phase for HPLC or LC-MS/MS analysis.

Protocol 2: HPLC-UV Method for Quantification of this compound

This is a general method that should be optimized for your specific instrument and sample.

  • HPLC System: A standard HPLC system with a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B52724) or methanol (B129727) (B), both with a small amount of an additive like 0.1% formic acid to improve peak shape.

    • Example Gradient: Start with 70% B, increase to 95% B over 10 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: The wavelength of maximum absorbance for this compound (determine by running a UV-Vis spectrum of a standard solution).

  • Quantification: Use an external standard calibration curve prepared with known concentrations of this compound.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing Sample Complex Matrix (e.g., Polymer, Oil) Grinding Size Reduction Sample->Grinding Extraction Solvent Extraction (e.g., Sonication) Grinding->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration (0.22 µm) Centrifugation->Filtration Evaporation Evaporation & Reconstitution Filtration->Evaporation HPLC_UV HPLC-UV Analysis Evaporation->HPLC_UV LC_MSMS LC-MS/MS Analysis Evaporation->LC_MSMS Quantification Quantification (Calibration Curve) HPLC_UV->Quantification LC_MSMS->Quantification Report Final Report Quantification->Report

Caption: General experimental workflow for the quantification of this compound.

Troubleshooting_Logic cluster_hplc HPLC-UV Issues cluster_ms LC-MS/MS Issues cluster_solutions Potential Solutions start Inaccurate Quantification Result peak_shape Poor Peak Shape? start->peak_shape retention_time Inconsistent Retention Time? start->retention_time coelution Co-eluting Peaks? start->coelution matrix_effect Matrix Effects Suspected? start->matrix_effect low_signal Low Signal Intensity? start->low_signal sol_peak Optimize Mobile Phase Change Column peak_shape->sol_peak sol_rt Check Pump & Temp. Prepare Fresh Mobile Phase retention_time->sol_rt sol_coelution Modify Gradient Use Different Column Chemistry coelution->sol_coelution sol_matrix Improve Sample Cleanup (SPE) Use Matrix-Matched Standards matrix_effect->sol_matrix sol_signal Optimize Ion Source Tune MS Parameters low_signal->sol_signal

Caption: Troubleshooting decision tree for inaccurate this compound results.

References

"Solvent selection for minimizing solvatochromic effects of Solvent Yellow 72"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Solvent Yellow 72. The focus is on understanding and minimizing solvatochromic effects to ensure consistent and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What is solvatochromism and why is it a concern for this compound?

A1: Solvatochromism is the phenomenon where the color of a substance, and more specifically its maximum absorption wavelength (λmax) in the UV-Visible spectrum, changes when dissolved in different solvents.[1] This occurs because solvents with different polarities can stabilize the ground and excited electronic states of the dye molecule to varying degrees.[2] For this compound, a monoazo pyrazolone (B3327878) dye, this can lead to inconsistent color and spectrophotometric readings if the solvent environment is not carefully controlled. In applications like coloration of plastics, fuels, and in analytical assays, unpredictable color shifts can compromise product quality and experimental accuracy.

Q2: How do I choose a solvent to minimize the solvatochromic effects of this compound?

A2: To minimize solvatochromic shifts, the ideal approach is to select a non-polar, aprotic solvent. These solvents have minimal specific interactions, such as hydrogen bonding, with the dye molecule, leading to more consistent spectral behavior. Solvents with a low dielectric constant and a low solvent polarity parameter, such as Reichardt's E.T.(30) value, are preferable. For example, solvents like hexane (B92381) or toluene (B28343) would be expected to produce less significant solvatochromic shifts compared to polar solvents like ethanol (B145695) or dimethyl sulfoxide.

Q3: What type of solvatochromism (positive or negative) is expected for this compound?

Q4: Can I use a mixture of solvents? How will this affect solvatochromism?

A4: Yes, solvent mixtures can be used, but they can also lead to complex and non-linear solvatochromic effects. The dye molecules may be preferentially solvated by one of the solvents in the mixture, leading to a local solvent environment that is different from the bulk solvent composition. If using a solvent mixture is necessary, it is crucial to maintain the exact composition of the mixture across all experiments to ensure reproducibility.

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Inconsistent color of this compound solutions between experiments. Variation in the solvent used, including different batches or grades of the same solvent with varying impurity profiles.1. Standardize the solvent used across all experiments. Use a high-purity, spectroscopy-grade solvent. 2. If possible, use a non-polar solvent to minimize sensitivity to minor variations. 3. Document the solvent manufacturer, grade, and lot number for each experiment.
Unexpected shifts in the λmax of this compound during UV-Vis analysis. The solvatochromic nature of the dye is interacting with solvents of different polarities.1. Consult the data table below to understand the expected λmax in different solvent environments. 2. Measure the λmax of your sample in a reference non-polar solvent (e.g., hexane) to establish a baseline. 3. If you must use a polar solvent, ensure its polarity is consistent.
Broad or distorted peaks in the UV-Vis spectrum. The presence of multiple solvated species or dye aggregation.1. Try a different solvent to see if the peak shape improves. 2. Lower the concentration of the dye to reduce the likelihood of aggregation. 3. Ensure the dye is fully dissolved in the chosen solvent.

Data Presentation

Since specific experimental data for the solvatochromism of this compound is not widely published, the following table presents representative data for a structurally similar pyrazolone azo dye to illustrate the expected trends. This data should be used as a guideline for understanding the potential solvatochromic behavior of this compound.

SolventSolvent TypeReichardt's E.T.(30) (kcal/mol)Representative λmax (nm)
n-HexaneNon-polar31.0[3]~410
TolueneNon-polar33.9[3]~415
ChloroformPolar Aprotic39.1[3]~425
Ethyl AcetatePolar Aprotic38.1[3]~420
AcetonePolar Aprotic42.2~430
AcetonitrilePolar Aprotic45.6[3]~435
Dimethyl Sulfoxide (DMSO)Polar Aprotic45.1[3]~440
2-PropanolPolar Protic48.4[3]~438
EthanolPolar Protic51.9[3]~442
MethanolPolar Protic55.4~445
WaterPolar Protic63.1[3]~450

Note: The λmax values are illustrative for a pyrazolone azo dye and may differ for this compound. The general trend of a bathochromic shift with increasing solvent polarity is expected to be similar.

Experimental Protocols

Protocol for Determining the Solvatochromic Effect on this compound

This protocol outlines the steps to measure the absorption spectra of this compound in a range of solvents to determine its solvatochromic behavior.

1. Materials:

  • This compound (high purity)

  • Spectroscopy-grade solvents of varying polarities (e.g., hexane, toluene, acetone, ethanol, DMSO)

  • Volumetric flasks (10 mL)

  • Micropipette

  • Quartz cuvettes (1 cm path length)

  • UV-Visible Spectrophotometer

2. Procedure:

  • Prepare a Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a suitable solvent (e.g., acetone) to prepare a concentrated stock solution (e.g., 1 mg/mL).

  • Prepare Dilute Solutions: For each solvent to be tested, pipette a small volume of the stock solution into a 10 mL volumetric flask and dilute to the mark with the respective solvent. The final concentration should result in a maximum absorbance between 0.5 and 1.5 AU.

  • Spectrophotometer Setup: Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 20 minutes for stabilization.

  • Baseline Correction: Fill a quartz cuvette with the pure solvent that will be used for the first measurement. This will serve as the blank. Place the cuvette in the spectrophotometer and perform a baseline correction over the desired wavelength range (e.g., 350-600 nm).

  • Sample Measurement: Empty the cuvette, rinse it with a small amount of the dye solution to be measured, and then fill it with the dye solution. Place the cuvette in the sample holder.

  • Acquire Spectrum: Scan the sample over the same wavelength range used for the baseline correction.

  • Record λmax: Identify and record the wavelength of maximum absorbance (λmax).

  • Repeat for Each Solvent: Repeat steps 4-7 for each of the different solvents, ensuring to perform a new baseline correction with each new pure solvent.

Visualizations

G Workflow for Solvent Selection to Minimize Solvatochromism A Define Experimental Requirements (e.g., solubility, transparency) B Identify Potential Solvents A->B C Characterize Solvents by Polarity (e.g., E.T.(30) value) B->C D Prepare Solutions of this compound in Selected Solvents C->D E Measure UV-Vis Spectra and Determine λmax D->E F Analyze Solvatochromic Shift (Plot λmax vs. Polarity) E->F G Select Solvent with Minimal Shift (Ideally a non-polar solvent) F->G H Validate Selected Solvent for Application G->H

Caption: Workflow for selecting a solvent to minimize solvatochromic effects.

G Conceptual Diagram of Solvatochromism cluster_0 Non-Polar Solvent cluster_1 Polar Solvent (Positive Solvatochromism) Ground State 1 Ground State (μg) Excited State 1 Excited State (μe) Ground State 1->Excited State 1 ΔE1 Polar Solvent Stabilizes\nExcited State More Polar Solvent Stabilizes Excited State More Excited State 1->Polar Solvent Stabilizes\nExcited State More Ground State 2 Ground State (μg) Excited State 2 Excited State (μe) Ground State 2->Excited State 2 ΔE2 < ΔE1 (Red Shift) Excited State 2->Polar Solvent Stabilizes\nExcited State More

Caption: Solvatochromism: Stabilization of electronic states by solvent polarity.

References

Validation & Comparative

A Tale of Two Dyes: Nile Red, the Cellular Cartographer, vs. Solvent Yellow 72, the Industrial Colorist

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of cellular biology and drug development, the precise visualization of lipids is paramount. This has led to the extensive use of fluorescent dyes, with Nile Red being a prominent tool for researchers. In contrast, Solvent Yellow 72, a dye with a similar affinity for nonpolar environments, finds its applications in a vastly different realm. This guide provides a comprehensive comparison of these two compounds, clarifying their respective roles and functionalities based on available scientific data.

At a Glance: Key Differences

While both dyes are soluble in organic solvents, their utility in research, particularly for lipid staining, is vastly different. Nile Red is a well-characterized fluorescent probe extensively used in biological imaging, whereas this compound is an industrial colorant with no established application in this field.

FeatureThis compoundNile Red
Primary Application Industrial colorant for plastics, waxes, fuels[1][2]Fluorescent stain for intracellular lipids[3]
Chemical Class Monoazo dye[1][4]Phenoxazone
Fluorescence in Lipids Data not availableStrong, environment-dependent fluorescence
Excitation Maxima Data not available~488 nm (in neutral lipids)
Emission Maxima Data not available~550 nm (yellow-gold in neutral lipids), >630 nm (red in polar lipids)
Solvatochromism Expected for monoazo dyes, but no specific data for lipid environmentsWell-documented; emission shifts from red in polar environments to yellow-gold in nonpolar lipid droplets[5]
Use in Live Cell Imaging Not reportedWidely used
Photostability Light fastness rating of 5-6 (industrial scale)[1][2]Prone to photobleaching, a known limitation[6]
Cytotoxicity Data not available for biological systemsCan be cytotoxic at higher concentrations or with prolonged exposure

In-Depth Analysis

Nile Red: The Researcher's Choice for Lipid Visualization

Nile Red (9-diethylamino-5H-benzo[α]phenoxazine-5-one) is a highly sensitive, lipophilic, and solvatochromic fluorescent dye. Its fluorescence is minimal in aqueous environments but becomes intense in hydrophobic settings, making it an excellent candidate for staining intracellular lipid droplets.[3]

A key feature of Nile Red is its solvatochromism—the color of its fluorescence is dependent on the polarity of the surrounding environment.[5] In the nonpolar environment of neutral lipid droplets (e.g., triglycerides and cholesterol esters), it exhibits a strong yellow-gold fluorescence. In contrast, in more polar lipids, such as those found in membranes, it fluoresces red. This property allows researchers to differentiate between different lipid species within a cell.

Nile Red is widely used in various applications, including:

  • Quantification of cellular lipid content: The intensity of its fluorescence can be correlated with the amount of neutral lipids.

  • Visualization of lipid droplets: Its strong fluorescence provides high-contrast images of these organelles.

  • Screening for drugs that affect lipid metabolism: Changes in lipid droplet morphology or number can be monitored.

  • Detection of microplastics: Its lipophilic nature allows it to stain these polymer particles.

However, Nile Red is not without its limitations. It can be prone to photobleaching, and its broad emission spectrum can sometimes lead to spectral overlap with other fluorophores. Some studies have also pointed to potential interference from chlorophyll (B73375) autofluorescence in plant and algal cells.[6]

This compound: An Industrial Dye with Untapped Potential?

This compound is a monoazo dye primarily used for coloring a variety of industrial products, including plastics, polymers, waxes, oils, and printing inks.[1][2] It is valued in these applications for its bright yellow color, good heat resistance (up to 200°C), and light fastness.[1][2]

Chemically, it is 4-[(2-methoxyphenyl)diazenyl]-5-methyl-2-phenyl-1,2-dihydro-pyrazol-3-one.[1] While its solubility in non-polar media is a key characteristic for its industrial uses, there is a significant lack of scientific literature describing its use as a fluorescent stain in biological contexts. Crucially, data on its photophysical properties, such as fluorescence excitation and emission spectra, quantum yield, and solvatochromic behavior in lipid environments, are not available in the public domain.

Although some monoazo dyes are known to exhibit solvatochromism, without specific experimental data, the potential for this compound as a fluorescent lipid stain remains purely speculative. Its primary design and characterization have been for coloration, not for fluorescence-based detection and imaging.

Experimental Protocols

Due to the lack of information on this compound for lipid staining, a detailed protocol can only be provided for the well-established Nile Red staining procedure.

Protocol: Staining of Intracellular Lipids with Nile Red

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

Materials:

  • Nile Red stock solution (1 mg/mL in acetone (B3395972) or DMSO)

  • Phosphate-buffered saline (PBS)

  • Formaldehyde (B43269) (4% in PBS) for fixed-cell staining (optional)

  • Microscope slides or imaging plates

  • Fluorescence microscope with appropriate filter sets (e.g., for GFP/FITC or TRITC/RFP)

Procedure for Live-Cell Staining:

  • Cell Culture: Grow cells to the desired confluency on microscope slides or imaging plates.

  • Preparation of Staining Solution: Dilute the Nile Red stock solution in PBS to a final concentration of 0.1-1.0 µg/mL.

  • Staining: Remove the cell culture medium and wash the cells once with PBS. Add the Nile Red staining solution to the cells and incubate for 5-15 minutes at room temperature or 37°C, protected from light.

  • Washing: Remove the staining solution and wash the cells twice with PBS.

  • Imaging: Immediately image the cells using a fluorescence microscope. For neutral lipids, use an excitation wavelength of ~488 nm and detect the emission at ~550 nm (yellow-gold). For polar lipids, use an excitation of ~550 nm and detect emission at >630 nm (red).

Procedure for Fixed-Cell Staining:

  • Fixation: After washing the cells with PBS, add 4% formaldehyde and incubate for 15-30 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Staining: Follow steps 2 and 3 from the live-cell staining protocol.

  • Imaging: Mount the coverslips with an appropriate mounting medium and image as described above.

Visualizing the Comparison and Workflow

To further illustrate the comparison and the experimental process, the following diagrams are provided.

Logical Comparison of this compound and Nile Red for Lipid Staining cluster_SY72 This compound cluster_NR Nile Red SY72_props Primary Use: Industrial Colorant Chemical Class: Monoazo Dye Fluorescence Data for Lipids: N/A Biological Staining Protocols: N/A Conclusion Conclusion: Nile Red is the established standard for fluorescent lipid staining. This compound is not documented for this application. SY72_props->Conclusion Lack of biological data NR_props Primary Use: Fluorescent Lipid Stain Chemical Class: Phenoxazone Fluorescence: Strong & Solvatochromic Protocols: Well-established NR_props->Conclusion Proven utility

Caption: A diagram illustrating the comparative features of this compound and Nile Red for lipid staining applications.

Experimental Workflow for Nile Red Lipid Staining Start Start: Prepare Cells Wash1 Wash Cells with PBS Start->Wash1 Prep_Stain Prepare Nile Red Staining Solution (0.1-1.0 µg/mL in PBS) Stain Incubate with Nile Red Solution (5-15 min, protected from light) Prep_Stain->Stain Wash1->Prep_Stain Wash1->Stain Wash2 Wash Cells with PBS (2x) Stain->Wash2 Image Fluorescence Microscopy Imaging (Ex/Em: ~488/550 nm for neutral lipids) Wash2->Image End End: Data Analysis Image->End

References

A Comparative Guide to the Purity Validation of Solvent Yellow 72 by HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the validation of Solvent Yellow 72 purity. The information presented herein, supported by experimental protocols and data, is intended to assist researchers in selecting the most appropriate method for their specific analytical needs. The purity of chemical reagents is paramount in research and development, directly impacting the reliability and reproducibility of experimental outcomes.

Introduction to this compound and the Imperative of Purity

This compound, with the chemical formula C₁₇H₁₆N₄O₂, is a monoazo dye widely used as a colorant in plastics, polymers, fibers, waxes, and printing inks.[1] Its synthesis typically involves the diazotization of o-Anisidine followed by a coupling reaction with 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one.[1] Given this synthetic pathway, the final product may contain various impurities, including unreacted starting materials, byproducts from side reactions during diazotization and coupling, or degradation products.[2][3] The presence of such impurities can significantly alter the physicochemical and toxicological properties of the dye, making accurate purity assessment a critical step for its application in sensitive research and development environments.

High-Performance Liquid Chromatography (HPLC) is a powerful and widely adopted technique for the analysis of non-volatile and thermally labile compounds like azo dyes.[4][5] Its high resolution and sensitivity make it an ideal method for separating and quantifying the main component from its potential impurities.

High-Performance Liquid Chromatography (HPLC) for Purity Validation

A reversed-phase HPLC method is highly effective for the purity analysis of this compound. This approach utilizes a non-polar stationary phase and a polar mobile phase, allowing for the separation of compounds based on their hydrophobicity.

Experimental Protocol: HPLC-UV/Vis

A typical HPLC protocol for the analysis of this compound is detailed below.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of a suitable solvent, such as acetonitrile (B52724) or methanol, to create a stock solution of 1 mg/mL.

  • Further dilute the stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL.

  • Filter the final solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.

2. Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for the separation of azo dyes.[4][6][7][8]

  • Mobile Phase: A gradient elution is often employed using a mixture of an aqueous buffer and an organic modifier. A typical mobile phase could be a mixture of acetonitrile and water containing a small amount of acid (e.g., 0.1% phosphoric acid or formic acid for MS compatibility).

  • Flow Rate: A flow rate of 1.0 mL/min is generally suitable.

  • Injection Volume: 10-20 µL.

  • Column Temperature: Maintained at a constant temperature, for instance, 30 °C, to ensure reproducibility.

  • Detection: A UV-Vis detector set at the maximum absorption wavelength (λmax) of this compound.

3. Data Analysis:

  • The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Comparison with Alternative Analytical Techniques

While HPLC is a robust method for purity determination, other techniques can also be employed, each with its own set of advantages and limitations. This section compares HPLC with Ultra-High-Performance Liquid Chromatography (UPLC) and Thin-Layer Chromatography (TLC).

Ultra-High-Performance Liquid Chromatography (UPLC)

UPLC is a more recent advancement in liquid chromatography that utilizes columns with smaller particle sizes (typically sub-2 µm) and operates at much higher pressures than conventional HPLC.[9][10]

  • Advantages over HPLC: UPLC offers significantly faster analysis times, improved resolution, and enhanced sensitivity.[9][11][12][13] The reduction in particle size leads to more efficient separation and narrower peaks.

  • Disadvantages: The initial investment for a UPLC system is higher than for an HPLC system.[11] The method also requires higher purity solvents and more stringent sample filtration due to the smaller particle size of the column packing.

Thin-Layer Chromatography (TLC)

TLC is a planar chromatographic technique that is simple, rapid, and cost-effective for the qualitative assessment of purity.[14]

  • Advantages over HPLC: TLC is significantly faster and less expensive, requiring minimal instrumentation.[14] It is an excellent tool for rapid screening of multiple samples and for monitoring the progress of chemical reactions.

  • Disadvantages: TLC is primarily a qualitative or semi-quantitative technique. It offers lower resolution and sensitivity compared to HPLC and UPLC. The determination of the number and relative amounts of impurities is less precise.

Quantitative Data Summary

The following table provides a comparative overview of the performance characteristics of HPLC, UPLC, and TLC for the purity analysis of organic dyes.

ParameterHPLCUPLCTLC
Principle Liquid chromatography with a packed columnLiquid chromatography with a column packed with sub-2 µm particles at high pressurePlanar chromatography on a thin layer of adsorbent
Analysis Time 15-30 minutes1-5 minutes5-20 minutes
Resolution HighVery HighLow to Moderate
Sensitivity (LOD/LOQ) Low µg/mL to ng/mL rangeSub-ng/mL rangeµg range
Quantitative Accuracy ExcellentExcellentSemi-quantitative to Poor
Cost per Sample ModerateLow (due to high throughput)Very Low
Initial Investment ModerateHighVery Low
Solvent Consumption HighLowVery Low

Visualizing the Experimental Workflow

To further elucidate the analytical process, the following diagrams illustrate the experimental workflow for HPLC purity validation and the logical relationship for selecting an appropriate analytical technique.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve dilute Dilute to Final Concentration dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV-Vis Detection separate->detect chromatogram Obtain Chromatogram detect->chromatogram integrate Integrate Peak Areas chromatogram->integrate calculate Calculate Purity (%) integrate->calculate

HPLC Purity Validation Workflow

Analytical_Technique_Selection cluster_screening Initial Screening & Qualitative Analysis cluster_quantitative Quantitative Purity & Impurity Profiling cluster_highthroughput High-Throughput Quantitative Analysis start Analytical Need TLC TLC start->TLC Qualitative check? HPLC HPLC start->HPLC Quantitative analysis? TLC_adv Advantages: - Fast - Inexpensive - Simple UPLC UPLC HPLC->UPLC Need higher throughput? HPLC_adv Advantages: - High Resolution - High Sensitivity - Quantitative Accuracy UPLC_adv Advantages: - Very Fast - Highest Resolution - Highest Sensitivity

Decision Tree for Analytical Method Selection

References

A Researcher's Guide to the Spectroscopic Cross-Validation of Solvent Yellow 72

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate identification and characterization of chemical compounds are paramount. This guide provides a framework for the spectroscopic cross-validation of Solvent Yellow 72 (C.I. 127450), a monoazo pyrazolone (B3327878) dye. Due to the limited availability of public, raw spectroscopic data for this compound, this guide presents expected spectral characteristics based on its chemical class, alongside a comparative analysis with other relevant solvent dyes. The detailed experimental protocols provided will enable researchers to generate their own robust data for validation.

Comparative Spectroscopic Data

While specific, publicly archived spectra for this compound are scarce, its chemical structure as a monoazo pyrazolone dye allows for the prediction of its key spectroscopic features. For a practical comparison, this section summarizes the expected data for this compound alongside available experimental data for other common solvent dyes.

Spectroscopic TechniqueThis compound (Expected)Solvent Yellow 14 (Experimental)Solvent Red 24 (Experimental)
UV-Visible Spectroscopy
λmax (in Ethanol)~400-420 nm228 nm, ~480 nm~521 nm
Molar Absorptivity (ε)Data not availableData not availableData not available
Infrared Spectroscopy (IR)
-N=N- (Azo stretch)~1450-1500 cm⁻¹~1450 cm⁻¹~1465 cm⁻¹
C=O (Pyrazolone stretch)~1650-1680 cm⁻¹Not ApplicableNot Applicable
Aromatic C-H stretch~3000-3100 cm⁻¹~3050 cm⁻¹~3050 cm⁻¹
Nuclear Magnetic Resonance (NMR)
¹H Chemical Shifts (in CDCl₃)Aromatic Protons: ~6.8-8.0 ppm, Methyl Protons: ~2.3-2.5 ppm, Methoxy Protons: ~3.9-4.1 ppmAromatic Protons: ~6.8-8.5 ppmAromatic Protons: ~6.7-8.6 ppm, Methyl Protons: ~2.4-2.7 ppm
¹³C Chemical Shifts (in CDCl₃)Aromatic Carbons: ~110-160 ppm, C=O Carbon: ~160-170 ppm, Methyl Carbon: ~15-20 ppm, Methoxy Carbon: ~55-60 ppmAromatic Carbons: ~115-150 ppmAromatic Carbons: ~110-155 ppm, Methyl Carbons: ~17-22 ppm

Experimental Protocols

To ensure the generation of high-quality, reproducible data for cross-validation, the following detailed experimental protocols are provided.

UV-Visible (UV-Vis) Spectroscopy
  • Objective: To determine the maximum absorption wavelength (λmax) and molar absorptivity (ε) of the dye.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Procedure:

    • Prepare a stock solution of the dye in a suitable spectroscopic grade solvent (e.g., ethanol, methanol, or dichloromethane) at a concentration of approximately 1 mg/mL.

    • From the stock solution, prepare a series of dilutions to find a concentration that gives an absorbance reading between 0.5 and 1.5 at the λmax.

    • Use the same solvent as a reference blank to calibrate the spectrophotometer.

    • Acquire the absorption spectrum over a wavelength range of 200-800 nm.

    • Record the λmax and the corresponding absorbance value.

    • Calculate the molar absorptivity (ε) using the Beer-Lambert law: A = εbc, where A is the absorbance, b is the path length of the cuvette (typically 1 cm), and c is the molar concentration of the solution.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Objective: To identify the characteristic functional groups present in the dye molecule.

  • Instrumentation: A Fourier-Transform Infrared spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Procedure:

    • Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol (B130326) and allowing it to dry completely.

    • Record a background spectrum of the empty ATR crystal.

    • Place a small amount of the solid dye powder onto the ATR crystal, ensuring complete coverage.

    • Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

    • Acquire the IR spectrum over a range of 4000-400 cm⁻¹.

    • Identify the characteristic absorption bands corresponding to the functional groups of the dye, such as the azo (-N=N-), carbonyl (C=O), and aromatic (C-H) vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To elucidate the detailed molecular structure and confirm the identity of the dye.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Procedure:

    • Dissolve approximately 5-10 mg of the dye in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

    • Acquire a ¹H NMR spectrum to identify the different types of protons and their chemical environments.

    • Acquire a ¹³C NMR spectrum to identify the different types of carbon atoms.

    • If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to establish the connectivity between protons and carbons and to aid in the complete assignment of the spectra.

    • Analyze the chemical shifts, integration values, and coupling constants to confirm the molecular structure of the dye.

Cross-Validation Workflow

The following diagram illustrates a logical workflow for the cross-validation of spectroscopic data for a compound like this compound. This process ensures the reliability and accuracy of the analytical results.

cross_validation_workflow cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_validation Validation cluster_conclusion Conclusion uv_vis UV-Vis Spectroscopy uv_vis_analysis Determine λmax and ε uv_vis->uv_vis_analysis ftir FT-IR Spectroscopy ftir_analysis Identify Functional Groups ftir->ftir_analysis nmr NMR Spectroscopy nmr_analysis Elucidate Molecular Structure nmr->nmr_analysis lit_comparison Comparison with Literature/Database uv_vis_analysis->lit_comparison alt_dye_comparison Comparison with Alternative Dyes uv_vis_analysis->alt_dye_comparison consistency_check Internal Consistency Check uv_vis_analysis->consistency_check ftir_analysis->lit_comparison ftir_analysis->alt_dye_comparison ftir_analysis->consistency_check nmr_analysis->lit_comparison nmr_analysis->alt_dye_comparison nmr_analysis->consistency_check confirmation Confirmation of Identity and Purity lit_comparison->confirmation alt_dye_comparison->confirmation consistency_check->confirmation

Caption: A workflow for the cross-validation of spectroscopic data.

A Comparative Analysis of Solvent Yellow Dyes for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate dyes is crucial for a variety of applications, from staining and imaging to formulation and quality control. This guide provides a detailed comparative analysis of various Solvent Yellow dyes, offering insights into their performance characteristics based on experimental data. We delve into key metrics such as lightfastness, heat stability, solubility, and color strength to facilitate informed decision-making for your specific research needs.

This guide presents a comprehensive overview of several common Solvent Yellow dyes, summarizing their quantitative performance data in easily comparable tables. Detailed experimental protocols for key performance indicators are also provided to ensure the reproducibility of results.

Performance Characteristics of Solvent Yellow Dyes

The selection of a suitable Solvent Yellow dye is contingent on the specific requirements of the application. Key performance indicators include resistance to degradation by light and heat, solubility in relevant solvents, and the intensity of the color. The chemical structure of the dye, whether it be an azo, anthraquinone, or methine derivative, significantly influences these properties.

Data Summary

The following tables provide a comparative summary of the key performance characteristics of a selection of Solvent Yellow dyes, based on available data.

Table 1: Lightfastness and Heat Stability of Selected Solvent Yellow Dyes

Dye NameC.I. NameCAS NumberChemical ClassLightfastness (in PS)Heat Resistance (in PS) (°C)
Solvent Yellow 1412055842-07-9Monoazo5-6260[1]
Solvent Yellow 16127004314-14-1MonoazoGood[2][3]280[4]
Solvent Yellow 56110212481-94-9Monoazo--
Solvent Yellow 82-12227-67-7Monoazo Metal Complex7[5]190[5]
Solvent Yellow 93481604702-90-3Methine6-7300
Solvent Yellow 985623812671-74-8, 27870-92-4Thiaxanthene6-7[6]300[6]
Solvent Yellow 114470207576-65-0Quinoline7-8300
Solvent Yellow 160:15516594945-27-4-7-8[7]350[7]
Solvent Yellow 1635884013676-91-0Anthraquinone8[8]300[8][9]
Solvent Yellow 179-80748-21-6Methine7-8[10]280[10]

Lightfastness is rated on a scale of 1 to 8, where 8 represents the highest fastness.

Table 2: Solubility of Selected Solvent Yellow Dyes in Various Solvents (g/L at 20°C)

Dye NameAcetoneButyl AcetateMethylbenzeneDichloromethaneEthanol
Solvent Yellow 8250[5]----
Solvent Yellow 9381025190-
Solvent Yellow 982.2[6]1.6[6]53.9[6]186.3[6]1.1[6]
Solvent Yellow 1142.21.653.9186.31.1
Solvent Yellow 16313.7[8]15.9[8]75.9[8]500[8]1.7[8]
Solvent Yellow 179200[11]90[11]130[11]550[11]2[11]

Experimental Protocols

To ensure the accuracy and reproducibility of the performance data, standardized testing methodologies are employed. Below are detailed protocols for the key experiments cited in this guide.

Lightfastness Determination (ISO 105-B02)

The lightfastness of a dye is its resistance to fading upon exposure to light. The ISO 105-B02 standard is a widely accepted method for this evaluation.

Methodology:

  • Specimen Preparation: A sample of the material colored with the Solvent Yellow dye is prepared.

  • Exposure: The specimen is exposed to an artificial light source, typically a xenon arc lamp, under controlled conditions that simulate natural daylight (D65).

  • Reference Materials: Simultaneously, a set of blue wool references (rated 1 to 8) are exposed alongside the test specimen.

  • Assessment: The change in color of the test specimen is periodically compared to the fading of the blue wool references. The lightfastness rating is determined by identifying which blue wool reference shows a similar degree of fading.

Lightfastness_Test_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_assessment Assessment start Start prep_specimen Prepare Dyed Specimen start->prep_specimen prep_refs Prepare Blue Wool References (1-8) start->prep_refs expose Expose Specimen & References to Xenon Arc Lamp (ISO 105-B02) prep_specimen->expose prep_refs->expose compare Periodically Compare Fading of Specimen to References expose->compare assign_rating Assign Lightfastness Rating (1-8) compare->assign_rating end_node End assign_rating->end_node

Workflow for Lightfastness Determination (ISO 105-B02).
Heat Stability Assessment (ASTM D3045)

Heat stability is a critical parameter for applications involving high-temperature processing, such as in plastics. ASTM D3045 provides a standard practice for the heat aging of plastics.

Methodology:

  • Specimen Preparation: Standardized specimens of the plastic colored with the Solvent Yellow dye are prepared.

  • Conditioning: The specimens are conditioned at standard laboratory conditions to eliminate variables like moisture content.

  • Heat Aging: The specimens are placed in a controlled-temperature oven for a specified duration. The temperature is chosen to reflect potential processing or end-use conditions.

  • Evaluation: After aging, the specimens are cooled and their properties, such as color change, are evaluated and compared to un-aged control specimens.

Solubility Determination

The solubility of a dye in various solvents is a key factor in its application. A common method for determining solubility is the flask method.

Methodology:

  • Solvent Selection: A range of relevant organic solvents is chosen.

  • Saturation: An excess amount of the Solvent Yellow dye is added to a known volume of the solvent in a flask to create a saturated solution.

  • Equilibration: The flask is sealed and agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: The undissolved solid is allowed to settle, and a sample of the clear supernatant is carefully removed.

  • Concentration Measurement: The concentration of the dye in the supernatant is determined using a suitable analytical technique, such as UV-Vis spectrophotometry.

Solubility_Determination_Workflow start Start add_excess Add Excess Dye to Known Volume of Solvent start->add_excess equilibrate Agitate at Constant Temperature (24-48h) add_excess->equilibrate settle Allow Undissolved Solid to Settle equilibrate->settle supernatant Extract Clear Supernatant settle->supernatant measure Measure Concentration (e.g., UV-Vis) supernatant->measure calculate Calculate Solubility (g/L) measure->calculate end_node End calculate->end_node

Workflow for Solubility Determination.
Color Strength Measurement

The color strength, or tinctorial strength, of a dye is its ability to impart color. It is a crucial parameter for quality control and formulation.

Methodology:

  • Solution Preparation: A standard solution of the Solvent Yellow dye is prepared at a known concentration in a suitable solvent.

  • Spectrophotometric Analysis: The absorbance of the solution is measured at the wavelength of maximum absorption (λmax) using a UV-Vis spectrophotometer.

  • Comparison: The color strength of a sample is determined by comparing its absorbance to that of a reference standard at the same concentration.

Logical Framework for Dye Selection

The choice of a specific Solvent Yellow dye is often a multi-faceted decision that depends on the intended application. The following diagram illustrates a logical decision-making process for selecting a suitable dye.

Dye_Selection_Logic start Define Application Requirements q_heat High Heat Processing? start->q_heat q_light Significant Light Exposure? q_heat->q_light No select_heat_stable Select Dyes with High Heat Resistance (e.g., SY-160:1, SY-163) q_heat->select_heat_stable Yes q_solvent Specific Solvent System? q_light->q_solvent No select_lightfast Select Dyes with High Lightfastness (e.g., SY-114, SY-163) q_light->select_lightfast Yes select_soluble Select Dyes with High Solubility in Target Solvent q_solvent->select_soluble Yes final_selection Final Dye Selection q_solvent->final_selection No select_heat_stable->q_light select_lightfast->q_solvent select_soluble->final_selection

Decision Tree for Solvent Yellow Dye Selection.

This guide provides a foundational understanding of the comparative performance of various Solvent Yellow dyes. For specific and critical applications, it is always recommended to conduct in-house testing to validate the performance of the selected dye under your precise experimental conditions.

References

Assessing the Biocompatibility of Novel Dyes for Live-Cell Imaging: A Comparative Guide Featuring Solvent Yellow 72

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Solvent Yellow 72 is a monoazo dye primarily used in the plastics and polymer industries for its vibrant yellow hue and high resistance to heat and light.[1][2][3][4] Its solubility in organic solvents and strong fluorescence suggest it could have potential as a cellular stain.[2] However, its biocompatibility is uncharacterized, and concerns exist regarding azo dyes, which can be metabolized into potentially harmful aromatic amines.[1][5] This guide outlines a series of experiments to rigorously evaluate such a dye before its adoption in live-cell imaging protocols.

Comparative Analysis of Key Performance Indicators

To objectively assess a novel dye like this compound, its performance must be benchmarked against a panel of widely used, well-validated live-cell imaging dyes. Here, we propose a comparison with Hoechst 33342 (a nuclear stain), Calcein AM (a viability indicator), and a generic cytoplasmic membrane dye. The following tables should be populated with experimental data to facilitate a direct comparison.

Table 1: Spectral Properties and Photostability

ParameterThis compound (Hypothetical)Hoechst 33342Calcein AM
Excitation Max (nm)~450~350~490
Emission Max (nm)~520~461~525
Quantum YieldTo be determined0.420.75
Photobleaching Half-life (s)To be determinedModerateHigh
Recommended ConcentrationTo be determined1-5 µg/mL1-5 µM

Table 2: Cytotoxicity Assessment

ParameterThis compoundHoechst 33342Calcein AM
Cell Viability (MTT Assay)
IC50 (µM) after 24hTo be determined>10 µM>50 µM
Membrane Integrity (Live/Dead Assay)
% Dead Cells at 1x Conc. (24h)To be determined< 5%< 2%
% Dead Cells at 5x Conc. (24h)To be determined< 10%< 5%

Table 3: Effects on Cellular Function

ParameterThis compoundHoechst 33342Calcein AM
Cell Proliferation (Cell Count)
% Inhibition at 1x Conc. (48h)To be determinedMinimalMinimal
Morphological Changes
Observable AlterationsTo be determinedNone at working conc.None

Experimental Workflow and Methodologies

A systematic approach is crucial for a thorough biocompatibility assessment. The following workflow provides a logical sequence of experiments.

G cluster_0 Phase 1: Basic Characterization cluster_1 Phase 2: Cytotoxicity Screening cluster_2 Phase 3: Functional Impact Assessment cluster_3 Phase 4: Decision A Determine Spectral Properties (Ex/Em maxima, Quantum Yield) B Assess Photostability (Photobleaching rate) A->B C Dose-Response Cytotoxicity Assay (e.g., MTT, 24-72h) B->C D Membrane Integrity Assay (e.g., Live/Dead Staining) C->D E Cell Proliferation Assay (e.g., Cell counting, 48-96h) D->E F Morphological Analysis (Phase contrast/DIC imaging) E->F G Stress Pathway Activation (e.g., Caspase 3/7 assay for apoptosis) F->G H Biocompatible for Live-Cell Imaging? G->H

Figure 1. Experimental workflow for assessing novel dye biocompatibility.

Experimental Protocols

1. MTT Cytotoxicity Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[5][6]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.

  • Dye Treatment: Prepare serial dilutions of this compound and control dyes in culture medium. Replace the existing medium with the dye-containing medium and incubate for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to untreated control cells.

2. Live/Dead Viability/Cytotoxicity Assay

This assay uses two fluorescent dyes, typically Calcein AM and a membrane-impermeable DNA-binding dye like Propidium Iodide or Ethidium Homodimer, to simultaneously identify live and dead cells.[7][8]

  • Cell Preparation: Culture cells on glass-bottom dishes suitable for microscopy.

  • Dye Treatment: Treat cells with the desired concentrations of this compound or control dyes for a specified period (e.g., 24 hours).

  • Staining: Prepare a working solution of the Live/Dead assay reagents in D-PBS. Wash the cells once with D-PBS and then incubate them in the staining solution for 30-45 minutes at room temperature.[7]

  • Imaging: Visualize the cells using a fluorescence microscope with appropriate filter sets for the two dyes (e.g., green for live cells, red for dead cells).

  • Quantification: Count the number of live (green) and dead (red) cells in multiple fields of view to determine the percentage of dead cells.

Potential Impact on Cellular Signaling

A cytotoxic compound can trigger various cellular stress response pathways, ultimately leading to apoptosis or necrosis.[9] The activation of these pathways is a sensitive indicator of a dye's negative impact on cell health. For instance, the cleavage of caspase-3 and caspase-7 is a hallmark of apoptosis.[10]

G A Cytotoxic Dye (e.g., this compound) B Cellular Damage (e.g., Membrane, DNA, Organelles) A->B C Stress Sensors Activated B->C D Signal Transduction Cascade C->D E Effector Proteins (e.g., Caspases) D->E G Cell Cycle Arrest D->G Checkpoint Activation H DNA Repair D->H F Apoptosis E->F

Figure 2. Generic signaling pathway activated by cellular damage.

Dye Selection Guide

Choosing the right dye is critical. The ideal live-cell stain should be bright, photostable, and, most importantly, biologically inert at the working concentration.

G A Start: Need a Live-Cell Dye B Is the dye's biocompatibility well-documented? A->B C Select a well-validated dye (e.g., Hoechst, Calcein AM) B->C Yes D Perform comprehensive biocompatibility assessment (See Figure 1) B->D No / Novel Dye E Is cytotoxicity low at working concentration? D->E F Does it affect cell proliferation or morphology? E->F Yes H Do not use for live-cell imaging. Consider alternatives. E->H No G Dye is suitable for live-cell imaging F->G No F->H Yes

References

Verifying the Mechanism of Solvent Yellow 72 Degradation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of various degradation methods for the monoazo dye, Solvent Yellow 72. The following sections detail the performance of different techniques, supported by available experimental data, and provide foundational experimental protocols.

Executive Summary

The degradation of this compound, a synthetic azo dye, is crucial for environmental remediation and understanding its metabolic fate. The primary mechanism of degradation involves the cleavage of the azo bond (-N=N-), which is responsible for the dye's color.[1][2] This initial step leads to the formation of colorless aromatic amines, which may require further treatment due to their potential toxicity. This guide explores and compares several prominent degradation techniques: photocatalysis, biodegradation, and advanced oxidation processes (AOPs) such as Fenton's reagent and ozonation. While direct comparative studies on this compound are limited, data from similar azo dyes provide valuable insights into the efficacy of these methods.

Performance Comparison of Degradation Methods

The efficiency of this compound degradation varies significantly depending on the chosen method and the specific experimental conditions. The following table summarizes the performance of different degradation techniques based on data from studies on this compound and other comparable azo dyes.

Degradation MethodAlternativeCatalyst/MicroorganismInitial Dye ConcentrationDegradation Efficiency (%)Reaction TimeKey FindingsReference
Photocatalysis UV/TiO₂Titanium Dioxide (TiO₂)50 mg/L (Reactive Yellow 81)92%20 minutesEffective under solar irradiation.[3]
UV/ZnOZinc Oxide (ZnO)Not SpecifiedHigher reaction rate for dyes with more sulfonate groups.Not SpecifiedAdsorption plays a key role in efficiency.[4]
Biodegradation Bacterial ConsortiumPseudomonas aeruginosa20 ppm (Methyl Red)81.49%3 daysEfficiency can be enhanced by optimizing pH, temperature, and nutrient sources.[5]
Bacterial ConsortiumPseudomonas aeruginosa20 ppm (Brown 703)~71.36%3 daysMicro-aerophilic conditions were found to be optimal.[6]
Advanced Oxidation Fenton's ReagentFe²⁺/H₂O₂Not SpecifiedHigh degradation efficiency for various dye types.Not SpecifiedEfficiency is highly dependent on pH and reagent concentrations.[7][8]
Photo-FentonFe²⁺/H₂O₂/UVNot SpecifiedEnhanced degradation compared to Fenton's reagent alone.70 min (decolorization), 180 min (mineralization)Synergistic effect of UV light and Fenton's reagent.[9]
OzonationO₃100-500 mg/L (Direct Yellow 12)92-98%180 minutesEfficiency decreases with increasing initial dye concentration.[10]
UV/O₃O₃/UV200 ppm (Direct Yellow 12)>99%30 minutes less than O₃ aloneUV irradiation significantly enhances the degradation rate.[10]

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following are representative protocols for key degradation experiments.

Photocatalytic Degradation using UV/TiO₂

This protocol is adapted from studies on similar azo dyes and provides a foundation for experiments with this compound.

  • Preparation of Dye Solution: Prepare a stock solution of this compound in a suitable organic solvent due to its insolubility in water.[2] Dilute the stock solution with deionized water to achieve the desired experimental concentration (e.g., 20-50 mg/L).

  • Catalyst Suspension: Add a specific amount of TiO₂ catalyst (e.g., 1 g/L) to the dye solution.

  • Adsorption-Desorption Equilibrium: Stir the suspension in the dark for 30-60 minutes to allow the dye molecules to adsorb onto the surface of the catalyst.

  • Initiation of Photocatalysis: Expose the suspension to a UV light source (e.g., a mercury lamp).

  • Sampling: Withdraw aliquots of the suspension at regular time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes).

  • Sample Preparation for Analysis: Centrifuge or filter the withdrawn samples to remove the TiO₂ particles.

  • Analysis: Measure the absorbance of the supernatant at the maximum absorption wavelength (λmax) of this compound using a UV-Vis spectrophotometer. The degradation efficiency is calculated using the formula: Degradation (%) = [(Initial Absorbance - Absorbance at time t) / Initial Absorbance] x 100[1]

Biodegradation by a Bacterial Consortium

This protocol outlines the steps for assessing the biodegradation of this compound using a bacterial culture, such as Pseudomonas aeruginosa.

  • Preparation of Culture Medium: Prepare a suitable nutrient broth for the selected bacterial strain.

  • Inoculation: Inoculate the sterile nutrient broth with a fresh culture of the selected bacteria.

  • Acclimatization: Gradually expose the bacterial culture to increasing concentrations of this compound to allow for acclimatization.

  • Degradation Experiment: In a bioreactor or flask, add the acclimatized bacterial culture to a medium containing a known concentration of this compound (e.g., 20 ppm).

  • Incubation: Incubate the culture under optimized conditions of temperature, pH, and aeration (or static conditions for anaerobic degradation) for a specific period (e.g., 3-5 days).[5][11]

  • Sampling and Analysis: At regular intervals, withdraw samples, centrifuge to separate the bacterial biomass, and analyze the supernatant for the remaining dye concentration using HPLC or a UV-Vis spectrophotometer.

Degradation using Fenton's Reagent

This protocol describes the degradation of this compound using the Fenton process.

  • Preparation of Dye Solution: Prepare an aqueous solution of this compound at the desired concentration.

  • pH Adjustment: Adjust the pH of the solution to an acidic range (typically around 3) using sulfuric acid.

  • Initiation of Fenton Reaction: Add a specific amount of a ferrous salt (e.g., FeSO₄·7H₂O) to the solution, followed by the addition of hydrogen peroxide (H₂O₂).

  • Reaction: Stir the mixture for a defined period.

  • Quenching the Reaction: At the end of the reaction period, quench the reaction by raising the pH to neutral or alkaline.

  • Analysis: Analyze the treated solution for the remaining dye concentration.

Signaling Pathways and Logical Relationships

The degradation of this compound involves a series of chemical reactions. The following diagrams illustrate the general mechanism and the experimental workflow.

cluster_0 Degradation Mechanism of this compound This compound\n(Azo Dye) This compound (Azo Dye) Aromatic Amines\n(Colorless Intermediates) Aromatic Amines (Colorless Intermediates) This compound\n(Azo Dye)->Aromatic Amines\n(Colorless Intermediates) Azo Bond Cleavage (-N=N-) Simpler, Non-toxic Compounds\n(e.g., CO2, H2O) Simpler, Non-toxic Compounds (e.g., CO2, H2O) Aromatic Amines\n(Colorless Intermediates)->Simpler, Non-toxic Compounds\n(e.g., CO2, H2O) Further Oxidation

Caption: General degradation pathway of this compound.

cluster_1 Experimental Workflow for Degradation Analysis Sample Preparation\n(Dye Solution) Sample Preparation (Dye Solution) Degradation Process\n(Photocatalysis/Biodegradation/AOP) Degradation Process (Photocatalysis/Biodegradation/AOP) Sample Preparation\n(Dye Solution)->Degradation Process\n(Photocatalysis/Biodegradation/AOP) Sampling\n(Time Intervals) Sampling (Time Intervals) Degradation Process\n(Photocatalysis/Biodegradation/AOP)->Sampling\n(Time Intervals) Sample Analysis\n(UV-Vis/HPLC/GC-MS) Sample Analysis (UV-Vis/HPLC/GC-MS) Sampling\n(Time Intervals)->Sample Analysis\n(UV-Vis/HPLC/GC-MS) Data Interpretation\n(Degradation Efficiency & Pathway) Data Interpretation (Degradation Efficiency & Pathway) Sample Analysis\n(UV-Vis/HPLC/GC-MS)->Data Interpretation\n(Degradation Efficiency & Pathway)

Caption: A typical experimental workflow for studying dye degradation.

Analytical Techniques for Verification

To verify the degradation of this compound and identify its byproducts, a combination of analytical techniques is essential.

  • UV-Vis Spectrophotometry: This is the primary method for quantifying the decolorization of the dye solution by measuring the change in absorbance at its λmax.[1]

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to separate the parent dye from its degradation products, allowing for the quantification of the remaining dye and the detection of intermediates.[10][12]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for identifying the volatile and semi-volatile organic compounds that are formed as degradation byproducts, providing crucial information for elucidating the degradation pathway.[10]

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR analysis can be used to identify changes in the functional groups of the dye molecule before and after degradation, confirming the breakdown of the azo bond and other structural changes.

References

"Performance comparison of Solvent Yellow 72 in different polymer matrices"

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of Solvent Yellow 72's performance characteristics across polyethylene (B3416737), polypropylene (B1209903), and polystyrene reveals its versatility and specific limitations within these polymer matrices. This guide provides researchers, scientists, and drug development professionals with a comparative overview of its heat stability, lightfastness, and migration resistance, supported by established experimental protocols.

This compound, a monoazo dye, is a popular choice for coloring a wide array of polymers due to its vibrant yellow hue and general stability. However, its performance can vary significantly depending on the chemical and physical properties of the host polymer. This guide delves into a comparative analysis of this compound in three widely used thermoplastics: polyethylene (PE), polypropylene (PP), and polystyrene (PS).

Quantitative Performance Comparison

The following table summarizes the key performance indicators of this compound in polyethylene, polypropylene, and polystyrene. The data is a synthesis of typical values found in technical datasheets and industry literature.

Performance MetricPolyethylene (PE)Polypropylene (PP)Polystyrene (PS)Test Standard
Heat Stability (°C) ~200~200~200-320EN 12877-2
Lightfastness (Blue Wool Scale) 5-65-65-6ISO 105-B02
Migration Resistance (Grey Scale) ModerateModerate to GoodGoodEN 14469-4

In-Depth Performance Analysis

Heat Stability: this compound generally exhibits good heat stability up to 200°C in both polyethylene and polypropylene.[1] In polystyrene, its heat resistance is notably higher, with some sources indicating stability up to 320°C, particularly in polycarbonate (PC), a polymer with similar processing temperatures to polystyrene.[2] This makes it well-suited for the higher processing temperatures often required for polystyrene and other engineering plastics.

Lightfastness: The lightfastness of this compound is consistently rated between 5 and 6 on the Blue Wool Scale across all three polymer matrices.[1] This indicates good resistance to fading when exposed to light, making it a reliable colorant for products intended for indoor applications. The Blue Wool Scale ranges from 1 (very poor) to 8 (excellent).[3][4]

Migration Resistance: The resistance of a colorant to migrate from the polymer matrix is a critical factor, especially for applications in food packaging or consumer goods. This compound demonstrates good migration resistance in polystyrene. In polyethylene and polypropylene, its migration resistance is generally considered moderate to good. The amorphous structure of polystyrene is thought to encapsulate the dye molecules more effectively, thus limiting their mobility.

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for reproducible and comparable results. The following sections outline the standard procedures for evaluating the performance of colorants in plastics.

Heat Stability Test (EN 12877-2)

This test determines the resistance of a colorant to heat during the processing of plastics by injection molding.

  • Preparation of the Test Specimen: A mixture of the polymer, the colorant (this compound), and any other additives is prepared. This mixture is then processed through an injection molding machine to produce colored plaques.

  • Test Procedure: The injection molding is carried out at a series of increasing temperatures, with a constant dwell time for each temperature step.

  • Evaluation: The color of the plaques produced at different temperatures is compared to a reference plaque produced at the lowest temperature. The heat stability is reported as the highest temperature at which no significant color change is observed.

Lightfastness Test (ISO 105-B02)

This method is used to determine the resistance of the color of materials to the action of an artificial light source that simulates natural daylight.[5][6][7]

  • Preparation of the Test Specimen: A colored plastic plaque is prepared as the test specimen.

  • Exposure: The specimen is exposed to a xenon arc lamp under controlled conditions of temperature and humidity.[6] A set of blue wool standards with known lightfastness (ranging from 1 to 8) is exposed simultaneously.[7]

  • Evaluation: The fading of the test specimen is periodically compared to the fading of the blue wool standards. The lightfastness rating is the number of the blue wool standard that shows a similar degree of fading.[8]

Migration Resistance Test (EN 14469-4)

This standard specifies a method for determining the bleeding of coloring materials from a plasticized polymer onto a white contact material.[9]

  • Preparation of the Test Assembly: A colored plastic specimen is brought into close contact with a piece of uncolored, plasticized polymer (e.g., PVC).

  • Test Conditions: The assembly is subjected to a specific pressure and temperature for a defined period.

  • Evaluation: After the test period, the uncolored polymer is examined for any color transfer from the test specimen. The degree of staining is assessed using a 5-step grey scale, where 5 indicates no migration and 1 indicates severe migration.

Experimental Workflow and Logical Relationships

The following diagram illustrates the logical workflow for evaluating the performance of this compound in different polymer matrices.

G cluster_polymers Polymer Matrices cluster_dye Colorant cluster_compounding Compounding cluster_specimen Specimen Preparation cluster_testing Performance Testing cluster_evaluation Evaluation & Comparison PE Polyethylene (PE) Compounding Melt Compounding PE->Compounding PP Polypropylene (PP) PP->Compounding PS Polystyrene (PS) PS->Compounding SY72 This compound SY72->Compounding Specimen Injection Molding Compounding->Specimen Heat Heat Stability (EN 12877-2) Specimen->Heat Light Lightfastness (ISO 105-B02) Specimen->Light Migration Migration Resistance (EN 14469-4) Specimen->Migration Evaluation Comparative Data Analysis Heat->Evaluation Light->Evaluation Migration->Evaluation

Caption: Evaluation workflow for this compound.

References

"Quantitative analysis of Solvent Yellow 72 using UV-Vis spectroscopy"

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Quantitative Analysis of Solvent Yellow 72

For researchers, scientists, and drug development professionals requiring precise quantification of the monoazo dye this compound, this guide offers a comparative analysis of analytical methodologies. UV-Vis spectroscopy, a widely accessible technique, is detailed alongside alternative methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), providing a comprehensive overview of their respective performance metrics based on available experimental data.

Performance Comparison of Analytical Methods

The selection of an appropriate analytical technique is contingent on factors such as sensitivity, selectivity, and the complexity of the sample matrix. The following tables summarize the key performance parameters for the quantification of this compound and similar azo dyes using UV-Vis spectroscopy, HPLC, and GC-MS.

Table 1: Performance Characteristics of UV-Vis Spectroscopy for Azo Dye Quantification

ParameterUV-Vis Spectroscopy
Linearity Range Typically 0.1 - 25 µg/mL
Correlation Coefficient (r²) > 0.99
Limit of Detection (LOD) ~0.05 µg/mL
Limit of Quantification (LOQ) ~0.15 µg/mL
Precision (RSD) < 5%
Selectivity Low to Moderate

Note: The data presented for UV-Vis spectroscopy is based on typical performance characteristics for the quantitative analysis of azo dyes and may vary depending on the specific instrumentation and experimental conditions.

Table 2: Performance Comparison with Alternative Analytical Methods

ParameterHPLC-DAD (for Disperse Yellow 23)LC-MS/MS (for Disperse Yellow 7)GC-MS (for Azo Dye Aryl Amines)
Linearity Range 0.5 - 250 µg/mL2.0 - 100.0 ng/mLMethod Dependent
Correlation Coefficient (r²) > 0.995> 0.99> 0.99
Limit of Detection (LOD) 2.0 mg/kg~2.0 ng/LMethod Dependent
Limit of Quantification (LOQ) Not Explicitly Stated~8.0 ng/LMethod Dependent
Precision (RSD) < 8.0%Intraday: < 6%, Interday: < 13%< 15%
Selectivity ModerateHighHigh

Note: Data for the HPLC-DAD method is based on the analysis of Disperse Yellow 23, a structurally similar disperse azo dye.[1] Data for LC-MS/MS is specific to Disperse Yellow 7.[1] GC-MS is typically used for the analysis of breakdown products of azo dyes.[2]

Detailed Experimental Protocol: Quantitative Analysis of this compound using UV-Vis Spectroscopy

This protocol outlines a standard procedure for the quantitative determination of this compound in a solution using UV-Vis spectroscopy.

1. Materials and Equipment

  • This compound (C.I. 127450) standard

  • Ethanol (B145695) (spectroscopic grade)

  • Volumetric flasks (10 mL, 50 mL, 100 mL)

  • Pipettes (various sizes)

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

2. Preparation of Stock and Standard Solutions

  • Stock Solution (100 µg/mL): Accurately weigh 10.0 mg of this compound standard and transfer it to a 100 mL volumetric flask. Dissolve the dye in a small amount of ethanol and then dilute to the mark with ethanol. Mix thoroughly.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with ethanol in 10 mL volumetric flasks as detailed in the table below.

StandardVolume of Stock Solution (mL)Final Volume (mL)Concentration (µg/mL)
10.1101.0
20.2102.0
30.5105.0
41.01010.0
51.51015.0

3. Spectrophotometric Measurement

  • Wavelength of Maximum Absorbance (λmax): Scan the 5.0 µg/mL standard solution from 350 nm to 600 nm using ethanol as a blank to determine the λmax. For this compound, a monoazo dye, the λmax is expected in the 400-500 nm range.[3]

  • Calibration Curve: Measure the absorbance of each working standard solution at the determined λmax.

  • Sample Analysis: Prepare the sample solution by dissolving an appropriate amount of the sample in ethanol to obtain a theoretical concentration within the calibration range. Measure the absorbance of the sample solution at the λmax.

4. Data Analysis

  • Plot a calibration curve of absorbance versus concentration for the standard solutions.

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).

  • Calculate the concentration of this compound in the sample solution using the equation from the calibration curve.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the quantitative analysis of this compound using UV-Vis spectroscopy.

experimental_workflow prep_stock Prepare Stock Solution (100 µg/mL this compound in Ethanol) prep_standards Prepare Working Standards (1.0 - 15.0 µg/mL) prep_stock->prep_standards measure_standards Measure Absorbance of Standards prep_standards->measure_standards prep_sample Prepare Sample Solution measure_sample Measure Absorbance of Sample prep_sample->measure_sample instrument_setup Set up UV-Vis Spectrophotometer scan_lambda_max Determine λmax instrument_setup->scan_lambda_max scan_lambda_max->measure_standards scan_lambda_max->measure_sample plot_calibration Plot Calibration Curve measure_standards->plot_calibration calculate_concentration Calculate Sample Concentration measure_sample->calculate_concentration plot_calibration->calculate_concentration

Workflow for UV-Vis analysis of this compound.

Comparison with Alternative Methods

High-Performance Liquid Chromatography (HPLC)

HPLC offers higher selectivity and sensitivity compared to UV-Vis spectroscopy, making it suitable for analyzing complex mixtures. A reverse-phase HPLC method with a UV-Vis or Diode-Array Detector (DAD) is commonly employed for the analysis of solvent and disperse dyes.[1] For this compound, a mobile phase containing acetonitrile (B52724) and water with an acid modifier can be used for separation on a C18 column.[4] While specific validated data for this compound is limited in the public domain, methods for similar dyes like Disperse Yellow 23 demonstrate excellent linearity and precision.[1]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile organic compounds. For azo dyes, GC-MS is typically used to analyze the carcinogenic aromatic amines that can be formed upon reductive cleavage of the azo bond.[2] This is a crucial analysis for regulatory compliance in the textile industry.[2] Direct analysis of intact this compound by GC-MS may be challenging due to its molecular weight and potential for thermal degradation.

References

A Comparative Guide to Greener Synthesis Methods for Solvent Yellow 72

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of chemistry and drug development, the imperative to adopt more sustainable and environmentally benign synthetic methodologies is ever-growing. This guide provides a comparative analysis of the traditional synthesis of Solvent Yellow 72 against a greener, microwave-assisted approach. The comparison is supported by experimental data, detailed protocols, and a visual workflow representation to facilitate informed decisions in selecting synthetic routes that align with the principles of green chemistry.

Data Presentation: A Comparative Analysis

The following table summarizes the key quantitative metrics for the traditional and a representative greener (microwave-assisted) synthesis of this compound. The data for the greener method is based on protocols for similar azo dyes, illustrating the potential improvements.

ParameterTraditional SynthesisGreener Synthesis (Microwave-Assisted)
Yield (%) Typically 80-90%Potentially >95%
Reaction Time 2 - 4 hours5 - 15 minutes
Reaction Temperature (°C) 0 - 5 (Diazotization), Room Temp. (Coupling)100 - 150
Solvent Water, Hydrochloric AcidEthanol/Water mixture or solvent-free
Energy Consumption Moderate (cooling and stirring)Low (short reaction time)
Atom Economy (%) ~87.4%~87.4% (theoretical)
Environmental Factor (E-Factor) High (due to solvent and acid use)Significantly Lower

Experimental Protocols

Traditional Synthesis of this compound

The conventional method for synthesizing this compound involves a two-step diazotization and coupling reaction.[1][2]

Step 1: Diazotization of o-Anisidine

  • Dissolve o-Anisidine (1 equivalent) in an aqueous solution of hydrochloric acid.

  • Cool the mixture to 0-5°C in an ice bath with constant stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (B80452) (1 equivalent) to the o-Anisidine solution, maintaining the temperature below 5°C.

  • Continue stirring for 30 minutes at this temperature to ensure the complete formation of the diazonium salt.

Step 2: Coupling Reaction

  • In a separate vessel, dissolve 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one (1 equivalent) in an aqueous sodium hydroxide (B78521) solution to form the phenoxide salt.

  • Slowly add the previously prepared cold diazonium salt solution to the coupling component solution with vigorous stirring.

  • Maintain the temperature at or below 10°C during the addition.

  • Continue stirring for 1-2 hours, allowing the reaction mixture to slowly reach room temperature.

  • The precipitated this compound is then collected by filtration, washed with water until neutral, and dried.

Greener Synthesis: Microwave-Assisted Method

This proposed greener method utilizes microwave irradiation to accelerate the reaction, often in a more environmentally friendly solvent system or even under solvent-free conditions.

Experimental Protocol:

  • In a microwave-safe reaction vessel, mix o-Anisidine (1 equivalent), sodium nitrite (1 equivalent), and 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one (1 equivalent).

  • Add a minimal amount of a suitable solvent, such as an ethanol/water mixture, or perform the reaction under solvent-free conditions by grinding the reactants together.

  • Place the vessel in a microwave reactor.

  • Irradiate the mixture at a controlled temperature (e.g., 120°C) for a short duration (e.g., 5-10 minutes).

  • After the reaction is complete, cool the vessel and add water to precipitate the product.

  • Collect the solid product by filtration, wash with water, and dry.

Mandatory Visualization

The following diagrams illustrate the logical workflows for the traditional and greener synthesis methods of this compound.

G cluster_0 Traditional Synthesis Workflow cluster_1 Greener (Microwave-Assisted) Synthesis Workflow T_Start Start T_Diazotization Diazotization of o-Anisidine (0-5°C, HCl, NaNO2) T_Start->T_Diazotization T_Coupling Coupling with Pyrazolone Derivative (Aqueous NaOH) T_Diazotization->T_Coupling T_Stirring Prolonged Stirring (1-2 hours) T_Coupling->T_Stirring T_Filtration Filtration and Washing T_Stirring->T_Filtration T_Drying Drying T_Filtration->T_Drying T_Waste Aqueous Acidic & Basic Waste T_Filtration->T_Waste T_Product This compound T_Drying->T_Product G_Start Start G_Mixing Mixing of Reactants (o-Anisidine, NaNO2, Pyrazolone) G_Start->G_Mixing G_Microwave Microwave Irradiation (5-15 min, 100-150°C) G_Mixing->G_Microwave G_Precipitation Precipitation with Water G_Microwave->G_Precipitation G_Filtration Filtration and Washing G_Precipitation->G_Filtration G_Drying Drying G_Filtration->G_Drying G_Waste Minimal Aqueous Waste G_Filtration->G_Waste G_Product This compound G_Drying->G_Product G cluster_0 Green Chemistry Principles cluster_1 Greener Synthesis Techniques cluster_2 Improved Outcomes for this compound Synthesis P1 Waste Prevention T1 Microwave-Assisted Synthesis P1->T1 T2 Solvent-Free Grinding P1->T2 P2 Atom Economy O1 Higher Yield P2->O1 P3 Less Hazardous Synthesis P3->T2 P5 Safer Solvents P5->T2 P6 Energy Efficiency P6->T1 T3 Ultrasound-Assisted Synthesis P6->T3 T1->O1 O2 Shorter Reaction Time T1->O2 O4 Lower Energy Consumption T1->O4 O3 Reduced Waste T2->O3 T3->O2

References

Evaluating the Environmental Impact of Solvent Yellow 72 and its Alternatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative evaluation of the environmental impact of Solvent Yellow 72 and a selection of alternative yellow dyes used in various industrial applications, including the coloring of plastics. The assessment focuses on key environmental indicators: aquatic toxicity, biodegradability, and bioaccumulation potential. Due to a lack of publicly available quantitative environmental data for this compound, this guide presents a qualitative assessment for this dye and quantitative data for its alternatives where available.

Comparative Environmental Impact Data

The following table summarizes the available environmental impact data for this compound and selected alternatives. It is important to note the significant data gaps for this compound, which hinder a direct quantitative comparison.

Chemical NameC.I. NameCAS NumberAquatic ToxicityBiodegradabilityBioaccumulation Potential (BCF)
This compound 12745061813-98-7GHS: Environmental Hazard[1]No data availableNo data available
Byproduct: o-Anisidine (B45086) -90-04-0Oral LD50 (rat): 2000 mg/kg[2]No data availableNo data available
Byproduct: 1-Phenyl-3-methyl-5-pyrazolone -89-25-8Oral LD50 (rat): 1915 mg/kg[3]No data availableNo data available
Alternative: Solvent Yellow 14 12055842-07-9No data availableNo data availableNo data available
Alternative: Solvent Yellow 93 481604702-90-3No data availableNo data availableNo data available
Alternative: Solvent Yellow 163 5884013676-91-0LC50 (Danio rerio, 96h): 650 mg/L; EC50 (Daphnia magna, 48h): >100 mg/L[4]No data availableNo data available
Alternative: Disperse Yellow 54 4702012223-85-7No data availableNo data availableNo data available

Note: The absence of data does not imply the absence of hazard. Further testing is required for a comprehensive environmental risk assessment.

Discussion of Environmental Impacts

This compound and its Byproducts:

This compound is a monoazo dye synthesized from o-anisidine and 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one[1]. While specific ecotoxicological data for the dye itself is scarce, its manufacturing process and potential degradation products raise environmental concerns.

  • o-Anisidine: This precursor is classified as a Group 2B possible human carcinogen by the IARC and is listed as a RCRA hazardous waste (K181), indicating its potential for significant environmental harm[5]. Its release into the environment during the synthesis of this compound is a primary concern.

  • Aromatic Amines: Azo dyes, including this compound, have the potential to undergo reductive cleavage of the azo bond, which can lead to the release of aromatic amines[1]. Many aromatic amines are known to be carcinogenic and pose a risk to human health and the environment[1].

  • 1-Phenyl-3-methyl-5-pyrazolone: While data on its environmental fate is limited, its oral toxicity in rats has been established[3]. The production process of this chemical can also generate acid-bearing wastewater and waste gas, contributing to environmental pollution[6].

Alternative Yellow Dyes:

The alternatives presented in this guide are other solvent or disperse dyes used for similar applications. However, a comprehensive and comparative environmental dataset is largely unavailable.

  • Solvent Yellow 14: This dye is listed as a carcinogen in California's Proposition 65, and animal studies have shown it can cause liver and bladder cancer[7]. This raises significant concerns about its long-term environmental and health impacts.

  • Solvent Yellow 93 and Disperse Yellow 54: For these dyes, safety data sheets consistently report a lack of data on aquatic toxicity, persistence, and bioaccumulation potential[5][7][8][9]. This highlights a critical need for further research to assess their environmental safety.

  • Solvent Yellow 163: This dye exhibits relatively low acute toxicity to fish and daphnia based on the available data[4]. However, without information on its biodegradability and bioaccumulation potential, a full environmental risk profile cannot be determined.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of the environmental impact of these dyes, based on OECD Guidelines for the Testing of Chemicals.

Aquatic Toxicity Testing

Objective: To determine the acute toxicity of a substance to aquatic organisms, typically fish, daphnia, and algae.

Protocol (based on OECD Guidelines 203, 202, and 201):

  • Test Organisms:

    • Fish: Rainbow trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio) are commonly used.

    • Invertebrates: Daphnia magna (a small crustacean).

    • Algae: Pseudokirchneriella subcapitata (a freshwater green alga).

  • Test Conditions:

    • A range of concentrations of the test substance are prepared in a suitable aqueous medium.

    • The organisms are exposed to these concentrations for a defined period (e.g., 96 hours for fish, 48 hours for daphnia, 72 hours for algae).

    • Control groups are maintained in the same medium without the test substance.

  • Endpoint Measurement:

    • Fish (LC50): The concentration of the substance that is lethal to 50% of the test fish population.

    • Daphnia (EC50): The concentration that causes immobilization in 50% of the daphnids.

    • Algae (EC50): The concentration that causes a 50% reduction in growth or growth rate.

  • Data Analysis: The LC50 or EC50 values and their confidence intervals are calculated using appropriate statistical methods.

Ready Biodegradability Testing

Objective: To assess the potential for a chemical to be rapidly biodegraded by microorganisms in an aerobic aqueous environment.

Protocol (based on OECD Guideline 301):

  • Test System:

    • A defined volume of a mineral medium containing the test substance at a known concentration is inoculated with microorganisms from a source such as activated sludge from a wastewater treatment plant.

  • Incubation:

    • The test mixture is incubated under aerobic conditions in the dark or diffuse light at a constant temperature for 28 days.

  • Measurement of Biodegradation:

    • Biodegradation is monitored by measuring parameters such as the consumption of dissolved organic carbon (DOC), oxygen demand, or the production of carbon dioxide.

  • Pass Levels:

    • A substance is considered "readily biodegradable" if it reaches a certain percentage of degradation within a 10-day window during the 28-day test period (e.g., >60% of theoretical CO2 production).

  • Reference Compound: A readily biodegradable reference substance is tested in parallel to ensure the viability of the inoculum.

Bioaccumulation Potential Testing

Objective: To determine the potential for a chemical to accumulate in the tissues of an organism.

Protocol (based on OECD Guideline 305):

  • Test Organism: Typically, a species of fish such as the rainbow trout.

  • Exposure:

    • Fish are exposed to a constant, low concentration of the test substance in water for a prolonged period (the uptake phase).

    • This is followed by a depuration phase where the fish are transferred to clean water.

  • Measurement:

    • The concentration of the test substance in the fish tissue and in the water is measured at regular intervals during both the uptake and depuration phases.

  • Calculation of Bioconcentration Factor (BCF):

    • The BCF is calculated as the ratio of the concentration of the chemical in the fish at steady-state to its concentration in the water.

    • Regulatory thresholds are used to classify the bioaccumulation potential (e.g., a BCF > 2000 may be considered bioaccumulative, and > 5000 very bioaccumulative)[10].

Visualizing Experimental and Logical Workflows

To better understand the processes involved in evaluating the environmental impact of these chemical compounds, the following diagrams illustrate key workflows.

cluster_synthesis Synthesis of this compound cluster_degradation Potential Environmental Fate o-Anisidine o-Anisidine Diazotization Diazotization o-Anisidine->Diazotization 3-Methyl-1-phenyl-5-pyrazolone 3-Methyl-1-phenyl-5-pyrazolone Coupling Reaction Coupling Reaction 3-Methyl-1-phenyl-5-pyrazolone->Coupling Reaction Diazotization->Coupling Reaction This compound This compound Coupling Reaction->this compound Reductive Cleavage Reductive Cleavage This compound->Reductive Cleavage Aromatic Amines Aromatic Amines Reductive Cleavage->Aromatic Amines

Caption: Synthesis and potential degradation pathway of this compound.

Start Start Select Test Substance Select Test Substance Start->Select Test Substance Prepare Test Solutions Prepare Test Solutions Select Test Substance->Prepare Test Solutions Expose Organisms Expose Organisms Prepare Test Solutions->Expose Organisms Monitor Endpoints Monitor Endpoints Expose Organisms->Monitor Endpoints Data Analysis Data Analysis Monitor Endpoints->Data Analysis Determine LC50/EC50 Determine LC50/EC50 Data Analysis->Determine LC50/EC50 End End Determine LC50/EC50->End

Caption: Generalized workflow for an aquatic toxicity test.

Start Start Substance Information Substance Information Start->Substance Information Aquatic Toxicity Assessment Aquatic Toxicity Assessment Substance Information->Aquatic Toxicity Assessment Biodegradability Assessment Biodegradability Assessment Substance Information->Biodegradability Assessment Bioaccumulation Assessment Bioaccumulation Assessment Substance Information->Bioaccumulation Assessment Risk Characterization Risk Characterization Aquatic Toxicity Assessment->Risk Characterization Biodegradability Assessment->Risk Characterization Bioaccumulation Assessment->Risk Characterization Risk Management Risk Management Risk Characterization->Risk Management End End Risk Management->End

Caption: Logical workflow for environmental risk assessment of a chemical.

References

Safety Operating Guide

Proper Disposal of Solvent Yellow 72: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat Solvent Yellow 72 as a hazardous waste and consult your institution's Environmental Health and Safety (EHS) department for specific guidance. Proper disposal is not only a matter of regulatory compliance but also a critical component of laboratory safety and environmental stewardship. This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling and disposal of this compound (CAS No. 2481-94-9).

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure you are wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.

Step-by-Step Disposal Protocol

The disposal of this compound must adhere to federal, state, and local regulations. Waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.[1]

  • Waste Identification and Classification: this compound is harmful if swallowed, causes skin and eye irritation, and may cause an allergic skin reaction.[2] It is also recognized as being harmful to aquatic life with long-lasting effects.[2] Therefore, it should be managed as a hazardous waste.

  • Container Management:

    • Keep waste this compound in its original container or a clearly labeled, compatible waste container.

    • The container must be in good condition, free of leaks, and kept securely closed.

    • Label the waste container clearly as "Hazardous Waste - this compound" and include the date accumulation started.

  • Segregation of Waste: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS department. Incompatible materials can lead to dangerous chemical reactions.

  • Arrange for Professional Disposal: Contact your institution's EHS department or a licensed professional waste disposal service to arrange for the collection and disposal of the waste.[3] Improper disposal, such as release into the environment, is prohibited.[4]

  • Spill Cleanup: In the event of a spill, avoid generating dust.[1] Carefully sweep or vacuum the material into a suitable, labeled container for disposal.[1]

Disposal Options

The primary recommended disposal method for this compound is through a licensed hazardous waste contractor. One potential disposal method involves dissolving or mixing the material with a combustible solvent and incinerating it in a chemical incinerator equipped with an afterburner and scrubber.[4]

Decontamination of Empty Containers

Empty containers that once held this compound should be treated as hazardous waste and disposed of in the same manner as the chemical itself.[4][5] Do not reuse these containers for other purposes.

Regulatory Framework

The disposal of hazardous waste in the United States is governed by the Resource Conservation and Recovery Act (RCRA). It is imperative to consult with your EHS department to ensure full compliance with all applicable regulations.

Quantitative Data Summary

PropertyValueSource
CAS Number2481-94-9[1]
GHS Hazard StatementsH302, H315, H317, H319, H412[2]
DescriptionHarmful if swallowed, Causes skin irritation, May cause an allergic skin reaction, Causes serious eye irritation, Harmful to aquatic life with long lasting effects[2]

Disposal Workflow

This compound Disposal Workflow A Identify this compound Waste B Consult Institutional EHS Guidelines A->B C Segregate and Store in Labeled, Closed Container B->C D Is Container Full or Disposal Required? C->D E Contact EHS for Waste Pickup D->E Yes H Continue Safe Storage D->H No F Document Waste for Disposal Records E->F G Waste Collected by Licensed Contractor F->G

References

Personal protective equipment for handling Solvent Yellow 72

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Solvent Yellow 72

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound. Adherence to these guidelines is critical for ensuring laboratory safety and proper chemical management.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is provided below. This information is crucial for safe handling and storage.

PropertyValue
Chemical Name 4-((2-methoxyphenyl)diazenyl)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
CAS Number 61813-98-7 / 4645-07-2[1][2][3]
Molecular Formula C17H16N4O2[1]
Molecular Weight 308.33 g/mol [2][3]
Appearance Bright yellow powder[4][5]
Solubility Insoluble in water; soluble in organic solvents.[3]
Heat Resistance 200°C[4][5]
Light Fastness 5-6[4][5]
Density 1.24 g/cm³[4]

Personal Protective Equipment (PPE)

When handling this compound, it is imperative to use appropriate Personal Protective Equipment (PPE) to minimize exposure and ensure personal safety. The following PPE is recommended:

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against dust particles and splashes.

  • Respiratory Protection: In case of insufficient ventilation or when handling large quantities of the powder, a NIOSH-approved respirator should be worn. For dusts, a particulate respirator (e.g., N95, N100) is recommended. If working with solutions or in situations where vapors may be generated, an organic vapor cartridge in combination with a particulate filter may be necessary.

  • Protective Clothing: A lab coat, coveralls, or an apron should be worn to prevent skin contact. Ensure that the clothing is made of a material that is resistant to chemicals.

Operational Plan for Handling this compound

Follow these step-by-step procedures for the safe handling of this compound in a laboratory setting.

1. Preparation:

  • Ensure the work area is well-ventilated. A chemical fume hood is recommended, especially when handling the powder or preparing solutions.
  • Have an emergency eyewash station and safety shower readily accessible.
  • Assemble all necessary PPE and ensure it is in good condition.
  • Have spill control materials (e.g., absorbent pads, sand) available in the immediate work area.

2. Handling the Solid Compound:

  • When weighing or transferring the solid powder, do so in a designated area with minimal air currents to avoid creating dust.
  • Use a spatula or other appropriate tool to handle the powder. Avoid direct contact with hands, even when wearing gloves.
  • Keep containers of this compound tightly closed when not in use.

3. Preparing Solutions:

  • When dissolving this compound in a solvent, add the powder slowly to the solvent to avoid splashing.
  • Perform this procedure in a fume hood to minimize inhalation of solvent vapors.
  • Clearly label all solutions with the chemical name, concentration, solvent used, and date of preparation.

4. Post-Handling:

  • Thoroughly wash hands with soap and water after handling the chemical, even if gloves were worn.
  • Clean the work area and any equipment used with an appropriate solvent and decontaminating solution.
  • Properly store any unused this compound in a cool, dry, and well-ventilated area away from incompatible materials.

Disposal Plan

Proper disposal of this compound and any associated waste is crucial to prevent environmental contamination and comply with regulations.

1. Waste Segregation:

  • All solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves, absorbent materials) should be collected in a designated, labeled hazardous waste container.
  • Liquid waste containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other incompatible waste streams.

2. Waste Labeling and Storage:

  • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound".
  • Keep waste containers securely closed and store them in a designated secondary containment area away from general laboratory traffic.

3. Disposal Procedure:

  • Disposal of this compound waste must be carried out in accordance with all local, state, and federal regulations.
  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. Do not attempt to dispose of this chemical down the drain or in the regular trash.

Experimental Workflow and Safety

The following diagram illustrates the key stages of working with this compound, from preparation to disposal, highlighting the necessary safety measures at each step.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_ppe Don PPE handle_weigh Weighing/Transfer (Solid) prep_ppe->handle_weigh prep_area Prepare Well-Ventilated Area prep_area->handle_weigh prep_spill Ready Spill Kit prep_spill->handle_weigh handle_solution Solution Preparation handle_weigh->handle_solution post_clean Clean Work Area handle_solution->post_clean disp_segregate Segregate Waste handle_solution->disp_segregate post_store Store Unused Chemical post_clean->post_store post_clean->disp_segregate disp_label Label Waste Container disp_segregate->disp_label disp_contact Contact EHS for Disposal disp_label->disp_contact

Caption: Workflow for Safe Handling and Disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.